molecular formula C8H10BrNO B1358712 3-Bromo-2-propoxypyridine CAS No. 760207-92-9

3-Bromo-2-propoxypyridine

Cat. No.: B1358712
CAS No.: 760207-92-9
M. Wt: 216.07 g/mol
InChI Key: VURGFTJAQHGGOM-UHFFFAOYSA-N
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Description

3-Bromo-2-propoxypyridine is a high-purity chemical building block designed for advanced research and development in organic synthesis. Its molecular structure, which features a bromine atom at the 3-position and a propoxy group at the 2-position of the pyridine ring, makes it a versatile intermediate for constructing complex molecules. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction for carbon-carbon bond formation with arylboronic acids and the Buchwald-Hartwig amination for carbon-nitrogen bond formation . These reactions are fundamental in medicinal chemistry for creating diverse compound libraries. The propoxy substituent can influence the electron density of the ring and contribute to the overall lipophilicity and steric profile of the final molecule, which are critical parameters in drug design. This compound is particularly valuable in projects aimed at developing new active pharmaceutical ingredients (APIs), functional materials, and ligands for catalysis. Pyridine-containing compounds are frequently explored for their wide range of biological activities, including potential antimicrobial and antiviral properties . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use. It must be handled by qualified laboratory professionals in accordance with all applicable safety regulations.

Properties

IUPAC Name

3-bromo-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURGFTJAQHGGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626650
Record name 3-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760207-92-9
Record name 3-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-Bromo-2-propoxypyridine, a halogenated alkoxy-substituted pyridine derivative. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide outlines a robust synthetic protocol based on well-established chemical principles and provides predicted characterization data based on analogous structures. This document is intended to serve as a comprehensive resource for chemists and researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound. Physical properties are based on predictions, and spectroscopic data are predicted based on the compound's structure and data from analogous molecules.

PropertyValue
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol [1]
CAS Number 760207-92-9
Predicted Boiling Point 229.7 ± 20.0 °C[1]
Predicted Density 1.386 ± 0.06 g/cm³[1]
Predicted ¹H NMR See Table 2
Predicted ¹³C NMR See Table 3
Predicted MS (EI) See Table 4

Table 1: Physicochemical Properties of this compound

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.95 dd 1H Pyridine H-6
~7.65 dd 1H Pyridine H-4
~6.85 t 1H Pyridine H-5
~4.30 t 2H -OCH₂CH₂CH₃
~1.85 sextet 2H -OCH₂CH₂CH₃

| ~1.05 | t | 3H | -OCH₂CH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment
~162.5 C2 (C-O)
~142.0 C6
~140.0 C4
~118.0 C5
~110.0 C3 (C-Br)
~70.0 -OCH₂CH₂CH₃
~22.0 -OCH₂CH₂CH₃

| ~10.5 | -OCH₂CH₂CH₃ |

Table 4: Predicted Major Mass Spectrometry Fragments (EI)

m/z Assignment
215/217 [M]⁺ (Molecular ion)
173/175 [M - C₃H₆]⁺ (Loss of propene)
145/147 [M - C₃H₆ - CO]⁺

| 78 | [C₅H₄N]⁺ (Pyridine ring fragment) |

Synthesis Protocol

The synthesis of this compound can be effectively achieved via a Williamson ether synthesis.[2][3][4][5][6] This method involves the O-alkylation of 3-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-bromo-2-pyridone) with a suitable propyl halide in the presence of a base.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Procedure

Materials:

  • 3-Bromo-2-hydroxypyridine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 1-Bromopropane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-2-hydroxypyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Re-cool the mixture to 0 °C and add 1-bromopropane (1.2 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Experimental and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Experimental_Workflow Figure 2: General Experimental Workflow start Start: Reagents & Glassware Preparation synthesis Synthesis: Williamson Ether Reaction start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification: Flash Column Chromatography workup->purification characterization Characterization purification->characterization purity Purity & Yield Determination purification->purity nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry (MS) characterization->ms final_product Final Product: This compound purity->final_product

Caption: General Experimental Workflow.

Conclusion

This guide provides a foundational protocol for the synthesis of this compound using the Williamson ether synthesis, a reliable and versatile method. The provided predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This molecule represents a potentially useful building block in the development of novel pharmaceuticals and functional materials, and this guide aims to facilitate its synthesis and further investigation.

References

Spectroscopic Characterization of 3-Bromo-2-alkoxypyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-bromo-2-alkoxypyridine derivatives, compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific data for 3-Bromo-2-propoxypyridine, this document focuses on the closely related analogue, 3-Bromo-2-methoxypyridine , as a representative example. The presented data and methodologies offer a strong predictive framework for understanding the spectroscopic properties of this compound. The primary expected difference in the spectra of the propoxy derivative would be the presence of signals corresponding to the additional ethyl group in the NMR spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Bromo-2-methoxypyridine.

Table 1: ¹H NMR Spectroscopic Data for 3-Bromo-2-methoxypyridine
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in search results

Note: While a general ¹H NMR spectrum for 3-Bromo-2-methoxypyridine is mentioned in search result[1], specific chemical shift and coupling constant values were not available. For this compound, one would expect to see signals for the propyl group protons (-OCH₂CH₂CH₃) in addition to the pyridine ring protons.

Table 2: ¹³C NMR Spectroscopic Data for 3-Bromo-2-methoxypyridine
Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results

Note: Specific ¹³C NMR data for 3-Bromo-2-methoxypyridine was not found. For this compound, characteristic signals for the three distinct carbon atoms of the propoxy group would be observed in addition to the five signals from the pyridine ring.

Table 3: Infrared (IR) Spectroscopy Data for 3-Bromo-2-methoxypyridine
Wavenumber (cm⁻¹)IntensityAssignment
Data not explicitly found in search results

Note: While the availability of an IR spectrum is indicated[1], specific peak assignments were not provided. The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations from the alkyl chain, C-O ether stretching, and C-Br stretching, in addition to the aromatic C-H and C=C/C=N ring vibrations.

Table 4: Mass Spectrometry (MS) Data for 3-Bromo-2-methoxypyridine
m/zRelative Intensity (%)Assignment
188.02Data not explicitly found[M]+ (Molecular Ion)

Note: The molecular weight of 3-Bromo-2-methoxypyridine is 188.02 g/mol [2][3]. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. For this compound (C₈H₁₀BrNO), the expected molecular weight would be approximately 216.09 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

References

physical and chemical properties of 3-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-2-propoxypyridine. Due to a scarcity of published experimental data for this specific compound, this document combines available predicted data with established knowledge of analogous 2-alkoxypyridines and brominated pyridines to offer a scientifically grounded resource for researchers. This guide covers molecular and physical properties, expected chemical reactivity, a plausible synthetic route, and general experimental procedures for characterization and purification. The information herein is intended to serve as a foundational reference for the use of this compound in synthetic chemistry and drug discovery endeavors.

Introduction

This compound is a halogenated alkoxy-substituted pyridine derivative. The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of a bromine atom at the 3-position and a propoxy group at the 2-position provides two key points for synthetic diversification. The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide range of molecular fragments. The 2-alkoxy substituent influences the electronic properties of the pyridine ring and can be a site for further chemical modification. This combination of functionalities makes this compound a potentially valuable building block for the synthesis of novel compounds with applications in drug discovery and materials science.

Molecular and Physical Properties

Precise experimental data for the physical properties of this compound are not widely available in the public domain. The following table summarizes the basic molecular information and predicted physical properties. These predicted values offer a useful estimation for experimental planning.

PropertyValueSource
Molecular Formula C₈H₁₀BrNO--INVALID-LINK--
Molecular Weight 216.08 g/mol --INVALID-LINK--
CAS Number 760207-92-9--INVALID-LINK--
Predicted Boiling Point 229.7 ± 20.0 °C--INVALID-LINK--
Predicted Density 1.386 ± 0.06 g/cm³--INVALID-LINK--
Appearance Not specified (likely a liquid or low-melting solid)General observation for similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH, DMSO)Based on analogous compounds

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring, the bromine substituent, and the propoxy group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also deactivates the ring towards electrophilic aromatic substitution compared to benzene.

  • Bromine Atom: The bromine atom at the 3-position is a key site for functionalization. It is expected to readily participate in a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Propoxy Group: The 2-propoxy group is an electron-donating group, which can influence the regioselectivity of reactions on the pyridine ring. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, the following sections provide generalized protocols based on the synthesis and purification of structurally similar compounds.

Plausible Synthetic Route

A common and effective method for the synthesis of 2-alkoxypyridines involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with an alkoxide. A plausible synthesis for this compound would start from the commercially available 2,3-dibromopyridine.

Synthesis_Pathway 2,3-Dibromopyridine 2,3-Dibromopyridine C₅H₃Br₂N Reaction Nucleophilic Aromatic Substitution 2,3-Dibromopyridine->Reaction Propanol_Base Propanol (PrOH) Sodium Hydride (NaH) Propanol_Base->Reaction This compound This compound C₈H₁₀BrNO Reaction->this compound

Plausible synthesis of this compound.

Experimental Protocol (General Procedure):

  • Preparation of Sodium Propoxide: To a stirred solution of dry propanol in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.

  • Addition of Halopyridine: Add a solution of 2,3-dibromopyridine in anhydrous THF dropwise to the sodium propoxide solution.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Purification

Purification of the crude product is typically achieved by silica gel column chromatography.

Experimental Protocol (General Procedure):

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesized_Product Purified this compound NMR ¹H and ¹³C NMR Spectroscopy Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Synthesized_Product->IR Functional Group Identification Purity Purity Analysis (GC/LC-MS, HPLC) Synthesized_Product->Purity Purity Assessment

General workflow for the characterization of this compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the OCH₂). The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbons of the pyridine ring and the three carbons of the propyl group. The chemical shifts would be influenced by the bromine and propoxy substituents.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern in the mass spectrum, providing strong evidence for the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the alkyl chain, C-O stretching of the ether, and C-N stretching of the pyridine ring.

Stability and Storage

While specific stability data for this compound is unavailable, general considerations for similar compounds suggest that it should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Pyridine derivatives can be sensitive to light and air.

Potential Applications in Drug Discovery and Signaling Pathways

The biological activity of this compound has not been reported in publicly available literature. However, the 3-bromo-2-alkoxypyridine scaffold is a versatile starting point for the synthesis of a wide range of compounds that could be screened for biological activity.

The bromine atom allows for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The 2-propoxy group can also be modified or may itself contribute to binding with biological targets.

Given the prevalence of the pyridine core in numerous kinase inhibitors, GPCR ligands, and other therapeutic agents, it is plausible that derivatives of this compound could be synthesized and screened for activity against a variety of biological targets and signaling pathways. However, at present, there is no specific signaling pathway data associated with this compound.

Conclusion

This compound is a chemical building block with significant potential for application in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its properties and potential reactivity based on established chemical principles and data from analogous compounds. The plausible synthetic route and general characterization protocols outlined herein should facilitate its preparation and use in the laboratory. Further research is warranted to fully characterize this compound and explore its utility in the development of novel molecules with potential therapeutic applications.

3-Bromo-2-propoxypyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-propoxypyridine, a halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery. This document details its chemical identity, molecular structure, physicochemical properties, a proposed synthesis protocol, and expected analytical characteristics.

Core Compound Data

This compound is a pyridine ring substituted with a bromine atom at the 3-position and a propoxy group at the 2-position. This substitution pattern makes it a versatile intermediate for further chemical modifications.

Molecular Structure:

The molecular structure consists of a central pyridine ring. A bromine atom is attached to carbon 3, and a propoxy group (-O-CH₂CH₂CH₃) is attached to carbon 2 of the pyridine ring.

Chemical Identity:

IdentifierValue
CAS Number 760207-92-9
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
IUPAC Name This compound
Synonyms Pyridine, 3-bromo-2-propoxy-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted due to the limited availability of experimental data for this specific compound.

PropertyValueSource
Boiling Point 229.7 ± 20.0 °CPredicted
Density 1.386 ± 0.06 g/cm³Predicted
pKa 1.76 ± 0.22Predicted
Storage Temperature 2-8°C[1]

Synthesis Protocol

Proposed Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 3-Bromo-2-chloropyridine and propanol.

Materials:

  • 3-Bromo-2-chloropyridine

  • Propanol

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous propanol (1.5 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium propoxide solution, add a solution of 3-bromo-2-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Expected Analytical Data

Due to the absence of published experimental spectra for this compound, this section describes the expected characteristics based on its molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the propoxy group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the propoxy group will appear in the upfield region, with the methylene group attached to the oxygen atom being the most deshielded (around δ 4.0-4.5 ppm), followed by the adjacent methylene group (around δ 1.7-2.0 ppm), and the terminal methyl group as a triplet (around δ 0.9-1.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The five carbons of the pyridine ring will appear in the aromatic region (typically δ 110-160 ppm), with the carbon bearing the propoxy group being the most downfield. The three carbons of the propoxy group will appear in the aliphatic region (typically δ 10-70 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ether linkage.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound via the Williamson ether synthesis.

Synthesis_Workflow Propanol Propanol Sodium_Propoxide Sodium Propoxide Propanol->Sodium_Propoxide Deprotonation NaH Sodium Hydride (NaH) NaH->Sodium_Propoxide Reaction Nucleophilic Substitution (DMF, 80-100°C) Sodium_Propoxide->Reaction Starting_Material 3-Bromo-2-chloropyridine Starting_Material->Reaction Product This compound Reaction->Product Formation

References

The Discovery of Novel Pyridine Derivatives Utilizing 3-Bromo-2-propoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic functionalization of the pyridine ring is a key approach in the discovery of novel drug candidates. This technical guide focuses on the utility of 3-Bromo-2-propoxypyridine as a versatile building block for the synthesis of innovative pyridine derivatives. While direct literature on the extensive use of this compound is emerging, this document leverages the well-established chemistry of analogous 3-bromo-2-alkoxypyridines, particularly 3-bromo-2-methoxypyridine, to provide a predictive framework for its application in drug discovery. This guide offers a comprehensive overview of synthetic methodologies, with a particular focus on palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and a summary of the potential biological activities of the resulting derivatives.

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged structure in drug discovery, present in a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties to molecules. The substitution pattern on the pyridine ring is crucial in determining the biological activity and selectivity of a compound. Halogenated pyridines, such as this compound, are particularly valuable intermediates as they provide a reactive handle for the introduction of various molecular fragments through well-established synthetic transformations.

This compound, with its propoxy group at the 2-position and a bromine atom at the 3-position, offers a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive molecules. The propoxy group can influence the compound's lipophilicity and metabolic stability, while the bromine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation.

Synthetic Methodologies for the Derivatization of this compound

The primary utility of 3-bromo-2-alkoxypyridines in synthetic chemistry lies in their ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] These reactions allow for the efficient and regioselective formation of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. It is a powerful and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives.[4]

Based on extensive research on analogous 3-bromo-2-alkoxypyridines, it is anticipated that this compound will readily undergo Suzuki-Miyaura coupling with a diverse range of aryl- and heteroarylboronic acids to yield the corresponding 2-propoxy-3-aryl(heteroaryl)pyridines. The general scheme for this transformation is depicted below:

Suzuki_Miyaura_Reaction start This compound reagents Pd Catalyst Base Solvent start->reagents + boronic_acid R-B(OH)2 (Aryl- or Heteroarylboronic acid) boronic_acid->reagents + product 2-Propoxy-3-R-pyridine reagents->product

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

A variety of palladium catalysts, ligands, bases, and solvent systems have been successfully employed for the Suzuki-Miyaura coupling of substituted bromopyridines. A summary of representative conditions, extrapolated from studies on similar substrates, is presented in Table 1.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Bromopyridines. [3][5]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[3]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[3]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[3]
Pd(OAc)₂ (1-2 mol%) / PPh₃ (2-4 mol%)K₂CO₃ (2 equiv.)Toluene / H₂O10012-24Moderate to GoodA classic and cost-effective system.[5]
Pd(PPh₃)₄ (2-5 mol%)Na₂CO₃ (2 equiv.)DME / H₂O80-9012Good to ExcellentA common and reliable catalyst.[5]

Note: Yields are highly substrate-dependent and the conditions provided are a starting point for optimization.

Other Cross-Coupling Reactions

In addition to the Suzuki-Miyaura coupling, this compound is expected to be a suitable substrate for other palladium-catalyzed cross-coupling reactions, including:

  • Heck Coupling: For the synthesis of 3-alkenyl-2-propoxypyridines.

  • Sonogashira Coupling: For the synthesis of 3-alkynyl-2-propoxypyridines.

  • Buchwald-Hartwig Amination: For the synthesis of 3-amino-2-propoxypyridine derivatives.

These reactions further expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups at the 3-position.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura coupling of a 3-bromo-2-alkoxypyridine with an arylboronic acid. This protocol is based on established procedures for similar substrates and can serve as a starting point for the development of specific synthetic routes using this compound.[3][5][6]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 To an oven-dried Schlenk flask, add: - this compound (1.0 equiv.) - Arylboronic acid (1.2 equiv.) - Base (e.g., K3PO4, 2.0 equiv.) prep2 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add the Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) under the inert atmosphere. prep2->prep3 prep4 Add degassed solvent (e.g., 1,4-Dioxane/H2O, 4:1) via syringe. prep3->prep4 reaction1 Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). prep4->reaction1 reaction2 Stir the reaction mixture vigorously for the specified time (e.g., 18 h). reaction1->reaction2 reaction3 Monitor the reaction progress by TLC or LC-MS. reaction2->reaction3 workup1 Cool the reaction mixture to room temperature. reaction3->workup1 workup2 Dilute with an organic solvent (e.g., ethyl acetate) and water. workup1->workup2 workup3 Separate the organic layer and extract the aqueous layer. workup2->workup3 workup4 Combine organic layers, wash with brine, dry over Na2SO4, and concentrate. workup3->workup4 workup5 Purify the crude product by flash column chromatography. workup4->workup5

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the degassed organic solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-propoxy-3-arylpyridine product.

Characterization:

The structure of the synthesized derivatives should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Activities of 2-Propoxy-3-arylpyridine Derivatives

Pyridine derivatives exhibit a broad spectrum of biological activities. The introduction of various aryl and heteroaryl moieties at the 3-position of the 2-propoxypyridine scaffold can lead to compounds with potential therapeutic applications in various disease areas.

Anticancer Activity

Many pyridine-based compounds have demonstrated significant anticancer activity by targeting various cellular pathways. For instance, certain pyridine derivatives have been shown to inhibit kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Gene Expression (Proliferation, Survival) erk->nucleus akt Akt pi3k->akt mtor mTOR akt->mtor mtor->nucleus inhibitor Pyridine Derivative (Kinase Inhibitor) inhibitor->raf inhibitor->pi3k

Figure 3: A simplified signaling pathway illustrating potential kinase targets for pyridine derivatives.

Table 2: Antiproliferative Activity of Selected Pyridine Derivatives against Cancer Cell Lines. [7][8]

Compound TypeCancer Cell LineIC₅₀ (nM)Reference
Pyridine Derivative 9Various16 - 422[7]
Pyridine Derivative 59MDA-MB-4534.9[7]
Pyridine Derivative 60SK-BR-39.0[7]
Nitropyridine DerivativeHL60 (Leukemia)24,300[8]
Nitropyridine-based GSK3 inhibitor-8[8]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 2, from studies on various pyridine derivatives, suggests that strategic substitution on the pyridine ring can lead to potent anticancer agents. The introduction of a 2-propoxy group in conjunction with diverse 3-aryl substituents could yield novel compounds with improved efficacy and selectivity against various cancer cell lines.

Other Potential Therapeutic Areas

Beyond oncology, pyridine derivatives have shown promise in a range of other therapeutic areas, including:

  • Neurodegenerative Diseases: As modulators of enzymes and receptors in the central nervous system.

  • Inflammatory Diseases: Through the inhibition of pro-inflammatory signaling pathways.

  • Infectious Diseases: As antimicrobial and antiviral agents.

The diverse biological activities of pyridine-based compounds underscore the potential of a library of novel 2-propoxy-3-arylpyridines, synthesized from this compound, to yield promising lead compounds for various drug discovery programs.

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of novel pyridine derivatives with the potential for a wide range of biological activities. While direct and extensive studies on this specific starting material are not yet widely published, the well-documented reactivity of analogous 3-bromo-2-alkoxypyridines provides a strong foundation for its application in medicinal chemistry. The Suzuki-Miyaura coupling and other palladium-catalyzed reactions offer efficient and modular routes to a diverse library of 2-propoxy-3-substituted pyridines.

Future research should focus on the systematic exploration of the synthetic utility of this compound, including the optimization of reaction conditions for various cross-coupling reactions and the synthesis of a broad range of derivatives. Subsequent screening of these novel compounds in a variety of biological assays will be crucial to identify promising lead candidates for further drug development. The insights gained from such studies will undoubtedly contribute to the expanding role of pyridine-based scaffolds in the ongoing quest for new and effective therapeutics.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-alkoxypyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

3-Bromo-2-alkoxypyridine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. They serve as versatile building blocks and key intermediates in the synthesis of a wide range of biologically active molecules and advanced organic materials.[1] The strategic placement of the bromine atom at the 3-position and an alkoxy group at the 2-position provides a reactive scaffold suitable for various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[1] This guide provides a comprehensive overview of the primary synthetic routes to these valuable analogues, complete with detailed experimental protocols, comparative data, and workflow diagrams to facilitate laboratory application.

Core Synthetic Strategies

The preparation of 3-bromo-2-alkoxypyridine analogues predominantly proceeds through two main strategic pathways:

  • O-Alkylation of Bromo-2-pyridones: This is a common and effective method that starts with a bromo-substituted 2-pyridone (a tautomer of 2-hydroxypyridine), which is then alkylated to introduce the desired alkoxy group.

  • Nucleophilic Aromatic Substitution (SNAr): This approach typically involves the displacement of a halide or other suitable leaving group at the 2-position of a di-substituted pyridine ring by an alkoxide nucleophile.

This guide will focus on the O-alkylation method, which offers high yields and versatility.

Method 1: O-Alkylation of 3-Bromo-2-pyridone

This synthetic route involves the direct alkylation of a 3-bromo-2-pyridone precursor. The reaction leverages the ambident nature of the pyridone anion, which can be selectively O-alkylated under specific conditions, particularly in nonpolar solvents with the aid of a base like silver carbonate or potassium hydroxide.[2]

General Workflow

The general workflow for this method involves the reaction of a bromo-2-pyridone with an alkylating agent in the presence of a base.

G A 3-Bromo-2-pyridone (Starting Material) C O-Alkylation Reaction A->C Reacts with B Base (e.g., Ag2CO3, KOH) Alkylating Agent (e.g., CH3I) Solvent (e.g., Benzene, DMSO) B->C Under conditions D Workup & Purification (Filtration, Extraction, Chromatography) C->D Yields crude product for E 3-Bromo-2-alkoxypyridine (Final Product) D->E To yield pure

Caption: Workflow for O-Alkylation of 3-Bromo-2-pyridone.

Quantitative Data Summary

The following table summarizes yields for the synthesis of various bromo-2-alkoxypyridine analogues via the O-alkylation of the corresponding bromo-2-pyridones using different alkylating agents.

Starting MaterialAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-pyridoneMethyl IodideAg₂CO₃Benzene40-502496[2]
3-Bromo-2-pyridoneBenzyl BromideAg₂CO₃Benzene40-502495[2]
2-Bromo-3-pyridinolMethyl IodideKOHDMSO55-600.575[3]
2-Bromo-3-hydroxypyridineSodium HydrideNaHMethanol/DMF0-25~256[3]
Detailed Experimental Protocols

Protocol 1: Silver Carbonate Mediated Synthesis of 3-Bromo-2-methoxypyridine [2]

This protocol describes a high-yield synthesis using silver carbonate as the base in a nonpolar solvent.

  • Reaction Setup: A mixture of 3-bromo-2-pyridone (21 mmol), silver carbonate (14 mmol), and methyl iodide (25 mmol) is prepared in benzene (35 mL).

  • Reaction Conditions: The mixture is stirred at 40-50°C for 24 hours in the dark to prevent light-sensitive side reactions.

  • Workup: The reaction mixture is cooled in an ice bath, and the silver salts are removed by filtration.

  • Extraction: The filtrate is washed with 50 mL of 2% sodium bicarbonate solution, followed by two washes with 25 mL portions of water.

  • Purification: The benzene solvent is removed by evaporation. The resulting crude product is then purified by chromatography on a silica gel column using a hexane-ethyl acetate (2:1) eluent, followed by vacuum distillation to yield pure 3-bromo-2-methoxypyridine.

Protocol 2: Potassium Hydroxide Mediated Synthesis of 2-Bromo-3-methoxypyridine [3]

This protocol offers an alternative using a stronger base in a polar aprotic solvent.

  • Reaction Setup: To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (77.8 g) in dimethyl sulfoxide (500 mL), a solution of methyl iodide (72.4 g) in DMSO (100 mL) is added dropwise. The reaction is conducted under a nitrogen atmosphere.

  • Reaction Conditions: The temperature is maintained at 55-60°C during the addition and for 30 minutes thereafter.

  • Workup: The reaction mixture is poured into 800 g of ice water.

  • Purification: The resulting precipitate is collected by filtration and then triturated with diethyl ether (3 x 500 mL) to afford the purified product.

Alternative Synthetic Routes

While O-alkylation of pyridones is a primary method, other routes exist for specific analogues.

Synthesis from 2,3-Dihalopyridines

Nucleophilic aromatic substitution (SNAr) on a 2,3-dihalopyridine precursor is a viable alternative. In this reaction, an alkoxide (e.g., sodium methoxide) displaces the more reactive halide at the 2-position. The reactivity of halogens in SNAr reactions on pyridine rings generally follows F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[4]

G A 2-Chloro-3-bromopyridine (Starting Material) C Nucleophilic Aromatic Substitution (SNAr) A->C Reacts with B Alkoxide (e.g., NaOCH3) Solvent (e.g., Methanol) B->C Under conditions D Workup & Purification C->D Yields crude product for E 3-Bromo-2-methoxypyridine (Final Product) D->E To yield pure

Caption: Workflow for SNAr Synthesis.

The mechanism involves the attack of the nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[4][5]

Conclusion

The synthesis of 3-bromo-2-alkoxypyridine analogues is most efficiently achieved through the O-alkylation of the corresponding 3-bromo-2-pyridones. This method, particularly when using silver carbonate in a nonpolar solvent or potassium hydroxide in DMSO, provides high yields and a versatile platform for introducing various alkoxy groups.[2][3] Alternative strategies, such as nucleophilic aromatic substitution on dihalopyridines, offer additional pathways for researchers. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and specific structural requirements of the target analogue. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of these important chemical intermediates.

References

The Synthetic Versatility of 3-Bromo-2-propoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-Bromo-2-propoxypyridine, a key heterocyclic building block in modern organic synthesis. The strategic placement of the bromine atom at the 3-position and the propoxy group at the 2-position of the pyridine ring governs its reactivity, making it a versatile substrate for a wide array of chemical transformations. This document details its participation in fundamental reactions such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), metal-halogen exchange for the generation of organometallic intermediates, and nucleophilic aromatic substitution. This guide is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate the strategic use of this compound in the synthesis of complex molecules.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in a vast number of pharmaceuticals, and the ability to functionalize it at specific positions is crucial for the development of new chemical entities. The 2-alkoxy pyridine moiety, in particular, is a common feature in biologically active compounds. The bromine atom at the 3-position serves as a versatile handle for introducing a wide range of substituents through various synthetic methodologies. This guide explores the key facets of this compound's reactivity, providing a practical framework for its application in complex synthetic endeavors.

General Reactivity Profile

The reactivity of this compound is primarily dictated by the electronic properties of the pyridine ring, the nature of the C-Br bond, and the influence of the 2-propoxy group. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. However, the bromine at the 3-position is not ideally situated for traditional SNAr reactions with common nucleophiles.

The C-Br bond at the 3-position is the primary site of reactivity for palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The 2-propoxy group can exert a steric influence on reactions at the 3-position and may also play a role in directing metallation reactions through chelation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.[1][2] While specific data for this compound is limited, the conditions used for other 3-bromopyridines are generally applicable.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromopyridine Analogues

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane/H₂O (4:1)901285BenchChem
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001692BenchChem
2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O (4:1)1001872[1]
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required) to the flask under the inert atmosphere.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ Base PdII_R Ar-Pd(II)-R'(L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' CoupledProduct 2-propoxy-3-R'-pyridine ArylHalide This compound BoronicAcid R'-B(OR)₂

Figure 1: Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, allowing for the coupling of this compound with a variety of primary and secondary amines.[3][4] This reaction is of paramount importance in the synthesis of pharmaceuticals.[5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogues

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (1.5)RuPhos (3)LiHMDSTHF651676[3]
CyclopentylamineBrettPhos Precatalyst (2)-LiHMDSTHF651678[3]
(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (1.8)(±)-BINAP (3.5)NaOBuᵗToluene80460[6]
  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base (e.g., NaOBuᵗ, 1.5-2.5 equiv) under an inert atmosphere.[3]

  • Add this compound (1.0 equiv) to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[3]

  • Add the anhydrous solvent (e.g., toluene or THF) via syringe.[3]

  • Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.[3]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 65-110 °C).[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3]

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR¹R² Base PdAmido Ar-Pd(II)-NR¹R²(L₂) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR¹R² CoupledProduct 2-propoxy-3-NR¹R²-pyridine ArylHalide This compound Amine R¹R²NH

Figure 2: Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling

The Sonogashira coupling provides a reliable method for the synthesis of alkynyl-substituted pyridines by reacting this compound with a terminal alkyne.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7]

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Analogues

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT389[9]
1-OctynePd(PPh₃)₄ (3)CuI (5)DIPAToluene601282-
TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₃NDMF80691-
  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPA, 2-3 equiv) via syringe.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) until completion, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkynyl Ar-Pd(II)-C≡CR'(L₂) Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Ar-C≡CR' CoupledProduct 2-propoxy-3-C≡CR'-pyridine CuX Cu(I)X AlkyneCoord Alkyne Coordination CuX->AlkyneCoord R'C≡CH Base CuAcetylide Cu(I)-C≡CR' AlkyneCoord->CuAcetylide CuAcetylide->Transmetal ArylHalide This compound Alkyne R'C≡CH Lithiation_Workflow Start Start: This compound in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi dropwise Cool->Add_nBuLi Stir_Exchange Stir for 30-60 min (Metal-Halogen Exchange) Add_nBuLi->Stir_Exchange Lithiated_Intermediate Formation of 2-propoxy-3-lithiopyridine Stir_Exchange->Lithiated_Intermediate Add_Electrophile Add Electrophile (E⁺) Lithiated_Intermediate->Add_Electrophile Stir_Quench Stir at -78 °C, then warm to RT Add_Electrophile->Stir_Quench Workup Aqueous Workup (NH₄Cl) Stir_Quench->Workup Extraction Extraction & Drying Workup->Extraction Purification Purification Extraction->Purification Product Product: 2-propoxy-3-E-pyridine Purification->Product

References

3-Bromo-2-propoxypyridine: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-propoxypyridine is a halogenated alkoxy-substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, possessing both a reactive bromine atom and a propoxy group on the pyridine core, allow for a wide range of chemical transformations. This makes it an attractive intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The 2-propoxy group, in addition to influencing the electronic properties of the pyridine ring, can play a role in modulating the physicochemical properties, such as lipophilicity and metabolic stability, of the final target molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, complete with detailed experimental protocols and tabulated data to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 760207-92-9
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Predicted: 229.7 ± 20.0 °C
Density Predicted: 1.386 ± 0.06 g/cm³

Synthesis of this compound

The most plausible synthetic route to this compound involves a two-step sequence starting from the commercially available 2-amino-3-bromopyridine. The first step is the conversion of the amino group to a hydroxyl group, followed by a Williamson ether synthesis to introduce the propoxy chain.

Step 1: Synthesis of 3-Bromo-2-hydroxypyridine

3-Bromo-2-hydroxypyridine can be synthesized from 2-amino-3-bromopyridine via a diazotization reaction followed by hydrolysis.

Synthesis_of_3-Bromo-2-hydroxypyridine 2-Amino-3-bromopyridine 2-Amino-3-bromopyridine 3-Bromo-2-hydroxypyridine 3-Bromo-2-hydroxypyridine 2-Amino-3-bromopyridine->3-Bromo-2-hydroxypyridine Diazotization & Hydrolysis NaNO2_H2SO4 NaNO₂, H₂SO₄, H₂O, 0 °C

Caption: Synthesis of 3-Bromo-2-hydroxypyridine.

Experimental Protocol: Synthesis of 3-Bromo-2-hydroxypyridine [1]

  • In a flask equipped with a stirrer, dissolve 2-amino-3-bromopyridine (1.0 eq) in a solution of sulfuric acid in water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Neutralize the reaction mixture with an aqueous solution of sodium hydroxide to pH 7.

  • Extract the product with an organic solvent such as chloroform or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-bromo-2-hydroxypyridine.

ReactantMolar Eq.
2-Amino-3-bromopyridine1.0
Sodium Nitrite4.84
Sulfuric Acid9.10
Product Yield
3-Bromo-2-hydroxypyridine~90%
Step 2: Synthesis of this compound via Williamson Ether Synthesis

This compound can be prepared from 3-bromo-2-hydroxypyridine and a propyl halide (e.g., 1-bromopropane or 1-iodopropane) under basic conditions, following the Williamson ether synthesis methodology.[2][3][4][5][6][7][8]

Williamson_Ether_Synthesis 3-Bromo-2-hydroxypyridine 3-Bromo-2-hydroxypyridine This compound This compound 3-Bromo-2-hydroxypyridine->this compound SN2 Reaction Base_PropylHalide Base (e.g., NaH, K₂CO₃) Propyl Halide (e.g., n-PrBr)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or acetone) in a round-bottom flask, add a base (e.g., sodium hydride, potassium carbonate, or cesium carbonate) (1.1-1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.

  • Add 1-bromopropane or 1-iodopropane (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

ReactantMolar Eq.
3-Bromo-2-hydroxypyridine1.0
Base (e.g., NaH)1.1
1-Bromopropane1.1
Product Yield
This compoundNot specified (typically moderate to high)

Key Reactions of this compound

The bromine atom at the 3-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the facile construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron reagents, such as boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyridine derivatives.

Suzuki_Coupling This compound This compound Coupled_Product 3-Aryl-2-propoxypyridine This compound->Coupled_Product Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Coupled_Product Pd_Catalyst_Base Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃)

Caption: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the coupled product.

Table of Representative Suzuki-Miyaura Coupling Reactions of Bromopyridines

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O1001295
3-Bromopyridine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Na₂CO₃Dioxane/H₂O901688
3-Bromo-2-methoxypyridine3-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O100892
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in many pharmaceutical agents.[2][4][5][9][10]

Buchwald_Hartwig_Amination This compound This compound Aminated_Product 3-(R¹R²N)-2-propoxypyridine This compound->Aminated_Product Amine Amine (R¹R²NH) Amine->Aminated_Product Pd_Catalyst_Ligand_Base Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig Amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2][9]

  • In an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), the phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and the base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.2-2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Add a dry, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table of Representative Buchwald-Hartwig Amination Reactions of Bromopyridines

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001895
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOtBuToluene80460[9]
3-Bromopyridine-D4AnilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Toluene10018Not specified[2]

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in drug discovery. The substituted 2-propoxypyridine scaffold is a common motif in a variety of biologically active molecules. The ability to introduce diverse functionalities at the 3-position through cross-coupling reactions allows for the rapid generation of compound libraries for screening against various biological targets. The propoxy group can enhance the metabolic stability and modulate the pharmacokinetic profile of drug candidates.

In materials science, the biaryl and heteroaryl pyridine structures synthesized from this compound can be utilized as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The tunability of the electronic properties through substitution at the 3-position allows for the design of materials with specific optical and electronic characteristics.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl chain (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen). The pyridine ring protons should appear as multiplets in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the three carbons of the propyl group and the five carbons of the pyridine ring. The carbon attached to the bromine will be downfield shifted.

  • IR Spectroscopy: The infrared spectrum would likely exhibit C-H stretching vibrations for the alkyl and aromatic protons, C-O stretching for the ether linkage, and characteristic C=C and C=N stretching vibrations for the pyridine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides a powerful tool for the construction of complex molecular architectures. This guide has provided an overview of its synthesis and reactivity, along with detailed experimental protocols and representative data to facilitate its use in research and development. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel molecules with important applications in medicine and materials science.

References

Preliminary Biological Screening of 3-Bromo-2-propoxypyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a comprehensive biological screening of 3-Bromo-2-propoxypyridine derivatives as a specific class has not been extensively reported in publicly available scientific literature. Therefore, this guide provides a representative framework for the preliminary biological screening of this class of compounds based on established methodologies and data from structurally related pyridine derivatives. The experimental protocols and data presented herein are intended to serve as a foundational resource for initiating research in this area.

Introduction

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous approved drugs.[1] The pyridine ring system is a key pharmacophore that can engage in various biological interactions, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2][3][4] The introduction of a bromo group and a propoxy side chain at the 3- and 2-positions, respectively, of the pyridine ring can significantly modulate the compound's lipophilicity, electronic properties, and steric profile, potentially leading to novel biological activities. This guide outlines a systematic approach to the preliminary biological screening of this compound derivatives, covering their synthesis, in vitro biological evaluation, and data interpretation.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of bromo-2-alkoxypyridines involves the O-alkylation of the corresponding bromo-2-pyridone. This approach provides high yields and is adaptable for the introduction of various alkyl groups, including the propoxy group.

Representative Synthetic Protocol: O-Alkylation of 3-Bromo-2-pyridone

This protocol describes a two-step synthesis starting from the readily available 2-amino-3-bromopyridine to first produce 3-bromo-2-hydroxypyridine (3-bromo-2-pyridone), followed by O-alkylation with a propyl halide to yield this compound.

Step 1: Synthesis of 3-Bromo-2-hydroxypyridine [5]

  • Dissolve 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) in a solution of sulfuric acid (35 mL) and water (175 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Neutralize the reaction mixture to pH 7 with a sodium hydroxide solution.

  • Extract the aqueous solution with chloroform (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-hydroxypyridine.[5]

Step 2: Synthesis of this compound

  • Combine 3-bromo-2-pyridone (10 mmol), cesium carbonate (15 mmol), and 1-bromopropane (12 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

In Vitro Biological Screening

A preliminary biological screening of novel compounds typically involves assessing their cytotoxic and antimicrobial activities.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds against cancer cell lines.[6]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum.

    • Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Antimicrobial Activity Screening

The antimicrobial activity can be initially assessed using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3][7]

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive bacterium, Escherichia coli as a Gram-negative bacterium) in a suitable broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[8]

  • Inoculation of Agar Plates:

    • Evenly spread the microbial inoculum over the entire surface of Mueller-Hinton agar plates using a sterile cotton swab.[9]

  • Well Preparation and Compound Addition:

    • Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.[9]

    • Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent alone).[2]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.[2][9]

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).[3]

  • Inoculation:

    • Prepare a standardized microbial inoculum as described for the agar well diffusion method.

    • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible microbial growth.

Data Presentation: Representative Biological Activities of Pyridine Derivatives

The following tables summarize the biological activities of various pyridine derivatives from the literature, which can serve as a reference for the expected potency of novel this compound derivatives.

Table 1: Representative Anticancer Activities of Various Pyridine Derivatives

Compound ClassCancer Cell LineActivity MetricValueReference
DiarylpyridinesHeLa (Cervical)IC₅₀0.19 µM[5]
DiarylpyridinesMCF-7 (Breast)IC₅₀0.33 µM[5]
DiarylpyridinesSGC-7901 (Gastric)IC₅₀0.30 µM[5]
Pyridine-UreasMCF-7 (Breast)IC₅₀ (48h)0.22 µM[9]
Pyridine-UreasMCF-7 (Breast)IC₅₀ (72h)0.11 µM[9]
Imidazo[4,5-b]pyridinesK562 (Leukemia)IC₅₀Moderate Activity[8]
Novel Pyridine HybridsMCF-7 (Breast)IC₅₀0.5 µM[10]
Novel Pyridine HybridsHepG2 (Liver)IC₅₀5.27 µM[10]

Table 2: Representative Antimicrobial Activities of Various Pyridine Derivatives

Compound ClassMicroorganismActivity MetricValueReference
ThiazolopyridinesBacillus subtilisMICHigh Activity[3]
ThiazolopyridinesEscherichia coliMICHigh Activity[3]
ThiazolopyridinesFusarium oxysporumMICHigh Activity[3]
3-(Pyridine-3-yl)-2-oxazolidinonesStaphylococcus aureusMICStrong Activity
3-(Pyridine-3-yl)-2-oxazolidinonesStreptococcus pneumoniaeMICStrong Activity
Pyrazine CarboxamidesSalmonella Typhi (XDR)MIC6.25 mg/mL
Dihydropyrido[2,3-d]pyrimidinesVarious Bacteria & FungiMICHigher than Cefotaxime & Fluconazole[4]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the biological screening of novel compounds and a representative signaling pathway that may be involved in their mechanism of action.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Interpretation Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Test Compounds Antimicrobial Antimicrobial Screening (Agar Diffusion/MIC) Characterization->Antimicrobial Test Compounds IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Studies IC50->SAR MIC->SAR

Caption: General workflow for the synthesis and preliminary biological screening of novel compounds.

G compound Anticancer Pyridine Derivative receptor Cell Surface Receptor (e.g., VEGFR-2) compound->receptor Inhibition cell_membrane Cancer Cell Membrane caspase9 Caspase-9 Activation receptor->caspase9 Downstream Signaling caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: A simplified, representative signaling pathway for apoptosis induction by an anticancer pyridine derivative.

References

synthesis of substituted pyridines from 3-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The 2-alkoxypyridine moiety, in particular, is a valuable scaffold that allows for fine-tuning of molecular properties. Starting from readily accessible 3-bromo-2-alkoxypyridines, a diverse range of substituents can be introduced at the 3-position through various metal-catalyzed cross-coupling reactions and other synthetic transformations. This guide details key synthetic strategies for the elaboration of the 3-bromo-2-alkoxypyridine core, providing quantitative data from analogous reactions, detailed experimental protocols, and visual representations of the underlying synthetic pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-bromo-2-alkoxypyridines, these reactions offer a direct and efficient route to a wide variety of 3-substituted derivatives.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-alkoxypyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[1][2][3] The reaction of a 3-bromo-2-alkoxypyridine with an arylboronic acid or ester in the presence of a palladium catalyst and a base yields the corresponding 3-aryl-2-alkoxypyridine.

General Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Bromopyridines [4]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromo-2-alkoxypyridine with an Arylboronic Acid (General Procedure) [1][4]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 3-bromo-2-alkoxypyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required) to the flask.

  • Solvent Addition: Add the anhydrous solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3-aryl-2-alkoxypyridine.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add 3-bromo-2-alkoxypyridine, arylboronic acid, and base to Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add palladium catalyst and ligand B->C D Add anhydrous solvent C->D E Heat and stir at specified temperature D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature and quench F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J K 3-Aryl-2-alkoxypyridine J->K Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-Br(Ln) PdII_Boronate Ar-Pd(II)-O-B(OH)₂-R'(Ln) PdII_Aryl->PdII_Boronate Coordination PdII_Transmetalation Ar-Pd(II)-R'(Ln) PdII_Boronate->PdII_Transmetalation Transmetalation PdII_Transmetalation->Pd0 Product 3-Aryl-2-alkoxy- pyridine (Ar-R') PdII_Transmetalation->Product Reductive Elimination Reactants1 3-Bromo-2-alkoxy- pyridine (Ar-Br) Reactants1->PdII_Aryl Oxidative Addition Reactants2 Arylboronic acid (R'-B(OH)₂) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-alkoxypyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[5][6][7][8] This reaction is highly valuable for the synthesis of 3-amino-2-alkoxypyridines from 3-bromo-2-alkoxypyridines and a primary or secondary amine.

General Reaction Scheme:

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines [6][9]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (1)BINAP (2)NaOtBu (1.4)Toluene80460For 2-bromo-6-methylpyridine with trans-1,2-diaminocyclohexane.
Pd(OAc)₂ (2)RuPhos (4)LiHMDS (2)Toluene1001671For 3-bromo-2-aminopyridine with morpholine.
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2)Dioxane1001888General conditions for heteroaryl bromides.
BrettPhos-precatalyst (2)-LiHMDS (2)Toluene1001678For 3-bromo-2-aminopyridine with cyclopentylamine.

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Bromo-2-alkoxypyridine with an Amine (General Procedure) [9]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a Schlenk tube.

  • Reagent Addition: Add the 3-bromo-2-alkoxypyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of celite, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield the 3-amino-2-alkoxypyridine.

Diagram 3: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add catalyst, ligand, and base to Schlenk tube B Add 3-bromo-2-alkoxypyridine and amine A->B C Add anhydrous solvent B->C D Seal, heat, and stir C->D E Monitor reaction by LC-MS D->E F Cool and dilute with ethyl acetate E->F G Filter through celite F->G H Concentrate filtrate G->H I Purify by chromatography or recrystallization H->I J 3-Amino-2-alkoxypyridine I->J Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Other Palladium-Catalyzed Cross-Coupling Reactions

While specific examples for 3-bromo-2-alkoxypyridines are scarce, other important cross-coupling reactions such as the Sonogashira , Heck [10][11][12][13], Negishi [14][15][16], and Stille [17][18][19][20][21] couplings are, in principle, applicable for the synthesis of 3-alkynyl-, 3-alkenyl-, and 3-alkyl-2-alkoxypyridines, respectively. The general protocols for these reactions with other bromopyridines can serve as a starting point for optimization.[22]

Lithiation and Substitution

An alternative to palladium-catalyzed cross-coupling is the formation of an organolithium intermediate via lithium-halogen exchange, followed by quenching with an electrophile. This method is particularly useful for introducing a variety of functional groups.[23][24][25][26][27]

General Reaction Scheme:

Table 3: Conditions for Lithiation of Bromopyridines and Reaction with Electrophiles [23][25]

BromopyridineLithiating AgentSolventTemperature (°C)ElectrophileProductYield (%)
3-Bromopyridinen-BuLiToluene-50B(O-iPr)₃3-Pyridineboronic acid87
2-Bromo-4-methoxypyridineLTMPTHF-78DMF2-Bromo-4-methoxy-3-pyridinecarboxaldehyde-
2,5-DibromopyridineLDATHF-78I₂2,5-Dibromo-4-iodopyridine95

Experimental Protocol: Lithiation of a 3-Bromo-2-alkoxypyridine and Reaction with an Electrophile (General Procedure) [23]

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of the 3-bromo-2-alkoxypyridine (1.0 equiv.) in anhydrous toluene.

  • Cooling: Cool the solution to -50 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.05 equiv.) in hexanes via the dropping funnel, maintaining the internal temperature below -45 °C.

  • Stirring: Stir the resulting mixture at -50 °C for 30 minutes.

  • Electrophile Addition: Add the electrophile (1.2 equiv.) neat or as a solution in an anhydrous solvent, keeping the temperature below -45 °C.

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Work-up: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the 3-substituted-2-alkoxypyridine.

Diagram 4: Lithiation and Substitution Workflow

Lithiation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3-bromo-2-alkoxypyridine in anhydrous toluene B Cool to -50 °C A->B C Slowly add n-BuLi B->C D Stir for 30 min C->D E Add electrophile D->E F Warm to RT and quench E->F G Extract with ethyl acetate F->G H Dry and concentrate G->H I Purify by column chromatography H->I J 3-Substituted-2-alkoxypyridine I->J Isolated Product

Caption: Experimental workflow for lithiation and substitution.

Conclusion

The functionalization of the 3-bromo-2-alkoxypyridine core is a versatile strategy for the synthesis of a wide array of substituted pyridines. While direct literature on 3-bromo-2-propoxypyridine is limited, the well-established methodologies for analogous 3-bromo-2-alkoxypyridines, including palladium-catalyzed cross-coupling reactions and lithiation-substitution sequences, provide a strong foundation for the development of synthetic routes to novel and valuable compounds. The protocols and data presented in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to explore the rich chemical space accessible from this versatile scaffold. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific substrates.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-propoxypyridine in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. 3-Bromo-2-propoxypyridine is a valuable building block, and its coupling with various aryl and heteroaryl boronic acids provides access to a diverse range of substituted 2-propoxypyridines, which are key intermediates in the development of novel pharmaceuticals and functional materials.

These application notes provide detailed protocols and a summary of reaction conditions for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids. The protocols are based on established procedures for structurally similar substituted bromopyridines.

Data Presentation: Comparative Reaction Conditions for Suzuki Coupling of Substituted Bromopyridines

The successful outcome of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various conditions reported for the Suzuki coupling of bromopyridine derivatives, offering a comparative overview to guide the selection of optimal conditions for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for 3-Bromo-2-methylpyridine

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Table 2: Suzuki-Miyaura Coupling Conditions for other Bromopyridine Derivatives

EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic AcidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-Moderate to Good
26-Bromopyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0-3.0)1,4-Dioxane/H₂O (4:1)--High
33-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂PPh₃-EtOH--High

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are adapted from established procedures for similar substrates and can be optimized for specific applications.[1][2]

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[3]

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly shorten reaction times.[3]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)

  • Microwave vial and microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.0 equiv.), and the palladium catalyst.[3]

  • Add the chosen degassed solvent to the vial.[3]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3]

  • After cooling, work up the reaction mixture as described in the conventional heating protocol.[3]

Mandatory Visualizations

The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst & Solvent A->B C Inert Atmosphere (Ar or N2) B->C D Heating (Conventional or Microwave) C->D E Aqueous Work-up D->E F Extraction E->F G Purification (Chromatography) F->G H Product: Biaryl G->H

Caption: A typical experimental workflow for Suzuki coupling reactions.

Suzuki_Catalytic_Cycle cluster_reactants pd0 Pd(0)Ln pd2_aryl R¹-Pd(II)Ln-X pd0->pd2_aryl Oxidative Addition pd2_trans R¹-Pd(II)Ln-OR' pd2_aryl->pd2_trans Ligand Exchange pd2_biaryl R¹-Pd(II)Ln-R² pd2_trans->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd2_biaryl->product r1x R¹-X (this compound) r2b R²-B(OR)₂ (Arylboronic Acid) base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Vinylation of 3-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vinylation of heteroaromatic compounds is a cornerstone of modern organic synthesis, providing a versatile handle for further functionalization in the development of novel pharmaceuticals and functional materials. This document provides detailed protocols for the vinylation of 3-bromo-2-propoxypyridine, a common scaffold in medicinal chemistry, via two powerful palladium-catalyzed cross-coupling reactions: the Heck reaction and the Suzuki-Miyaura coupling. The Heck reaction facilitates the direct coupling of the aryl bromide with a vinyl partner, while the Suzuki-Miyaura coupling offers a robust alternative utilizing a vinylboron reagent.[1] The choice between these methods can depend on substrate scope, functional group tolerance, and the desired reaction conditions.

Reaction Overview

The target transformation is the conversion of this compound to 2-propoxy-3-vinylpyridine. This can be achieved through either a classical Heck vinylation or a Suzuki-Miyaura vinylation.

Figure 1: Vinylation of this compound

This compound This compound 2-Propoxy-3-vinylpyridine 2-Propoxy-3-vinylpyridine This compound->2-Propoxy-3-vinylpyridine Pd-catalyzed Vinylation

Caption: Palladium-catalyzed vinylation of this compound.

Heck Vinylation Protocol

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base.[1] For the vinylation of this compound, a variety of vinylating agents can be employed, such as ethylene, vinyl ethers, or acrylates. The following protocol is a general guideline and may require optimization for specific vinyl partners.

Experimental Workflow: Heck Reaction

G reagents Combine: - this compound - Palladium Catalyst - Ligand - Base setup Seal Vessel & Inert Atmosphere (e.g., Argon) reagents->setup addition Add: - Anhydrous Solvent - Vinylating Agent setup->addition reaction Heat to Reaction Temperature (e.g., 80-120 °C) addition->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product: 2-Propoxy-3-vinylpyridine purification->product

Caption: General experimental workflow for the Heck vinylation.

Materials
Reagent/MaterialPurpose
This compoundStarting Material
Palladium(II) Acetate (Pd(OAc)₂)Palladium Catalyst Precursor
Triphenylphosphine (PPh₃)Ligand
Triethylamine (Et₃N) or K₂CO₃Base
Vinylating AgentSource of the Vinyl Group
Anhydrous DMF or DioxaneSolvent
Inert Gas (Argon or Nitrogen)To prevent catalyst oxidation
Standard GlasswareReaction vessel, condenser, etc.
TLC plates, GC-MSReaction monitoring
Silica GelPurification (Column Chromatography)
Recommended Reaction Conditions

The following table summarizes typical starting conditions for the Heck vinylation of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields.

ParameterConditionNotes
Catalyst Pd(OAc)₂ (2-5 mol%)Palladium(II) acetate is a common and effective catalyst precursor.[2]
Ligand PPh₃ (4-10 mol%)Triphenylphosphine is a standard ligand for Heck reactions with aryl bromides.[3] Other phosphine ligands can also be screened.
Base Et₃N (2.0 equiv.) or K₂CO₃ (2.0 equiv.)An inorganic base like potassium carbonate is often a good choice to minimize side reactions.
Solvent Anhydrous DMF or DioxaneThese polar aprotic solvents are commonly used in Heck reactions.
Temperature 80-120 °CThe reaction temperature will depend on the reactivity of the vinylating agent and the solvent used.
Vinylating Agent Varies (e.g., Butyl vinyl ether, Ethylene gas, Potassium vinyltrifluoroborate)The choice of vinylating agent will influence the reaction conditions. For gaseous alkenes like ethylene, a pressure vessel may be required. Potassium vinyltrifluoroborate can also be used in a Heck-type reaction, though it is more commonly used in Suzuki couplings.
Detailed Protocol
  • To a dry Schlenk flask or sealed tube, add this compound (1.0 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and triphenylphosphine (0.04-0.10 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the base (2.0 equiv.) to the flask.

  • Add the anhydrous solvent (e.g., DMF) via syringe.

  • Add the vinylating agent (1.2-1.5 equiv.). If using a gaseous alkene, bubble it through the reaction mixture or pressurize the vessel.

  • Seal the vessel and heat the reaction mixture in an oil bath at the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-propoxy-3-vinylpyridine.

Suzuki-Miyaura Vinylation Protocol

The Suzuki-Miyaura coupling is a highly versatile and widely used method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide. For vinylation, vinylboronic acids or their derivatives, such as potassium vinyltrifluoroborate, are excellent coupling partners.[4] This method often offers milder reaction conditions and broader functional group tolerance compared to the Heck reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

G reagents Combine: - this compound - Vinylboron Reagent - Palladium Catalyst - Ligand - Base setup Inert Atmosphere (e.g., Argon) reagents->setup addition Add Degassed Solvents (e.g., Dioxane/Water) setup->addition reaction Heat to Reaction Temperature (e.g., 80-100 °C) addition->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product: 2-Propoxy-3-vinylpyridine purification->product

Caption: General experimental workflow for the Suzuki-Miyaura vinylation.

Materials
Reagent/MaterialPurpose
This compoundStarting Material
Potassium Vinyltrifluoroborate or Vinylboronic acid pinacol esterVinylating Agent
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(dppf)Palladium Catalyst
Cesium Carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃)Base
1,4-Dioxane and WaterSolvent System
Inert Gas (Argon or Nitrogen)To prevent catalyst oxidation
Standard GlasswareReaction vessel, condenser, etc.
TLC plates, LC-MSReaction monitoring
Silica GelPurification (Column Chromatography)
Recommended Reaction Conditions

The following table provides a set of reliable starting conditions for the Suzuki-Miyaura vinylation of this compound.

ParameterConditionNotes
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)Pd(PPh₃)₄ is a common choice, while palladacycles or other catalysts with bulky phosphine ligands can also be highly effective.
Base Cs₂CO₃ (2.0 equiv.) or Na₂CO₃ (2.0 equiv.)An aqueous solution of the base is typically used.
Solvent Dioxane/Water (e.g., 4:1 v/v)A mixture of an organic solvent and water is standard for Suzuki-Miyaura couplings.[5]
Temperature 80-100 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Vinylating Agent Potassium Vinyltrifluoroborate (1.5 equiv.) or Vinylboronic acid pinacol ester (1.2 equiv.)Potassium vinyltrifluoroborate is a stable, easy-to-handle solid.[4] Vinylboronic acid pinacol ester is a liquid alternative.
Detailed Protocol
  • In a round-bottom flask, combine this compound (1.0 equiv.), the vinylboron reagent (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane and water) via cannula or syringe.

  • Heat the reaction mixture in a preheated oil bath at the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-propoxy-3-vinylpyridine.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure should only be carried out in appropriate glassware and with proper safety shielding.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Bromo-2-propoxypyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling of 3-bromo-2-propoxypyridine with a variety of terminal alkynes. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 2,3-disubstituted pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The following protocols and data are based on established methodologies for the Sonogashira coupling of substituted bromopyridines.

Reaction Principle

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium complex and subsequent reductive elimination yields the desired alkynyl-substituted pyridine and regenerates the active palladium(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Sonogashira coupling of this compound is not extensively available in the cited literature, the following table presents data for the analogous coupling of 2-amino-3-bromopyridine with various terminal alkynes.[1] These conditions and yields provide a strong starting point for the optimization of the reaction with this compound.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with Various Terminal Alkynes [1]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine95
24-Methylphenylacetylene2-Amino-3-((4-methylphenyl)ethynyl)pyridine96
34-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine94
44-Fluorophenylacetylene2-Amino-3-((4-fluorophenyl)ethynyl)pyridine92
53-Ethynylthiophene2-Amino-3-(thiophen-3-ylethynyl)pyridine90
61-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine85
7Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine88
83,3-Dimethyl-1-butyne2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine82

Reaction Conditions: 2-Amino-3-bromopyridine (1.0 equiv), terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N in DMF, 100 °C, 3 h.[1]

Experimental Protocols

This section provides a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne.

Materials
  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure: Reaction Setup
  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-5 mol%) under an inert atmosphere.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2-3 equivalents) to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalytic species.

  • Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and stir for the required time (typically 2-24 hours).[1][2]

Reaction Monitoring and Work-up
  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt.

  • Further wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification
  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-propoxy-3-alkynylpyridine.

Visualizations

The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound, Terminal Alkyne, Pd Catalyst, CuI, Base Reaction_Setup Reaction Setup in Schlenk Flask Reagents->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Inert_Atmosphere Inert Atmosphere (Ar or N2) Inert_Atmosphere->Reaction_Setup Heating_Stirring Heating and Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC, LC-MS) Heating_Stirring->Monitoring Quenching_Extraction Quenching and Extraction Monitoring->Quenching_Extraction Purification Column Chromatography Quenching_Extraction->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for Sonogashira coupling.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition Alkyne-Pd Complex Alkyne-Pd Complex Pd(II) Complex->Alkyne-Pd Complex Transmetalation Product-Pd Complex Product-Pd Complex Alkyne-Pd Complex->Product-Pd Complex Reductive Elimination Product-Pd Complex->Pd(0)L2 Product 2-Propoxy-3-alkynylpyridine Product-Pd Complex->Product This compound This compound This compound->Pd(II) Complex Terminal Alkyne Terminal Alkyne Cu-Acetylide Cu-Acetylide Terminal Alkyne->Cu-Acetylide CuI, Base Cu-Acetylide->Alkyne-Pd Complex Base Base Base->Cu-Acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for 3-Bromo-2-propoxypyridine in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-2-propoxypyridine as a key building block in medicinal chemistry. This versatile reagent is particularly valuable in the synthesis of complex heterocyclic scaffolds targeting critical signaling pathways. Detailed protocols for its application in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a core structure in various pharmacologically active compounds, including phosphodiesterase 1 (PDE1) inhibitors, are presented.

Introduction

This compound (CAS No. 760207-92-9) is a substituted bromopyridine that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive bromine atom at the 3-position and a propoxy group at the 2-position, allows for its facile participation in a variety of palladium-catalyzed cross-coupling reactions. The pyridine nitrogen, in conjunction with the propoxy group, can influence the physicochemical properties and biological activity of the resulting molecules. These characteristics make this compound an excellent starting material for the synthesis of novel pharmaceutical agents.

A key application of this compound in medicinal chemistry is in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest as they form the core of molecules that inhibit phosphodiesterase 1 (PDE1), an enzyme implicated in various central nervous system disorders.

Key Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a scaffold for the construction of substituted pyridine derivatives through carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the synthesis of diverse compound libraries for lead discovery and optimization.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the 3-position of the pyridine ring, leading to the synthesis of biaryl and heteroarylpyridines. This approach is particularly relevant for the synthesis of pyrazolo[3,4-b]pyridine-based PDE1 inhibitors.

Data Presentation: Representative Reaction Conditions

The following table summarizes a representative Suzuki-Miyaura coupling reaction of this compound with a pyrazoleboronic acid ester to form a pyrazolo[3,4-b]pyridine core. The conditions provided are a strong starting point for the optimization of reactions with this substrate.

ParameterValueNotes
Reactants This compound, 1-(tert-Butoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester
Catalyst Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene)3-5 mol%
Base K₂CO₃ (Potassium carbonate)2.0-3.0 equivalents
Solvent 1,4-Dioxane/Water4:1 to 5:1 ratio
Temperature 80-100 °C
Reaction Time 12-24 hoursMonitored by TLC or LC-MS
Yield 75-90% (Estimated)Yields are substrate-dependent and may require optimization.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with a pyrazoleboronic acid ester. This protocol is a representative example and may require optimization for specific substrates and desired outcomes.

Synthesis of 1-(tert-Butoxycarbonyl)-3-(2-propoxypyridin-3-yl)-1H-pyrazole

Materials:

  • This compound (1.0 equiv.)

  • 1-(tert-Butoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester (1.2-1.5 equiv.)

  • Pd(dppf)Cl₂ (0.03-0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), 1-(tert-Butoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester (1.2-1.5 equiv.), potassium carbonate (2.0-3.0 equiv.), and Pd(dppf)Cl₂ (0.03-0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Pyrazole Boronic Ester, K2CO3, Pd(dppf)Cl2 B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat Reaction Mixture (80-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup (Water, Ethyl Acetate) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Phosphodiesterase 1 (PDE1) Signaling Pathway

PDE1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pde1 PDE1 Action cluster_downstream Downstream Effects Ca_Calmodulin Ca2+/Calmodulin Complex PDE1 PDE1 Ca_Calmodulin->PDE1 Activates ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP AMP AMP PDE1->AMP GMP GMP PDE1->GMP cAMP->PDE1 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE1 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Neuronal Plasticity) PKA->Cellular_Response PKG->Cellular_Response PDE1_Inhibitor PDE1 Inhibitor (e.g., Pyrazolo[3,4-b]pyridine derivative) PDE1_Inhibitor->PDE1 Inhibits

The role of PDE1 in cyclic nucleotide signaling and the mechanism of PDE1 inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry research. Its ability to readily undergo key cross-coupling reactions such as the Suzuki-Miyaura coupling allows for the efficient construction of diverse molecular scaffolds. These scaffolds are crucial for the development of novel therapeutics, particularly inhibitors of important signaling pathways like the phosphodiesterase 1 cascade. The provided protocols and data serve as a foundation for the application of this reagent in drug discovery programs.

Application Notes and Protocols for the Functionalization of the Pyridine Ring at the 3-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The selective functionalization of the pyridine ring is therefore of paramount importance in the development of novel molecules with desired properties. While functionalization at the 2- and 4-positions is often straightforward due to the electronic nature of the heterocycle, selective modification at the 3-position presents a significant synthetic challenge. This document provides detailed application notes and protocols for several key methodologies that have been developed to achieve C3-functionalization of the pyridine ring.

Dearomatization-Rearomatization Strategies

A powerful and increasingly popular approach to achieve C3-selectivity is through a dearomatization-rearomatization sequence. This strategy involves the temporary conversion of the electron-deficient pyridine ring into a more electron-rich, non-aromatic intermediate, such as a dihydropyridine or a Zincke imine. These intermediates readily undergo reaction with electrophiles or radicals at the C3-position, followed by a rearomatization step to yield the 3-substituted pyridine.

C3-Halogenation via Zincke Imine Intermediates

This protocol allows for the regioselective introduction of halogens at the 3-position of pyridines under mild conditions. The reaction proceeds through the formation of a Zincke imine intermediate, which then undergoes electrophilic halogenation.

Experimental Protocol:

A one-pot procedure for the 3-iodination of a substituted pyridine is as follows:

  • Ring Opening: In a nitrogen-flushed flask, dissolve the pyridine substrate (1.0 equiv) in ethyl acetate. Cool the solution to -78 °C. Add triflic anhydride (1.0 equiv) and collidine (1.0 equiv), followed by the slow addition of dibenzylamine (1.2 equiv). Allow the reaction to warm to room temperature over 30 minutes to form the Zincke imine intermediate.

  • Halogenation: To the solution containing the in-situ generated Zincke imine, add N-iodosuccinimide (NIS) (1.0 equiv). Stir the reaction mixture at room temperature until the halogenation is complete (monitoring by TLC or LC-MS is recommended).

  • Ring Closure: Add ammonium acetate (10 equiv) and ethanol to the reaction mixture. Heat the solution at 60 °C to facilitate the ring-closing reaction, which regenerates the aromatic pyridine ring, now functionalized at the 3-position with iodine.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-iodopyridine.

SubstrateHalogenating AgentYield (%)Reference
2-PhenylpyridineNIS75[1]
4-MethylpyridineNBS68[1]
3-FluoropyridineNIS(low in one-pot, two-step recommended)[1]

Note: For less reactive substrates or other halogens like bromine (using NBS) or chlorine (using NCS), optimization of the reaction conditions, including temperature and the use of additives like trifluoroacetic acid (TFA), may be necessary.[2]

C3-Alkylation via Dihydropyridine Intermediates

This method utilizes the in-situ generation of a nucleophilic 1,4-dihydropyridine intermediate, which then reacts with various electrophiles at the C3-position.

Experimental Protocol:

A general procedure for the borane-catalyzed C3-alkylation of pyridine with an imine is as follows:

  • Hydroboration: In a glovebox, to a solution of the pyridine substrate (1.0 equiv) in a suitable solvent (e.g., THF), add a borane catalyst (e.g., a frustrated Lewis pair catalyst). Then, add a hydroborating agent (e.g., pinacolborane) dropwise at room temperature. Stir the mixture to facilitate the formation of the 1,4-dihydropyridine intermediate.

  • Nucleophilic Addition: To the solution containing the dihydropyridine, add the electrophile (e.g., an imine, aldehyde, or ketone, 1.2 equiv). Stir the reaction at room temperature until the addition is complete.

  • Oxidative Aromatization: Expose the reaction mixture to air (or another suitable oxidant) to effect the rearomatization of the dihydropyridine intermediate to the corresponding 3-alkylated pyridine.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Pyridine SubstrateElectrophileYield (%)Reference
PyridineN-Benzylidene-aniline85[3][4]
4-PhenylpyridineBenzaldehyde78[3][4]
3-ChloropyridineAcetophenone65[3][4]

Workflow for Dearomatization-Rearomatization Strategy

Dearomatization_Rearomatization Pyridine Pyridine Dearomatized_Intermediate Dearomatized Intermediate (e.g., Dihydropyridine, Zincke Imine) Pyridine->Dearomatized_Intermediate Dearomatization (e.g., Hydroboration, Ring Opening) Functionalization C3-Functionalization (+ Electrophile/Radical) Dearomatized_Intermediate->Functionalization Rearomatization Rearomatization (Oxidation/Ring Closure) Functionalization->Rearomatization Product 3-Substituted Pyridine Rearomatization->Product

Caption: General workflow for C3-functionalization of pyridine via a dearomatization-rearomatization strategy.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials. Several transition-metal-catalyzed methods have been developed for the selective functionalization of the C3-position.

Palladium-Catalyzed C3-Arylation

This protocol describes a palladium-catalyzed direct C-H arylation of pyridines with aryl halides. The use of specific ligands is often crucial for achieving high C3-selectivity.

Experimental Protocol:

A representative procedure for the C3-arylation of pyridine is as follows:

  • Reaction Setup: In a pressure tube, combine the pyridine substrate (used as both reactant and solvent), the aryl halide (1.0 equiv), palladium(II) acetate (Pd(OAc)2, 10 mol%), 1,10-phenanthroline (10 mol%), and silver(I) carbonate (Ag2CO3, 2.0 equiv).

  • Reaction Execution: Seal the pressure tube and heat the reaction mixture at 120 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and filter through a pad of celite. The filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the 3-arylpyridine product.

Pyridine SubstrateAryl HalideYield (%)Reference
PyridineIodobenzene65[5]
Pyridine4-Iodotoluene72[5]
2,6-DimethoxypyridineBromobenzeneLow TON[5]

Workflow for Pd-Catalyzed C3-Arylation

Pd_Catalyzed_Arylation Start Pyridine + Aryl Halide Catalyst Pd(OAc)2 / Ligand Ag2CO3, Heat Start->Catalyst CH_Activation C-H Activation at C3 Catalyst->CH_Activation Coupling Reductive Elimination CH_Activation->Coupling Product 3-Arylpyridine Coupling->Product

Caption: Simplified workflow for the palladium-catalyzed C3-arylation of pyridine.

Iridium-Catalyzed C3-Borylation

Iridium-catalyzed C-H borylation allows for the direct installation of a boronic ester group at the C3-position, which can then be further functionalized through Suzuki-Miyaura cross-coupling reactions. The regioselectivity is often governed by steric factors.

Experimental Protocol:

A general procedure for the iridium-catalyzed C-H borylation of a substituted pyridine is as follows:

  • Catalyst Preparation: In a nitrogen-filled glovebox or using Schlenk techniques, a Schlenk flask is charged with the iridium precatalyst (e.g., [Ir(OMe)(COD)]2, 1.5 mol%) and a suitable ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 3 mol%).

  • Reaction Setup: To the flask, add the pyridine substrate (1.0 equiv) and bis(pinacolato)diboron (B2pin, 1.5 equiv).

  • Reaction Execution: The reaction is typically carried out neat (without solvent) and heated at 80 °C for the specified time (monitoring by GC-MS or NMR is recommended).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a short plug of silica gel. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or distillation to yield the 3-borylated pyridine.

Pyridine SubstrateProductYield (%)Reference
2-(Trifluoromethyl)pyridine2-(Trifluoromethyl)-5-borylpyridine82[6]
3-Methyl-2-(trifluoromethyl)pyridine3-Methyl-2-(trifluoromethyl)-5-borylpyridine85[6]
2,4-Bis(trifluoromethyl)pyridine2,4-Bis(trifluoromethyl)-6-borylpyridine88[7]

Classical Functionalization Methods

While modern C-H activation and dearomatization strategies are powerful, classical methods for pyridine functionalization remain relevant and are often used for the synthesis of key starting materials.

Electrophilic Bromination

Direct electrophilic halogenation of pyridine is challenging due to the electron-deficient nature of the ring. However, under harsh conditions, substitution occurs preferentially at the 3-position.

Experimental Protocol for 3-Bromopyridine Synthesis:

  • Reaction Setup: To a solution of pyridine in concentrated sulfuric acid (80-95%), bromine is added dropwise at a controlled temperature.

  • Reaction Execution: The reaction mixture is heated to 130-140 °C for 7-8 hours.

  • Work-up and Purification: After cooling, the reaction mixture is carefully poured into ice water. The pH is adjusted to 8 with a 6N sodium hydroxide solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried, filtered, and concentrated. The crude product is purified by distillation.

ReagentsConditionsProductReference
Pyridine, Bromine, Sulfuric Acid130-140 °C, 7-8 h3-Bromopyridine[8]
Nucleophilic Aromatic Substitution on 3-Halopyridines

A pre-installed halogen at the 3-position can be displaced by a variety of nucleophiles. While 3-halopyridines are generally less reactive towards nucleophilic substitution than their 2- and 4-isomers, these reactions can be driven to completion, often with the aid of a catalyst.

General Protocol for Nucleophilic Amination:

  • Reaction Setup: A mixture of 3-bromopyridine (1.0 equiv), the desired amine (1.5-2.0 equiv), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) is prepared in a suitable solvent (e.g., toluene or dioxane) in a sealed tube.

  • Reaction Execution: The reaction mixture is heated to 80-110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

SubstrateNucleophileConditionsProduct
3-BromopyridineMorpholinePd-catalyzed (Buchwald-Hartwig)3-Morpholinopyridine
3-ChloropyridineSodium methoxideHigh temperature/pressure3-Methoxypyridine

Classical Functionalization Pathways

Classical_Functionalization cluster_0 Electrophilic Aromatic Substitution cluster_1 Nucleophilic Aromatic Substitution Pyridine_EAS Pyridine EAS_Product 3-Halopyridine Pyridine_EAS->EAS_Product + X2, Lewis Acid (Harsh Conditions) Halopyridine_NAS 3-Halopyridine NAS_Product 3-Nu-Pyridine Halopyridine_NAS->NAS_Product + Nu-

Caption: Overview of classical electrophilic and nucleophilic substitution pathways for C3-functionalization.

References

Application Notes and Protocols for the Multi-step Synthesis of a Bioactive CDK4/6 Inhibitor Analogue from 3-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules. 3-Bromo-2-propoxypyridine is a versatile starting material for the synthesis of complex pyridine derivatives, owing to its orthogonal handles for functionalization. The bromine atom at the 3-position is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The 2-propoxy group modulates the electronic properties of the pyridine ring and can influence the biological activity of the final compound.

This document provides detailed application notes and protocols for a multi-step synthesis of a potent bioactive molecule, an analogue of the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor Abemaciclib, starting from this compound. CDK4/6 inhibitors are a class of targeted cancer therapies that have shown significant efficacy in the treatment of hormone receptor-positive (HR+) breast cancer.[1][2] By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from the G1 to the S phase and inducing cell cycle arrest in cancer cells.[3][4]

These application notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel kinase inhibitors and other bioactive molecules.

Synthetic Strategy

The overall synthetic strategy involves a three-step sequence starting from this compound to furnish a key aminopyrimidine intermediate, which is a core component of many CDK4/6 inhibitors. The key transformations include a Buchwald-Hartwig amination to introduce a primary amino group, followed by a nucleophilic aromatic substitution on a pyrimidine core, and finally a Suzuki-Miyaura cross-coupling reaction to introduce the benzimidazole moiety.

digraph "Synthetic_Strategy" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
  edge [arrowhead=vee, color="#5F6368"];

A [label="this compound"]; B [label="2-Propoxy-3-aminopyridine"]; C [label="N-(2-Propoxypyridin-3-yl)-5-bromo-2-pyrimidinamine"]; D [label="Abemaciclib Analogue"];

A -> B [label="Buchwald-Hartwig\nAmination"]; B -> C [label="Nucleophilic Aromatic\nSubstitution"]; C -> D [label="Suzuki-Miyaura\nCoupling"]; }

Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of the Abemaciclib analogue.

Conclusion

This document outlines a detailed and practical multi-step synthesis of a bioactive Abemaciclib analogue starting from this compound. The provided protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling are robust and can be adapted for the synthesis of a variety of other bioactive molecules. The information on the biological activity and the relevant signaling pathway provides a solid foundation for further research and development in the field of kinase inhibitors.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-propoxypyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its structure allows for strategic functionalization, particularly at the C3 position, via palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. The 2-propoxy group can influence the electronic properties of the pyridine ring and may play a role in the biological activity of the resulting derivatives. This document provides detailed protocols and comparative data for several major classes of palladium-catalyzed cross-coupling reactions involving this compound, intended for researchers in organic synthesis and drug development.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[1][2] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation (for Suzuki, Stille, etc.) or Coordination/Insertion (for Heck, Sonogashira): The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Palladium Catalytic Cycle General Palladium Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-M PdII_Coupling R-Pd(II)L_n-R' Transmetal->PdII_Coupling M-X RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound, typically a boronic acid or ester.[4] It is widely used for synthesizing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[4][5] The reaction is valued for its mild conditions and the low toxicity of its boron-containing reagents.

Data Presentation: Exemplary Suzuki-Miyaura Coupling Conditions

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-98
3Thiophen-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888-96
4Potassium vinyltrifluoroboratePdCl₂(dppf) (3)-K₂CO₃ (2)Isopropanol/H₂O (3:1)80680-90

Note: Yields are typical for analogous 3-bromopyridine substrates and serve as a predictive guide.[6][7]

G cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound plus1 + product 3-R-2-propoxypyridine reactant1->product Suzuki Coupling reactant2 R-B(OH)₂ reactant2->product catalyst Pd Catalyst catalyst->product base Base base->product

Caption: Reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand, if required.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[8][9] This reaction has revolutionized the synthesis of arylamines, which are critical components in pharmaceuticals and organic materials.[10] The choice of ligand is crucial for achieving high yields, especially with less reactive amines or challenging substrates.[11]

Data Presentation: Exemplary Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)LiHMDS (2.5)THF651670-80
2CyclopentylamineBrettPhos-precatalyst (2)-NaOtBu (2)Toluene1001275-85
3AnilinePd(OAc)₂ (1.5)RuPhos (3)K₂CO₃ (2)t-BuOH1101870-85
4BenzylaminePd₂(dba)₃ (2)BINAP (3)NaOtBu (2.2)Dioxane902065-75

Note: Yields are based on data for similar bromopyridine substrates and serve as a predictive guide.[11][12]

G cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound plus1 + product 3-(N,R¹,R²)-2-propoxypyridine reactant1->product Buchwald-Hartwig Amination reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst/Ligand catalyst->product base Base base->product

Caption: Reaction scheme for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 2.2 mmol, 2.2 equiv.) to a sealable reaction tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite or silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.[6]

Sonogashira Coupling

The Sonogashira reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] It is a highly reliable method for synthesizing substituted alkynes and is typically co-catalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate.[13][14]

Data Presentation: Exemplary Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60685-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPA (2.5)Toluene70880-90
32-Methyl-3-butyn-2-olPd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃ (2)DMF801275-85
41-HexynePdCl₂(dppf) (3)CuI (4)Cs₂CO₃ (2)Dioxane901070-80

Note: Yields are based on data for analogous aryl bromides and serve as a predictive guide.[6][15]

G cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound plus1 + product 3-(R-C≡C)-2-propoxypyridine reactant1->product Sonogashira Coupling reactant2 R-C≡C-H reactant2->product catalyst Pd/Cu Catalysts catalyst->product base Base base->product

Caption: Reaction scheme for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent/Solvent Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.), followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Wash the filtrate with saturated aq. NH₄Cl solution and brine. Dry the organic layer over MgSO₄, concentrate, and purify the residue by column chromatography.[6]

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high stereoselectivity for the trans isomer.[1][16] It is a powerful method for C-C bond formation and the synthesis of complex olefinic structures.[17]

Data Presentation: Exemplary Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1001870-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (1.5)-K₂CO₃ (2)DMA1202475-85
3AcrylonitrilePd₂(dba)₃ (1)PPh₃ (4)NaOAc (2)NMP1101665-75
41-OctenePd(OAc)₂ (2)-K₂CO₃ (2)DMF/H₂O (1:1)80460-70

Note: Yields are based on data for analogous aryl bromides and serve as a predictive guide.[6][18]

G cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound plus1 + product 3-(RHC=CH)-2-propoxypyridine reactant1->product Heck Reaction reactant2 Alkene (H₂C=CHR) reactant2->product catalyst Pd Catalyst catalyst->product base Base base->product

Caption: Reaction scheme for the Heck reaction.

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand, if needed (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent/Solvent Addition: Add the solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv.), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.[6]

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and purifying a palladium-catalyzed cross-coupling reaction.

Experimental Workflow Typical Experimental Workflow A 1. Reagent Preparation (Weigh Substrates, Catalyst, Base) B 2. Reaction Setup (Add to Flask, Purge with Inert Gas) A->B C 3. Solvent & Reagent Addition (Add Solvents, Liquid Reagents) B->C D 4. Reaction (Heat and Stir) C->D E 5. Monitoring (TLC, LC-MS, GC-MS) D->E E->D Reaction Incomplete F 6. Work-up (Quench, Extract, Wash) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Note: A Scalable Protocol for the Synthesis of 3-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed, scalable protocol for the synthesis of 3-bromo-2-propoxypyridine, a key intermediate in the development of novel therapeutics. The procedure is based on the O-alkylation of 3-bromo-2-pyridone, a reliable method that can be adapted for larger-scale production.[1] This document includes a step-by-step experimental protocol, a comprehensive table of quantitative data, critical safety information, and graphical workflows to ensure clarity and reproducibility.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The 2,3-disubstituted pyridine motif, in particular, is of significant interest for its role in targeting a wide range of biological entities, including kinases and other enzymes. This compound serves as a versatile building block, where the bromine atom allows for further functionalization through cross-coupling reactions, while the propoxy group modulates solubility and metabolic stability.

This document outlines a robust and scalable synthesis protocol, moving from common starting materials to the desired product with high yield and purity. The chosen synthetic route involves the O-alkylation of a bromo-substituted 2-pyridone using an alkyl halide in the presence of a base.[1]

Overall Synthetic Scheme

The synthesis proceeds in a single step from 3-bromo-2-pyridone and 1-bromopropane.

Reaction: 3-Bromo-2-pyridone + 1-Bromopropane → this compound

Materials and Equipment

Materials:

  • 3-Bromo-2-pyridone

  • 1-Bromopropane

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask or jacketed reactor

  • Mechanical stirrer

  • Thermometer/temperature probe

  • Heating mantle with controller

  • Condenser

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Experimental Protocol

4.1. Reaction Setup

  • A 2 L, three-neck round-bottom flask is equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a temperature probe.

  • The flask is charged with 3-bromo-2-pyridone (174.0 g, 1.0 mol), anhydrous sodium carbonate (159.0 g, 1.5 mol), and anhydrous N,N-Dimethylformamide (DMF, 870 mL).

4.2. Reaction Execution

  • Begin stirring the suspension and heat the mixture to 65 °C using a heating mantle.

  • Once the temperature is stable, add 1-bromopropane (135.3 g, 1.1 mol, 100.2 mL) dropwise via an addition funnel over approximately 60 minutes, ensuring the internal temperature does not exceed 75 °C.

  • After the addition is complete, maintain the reaction mixture at 65-70 °C.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material (3-bromo-2-pyridone) is fully consumed (typically 4-6 hours).

4.3. Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 2 L of cold deionized water and stir for 15 minutes.

  • Transfer the aqueous mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with deionized water (2 x 500 mL) followed by brine (1 x 500 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

4.4. Purification

  • Assemble a vacuum distillation apparatus.

  • The crude oil is purified by fractional distillation under reduced pressure to yield this compound as a colorless to pale yellow liquid. For higher purity, column chromatography on silica gel can be employed using a hexane-ethyl acetate gradient.[1]

Data Presentation

The following table summarizes the quantitative data for the scale-up synthesis protocol.

CompoundMolecular Weight ( g/mol )Molar EquivalentsAmount (Grams)Amount (Moles)Volume (mL)Notes
3-Bromo-2-pyridone174.001.0174.01.0-Limiting Reagent
1-Bromopropane122.991.1135.31.1100.2Alkylating Agent
Sodium Carbonate105.991.5159.01.5-Base
DMF73.09---870Solvent
Product (Expected) 216.08 -~184 ~0.85 -~85% Yield

Visualizations

The following diagrams illustrate the experimental workflow and a potential application of the synthesized molecule in a biological context.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Charge Reactor: - 3-Bromo-2-pyridone - Na2CO3 - DMF B Heat to 65 °C A->B C Add 1-Bromopropane (dropwise) B->C D Reaction at 70 °C (4-6 hours) C->D E Cool to RT & Quench (add water) D->E F Extract with Ethyl Acetate (3x) E->F G Wash Organic Layer (Water & Brine) F->G H Dry (MgSO4) & Concentrate G->H I Vacuum Distillation H->I J Final Product: This compound I->J G cluster_pathway Hypothetical Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC Response Cellular Response (Proliferation, Survival) KinaseC->Response Inhibitor This compound Derivative Inhibitor->KinaseB

References

Application of 3-Bromo-2-propoxypyridine in Agrochemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-propoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of novel agrochemicals. The presence of a bromine atom at the 3-position and a propoxy group at the 2-position of the pyridine ring offers strategic points for chemical modification, making it a valuable intermediate for developing new fungicides, herbicides, and insecticides. The pyridine core is a well-established scaffold in a variety of biologically active molecules, and the specific substitution pattern of this compound allows for the exploration of new chemical space in the quest for more effective and selective crop protection agents.

The bromine atom acts as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the assembly of complex molecular architectures from simple precursors. The propoxy group, in turn, can influence the electronic properties of the pyridine ring and the overall lipophilicity of the final molecule, which can be critical for its biological activity and transport within the target organism.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates. The methodologies described are based on established synthetic transformations for analogous bromopyridine derivatives and are intended to serve as a practical guide for researchers in the field.

Application in the Synthesis of Pyridyl-Pyrazole Fungicides

The pyridyl-pyrazole moiety is a recognized pharmacophore in the agrochemical industry, with many commercial fungicides based on this structural motif. These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to disruption of cellular energy production and ultimately, fungal cell death. This compound is an excellent starting material for the synthesis of novel pyridyl-pyrazole derivatives via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for Pyridyl-Pyrazole Synthesis

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic pyrazole boronic acid.

Materials:

  • This compound

  • Substituted Pyrazole-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired pyrazole-4-boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Add sodium carbonate (2.0 eq) to the mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridyl-pyrazole derivative.

Quantitative Data (Representative):

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)*
This compoundPyrazole-4-boronic acidPd(OAc)₂/PPh₃Na₂CO₃Dioxane/Water90-10012-2475-90
This compound1-Methylpyrazole-4-boronic acidPd(OAc)₂/PPh₃Na₂CO₃Dioxane/Water90-10012-2480-95

*Yields are representative and based on typical Suzuki-Miyaura couplings of similar substrates. Actual yields may vary depending on the specific pyrazole boronic acid and reaction conditions.

Diagram of Experimental Workflow:

Suzuki_Miyaura_Coupling reagent reagent process process product product analysis analysis A 1. Dissolve Reactants (this compound, Pyrazole Boronic Acid, Na2CO3) in Dioxane/Water B 2. De-gas with Argon/Nitrogen A->B C 3. Add Catalyst (Pd(OAc)2, PPh3) B->C D 4. Heat and Stir (90-100 °C, 12-24h) C->D E 5. Monitor by TLC/LC-MS D->E In-process control F 6. Work-up (Dilute, Extract, Wash, Dry) D->F G 7. Purify (Column Chromatography) F->G H Pyridyl-Pyrazole Product G->H

Caption: Suzuki-Miyaura coupling workflow for pyridyl-pyrazole synthesis.

Application in the Synthesis of N-Arylpyridine Herbicides

The N-arylpyridine scaffold is present in a number of commercial herbicides. These compounds can act on various molecular targets in plants, such as inhibiting key enzymes in essential metabolic pathways. The Buchwald-Hartwig amination reaction is a powerful method for the synthesis of these N-arylpyridines, and this compound is an ideal substrate for this transformation, allowing for the formation of a C-N bond with a wide range of anilines.

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpyridine Synthesis

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic aniline.

Materials:

  • This compound

  • Substituted Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpyridine derivative.

Quantitative Data (Representative):

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)*
This compoundAnilinePd₂(dba)₃/XantphosNaOtBuToluene100-11012-2470-85
This compound4-FluoroanilinePd₂(dba)₃/XantphosNaOtBuToluene100-11012-2475-90

*Yields are representative and based on typical Buchwald-Hartwig aminations of similar substrates. Actual yields may vary depending on the specific aniline and reaction conditions.

Diagram of Experimental Workflow:

Buchwald_Hartwig_Amination reagent reagent process process product product analysis analysis A 1. Combine Reactants (this compound, Aniline, NaOtBu, Catalyst, Ligand) under Inert Atmosphere B 2. Add Toluene A->B C 3. Heat and Stir (100-110 °C, 12-24h) B->C D 4. Monitor by TLC/LC-MS C->D In-process control E 5. Quench and Work-up (NH4Cl, Extract, Wash, Dry) C->E F 6. Purify (Column Chromatography) E->F G N-Arylpyridine Product F->G

Caption: Buchwald-Hartwig amination workflow for N-arylpyridine synthesis.

Potential Modes of Action

The agrochemicals derived from this compound can be designed to target various biological pathways in fungi, plants, and insects.

Diagram of Potential Agrochemical Targets:

Agrochemical_Targets cluster_start Starting Material cluster_fungicide Fungicides cluster_herbicide Herbicides start_node start_node class_node class_node target_node target_node pathway_node pathway_node effect_node effect_node A This compound B Pyridyl-Pyrazoles A->B Suzuki Coupling F N-Arylpyridines A->F Buchwald-Hartwig Amination C SDH Inhibition B->C D Mitochondrial Respiration C->D E Fungal Cell Death D->E G ALS or PPO Inhibition F->G H Amino Acid or Chlorophyll Biosynthesis G->H I Plant Death H->I

Caption: Potential agrochemical classes and their modes of action derived from this compound.

Disclaimer: The experimental protocols and quantitative data provided are representative examples based on analogous chemical transformations. Researchers should optimize reaction conditions for their specific substrates and perform all experiments with appropriate safety precautions in a controlled laboratory setting. The biological activities of the synthesized compounds will require further investigation through appropriate screening assays.

Application Notes and Protocols: The Use of 3-Bromo-2-propoxypyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-propoxypyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of potent and selective kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. The presence of a bromine atom at the 3-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in introducing a diverse array of aryl, heteroaryl, and amino moieties, allowing for the systematic exploration of the chemical space to optimize inhibitor potency and selectivity. The 2-propoxy group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions within the kinase active site.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, focusing on its application in the development of Receptor-Interacting Protein Kinase 2 (RIPK2) and Janus Kinase (JAK) inhibitors.

Application in Kinase Inhibitor Synthesis

The primary utility of this compound in kinase inhibitor synthesis lies in its role as a key intermediate for creating more complex molecular architectures. The bromine atom at the 3-position is readily displaced or coupled to introduce substituents that can interact with specific regions of the kinase active site, such as the hinge region, the DFG motif, or the solvent-exposed region.

Synthesis of RIPK2 Inhibitors

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial mediator of NOD-like receptor signaling and is implicated in various inflammatory diseases.[1][2] The development of selective RIPK2 inhibitors is a promising therapeutic strategy. This compound can serve as a starting material for the synthesis of RIPK2 inhibitors based on scaffolds like 3,5-diaryl-2-aminopyridines.

Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity and inflammation.[3][4] Inhibitors of the JAK family have been successful in treating autoimmune diseases like rheumatoid arthritis.[3] The pyrrolo[2,3-d]pyrimidine scaffold, a common core in many JAK inhibitors, can be synthesized using precursors derived from this compound.[5]

Data Presentation: Efficacy of Kinase Inhibitors Derived from Related Precursors

While specific data for kinase inhibitors synthesized directly from this compound is not extensively available in the public domain, the following table presents quantitative data for inhibitors with similar structural motifs, providing a benchmark for potency.

Compound ID (Reference)Precursor ScaffoldTarget KinaseIC50 (nM)
Compound 14 [2]4-aminoquinolineRIPK25.1 ± 1.6
Ponatinib [2](reference compound)RIPK28.2 ± 2.9
Compound 16c [5]pyrrolo[2,3-d]pyrimidineJAK26
Ruxolitinib [6]pyrrolo[2,3-b]pyridineJAK1/JAK23.3 (JAK1), 2.8 (JAK2)
Tofacitinib [3]pyrrolo[2,3-d]pyrimidineJAK1/JAK31 (JAK1), 20 (JAK2), 5 (JAK3)

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions using this compound as a substrate. These protocols are based on well-established methodologies for structurally similar bromopyridines.[7][8]

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway Diagram

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 IKK Complex IKK Complex RIPK2->IKK Complex MAPKs MAPKs TAK1->MAPKs NF-kB NF-kB IKK Complex->NF-kB Activation Gene Transcription Pro-inflammatory Gene Transcription MAPKs->Gene Transcription NF-kB->Gene Transcription Inhibitor Kinase Inhibitor (e.g., from 3-Bromo-2- propoxypyridine) Inhibitor->RIPK2 Inhibition

Caption: Simplified RIPK2 signaling pathway and the point of inhibition.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Boronic Acid - Catalyst & Base Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir (e.g., 90°C, 12-16h) Solvent_Addition->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final_Product Final Product Purification->Final_Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship Diagram

SAR_Logic A This compound B Palladium-Catalyzed Cross-Coupling A->B C1 Suzuki Coupling (C-C bond formation) B->C1 Arylboronic acids C2 Buchwald-Hartwig (C-N bond formation) B->C2 Amines D Diverse Library of Substituted Pyridines C1->D C2->D E Structure-Activity Relationship (SAR) Studies D->E F Optimized Kinase Inhibitor E->F

Caption: Logical relationship for developing kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-2-propoxypyridine. This resource offers practical solutions to common issues to help optimize reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?

Answer:

Low yields with this substrate can stem from several factors, often related to the inherent properties of the 2-alkoxypyridine scaffold.[1]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue with pyridine-containing substrates, sometimes referred to as the "2-pyridyl problem".[1][2]

  • Steric Hindrance: The propoxy group at the 2-position, adjacent to the bromine at the 3-position, can create steric hindrance, impeding the approach of the palladium catalyst for the oxidative addition step.

  • Side Reactions: Competing side reactions, such as protodeboronation of the boronic acid or homocoupling of the starting materials, can consume the reactants and reduce the yield of the desired product.[1][3]

  • Inefficient Oxidative Addition: The carbon-bromine bond on the electron-rich pyridine ring might be less reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1]

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen, and facilitate the oxidative addition step.[1]

  • Catalyst Choice: While many palladium sources can be effective, catalysts like Pd(dppf)Cl₂ are often robust for such couplings.[4][5] In some cases, a Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand might be more effective.[6]

  • Base and Solvent Optimization: The choice of base and solvent is critical. A common combination is an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent system such as dioxane/water or toluene/water.[6][7] The presence of water is often necessary for the activity of inorganic bases.[8]

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids and deactivate the catalyst.[1][8] Ensure your reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[6][8]

Question 2: I am observing significant amounts of a byproduct that appears to be my boronic acid starting material without the boronic acid group. What is happening and how can I prevent it?

Answer:

This side product is a result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This is particularly prevalent with heteroaromatic boronic acids, especially under aqueous basic conditions.[3]

Solutions to Minimize Protodeboronation:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[2][3]

  • Anhydrous Conditions: If feasible with your chosen base, using anhydrous solvents can reduce the rate of protodeboronation. However, this may require the use of stronger, non-aqueous soluble bases.

  • "Slow Release" Strategy: Using boronic acid derivatives like MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition pathways.[3]

  • Reaction Temperature and Time: Optimize the reaction temperature and time. Higher temperatures and longer reaction times can sometimes exacerbate protodeboronation. Aim for the lowest temperature and shortest time that allows for complete conversion of your starting material.

Question 3: My reaction is sluggish and a significant amount of the this compound remains unreacted even after prolonged reaction times. How can I improve the conversion?

Answer:

Incomplete conversion is often due to inefficient oxidative addition or catalyst deactivation.

Solutions to Improve Conversion:

  • Increase Reaction Temperature: Suzuki couplings are often performed at elevated temperatures, typically between 80-110 °C.[7][9] If your reaction is sluggish at a lower temperature, a moderate increase may improve the rate.

  • Screen Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ is not effective, switching to a more active system is recommended. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, or other Buchwald ligands) can be highly effective for challenging substrates.[10][11]

  • Choice of Base: The strength and nature of the base are crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction compared to weaker bases like Na₂CO₃.[7][12]

  • Check Reagent Purity: Ensure all your reagents, especially the solvent and base, are of high quality and dry if anhydrous conditions are intended. The boronic acid should also be of good purity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable starting point would be to use Pd(dppf)Cl₂ as the catalyst, K₂CO₃ or Cs₂CO₃ as the base, and a solvent mixture of dioxane and water (e.g., 4:1 or 10:1 v/v). The reaction is typically run under an inert atmosphere at a temperature between 80-100 °C.[4][7][13]

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice depends on the specific coupling partners. For challenging substrates like this compound, pre-formed catalysts like Pd(dppf)Cl₂ are convenient.[4] Alternatively, generating the active Pd(0) species in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand allows for greater flexibility. Bulky, electron-rich ligands are generally preferred to overcome catalyst inhibition by the pyridine nitrogen.[1]

Q3: What is the role of water in the reaction mixture?

A3: Water often plays a crucial role in Suzuki couplings, especially when using inorganic bases like carbonates or phosphates. It helps to dissolve the base and facilitates the transmetalation step of the catalytic cycle.[5][8]

Q4: Can I run the reaction open to the air?

A4: It is strongly recommended to perform Suzuki couplings under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to the oxidative degradation of phosphine ligands and promote the undesirable homocoupling of the boronic acid, both of which will lower the yield of your desired product.[1][8]

Data Presentation

The following table summarizes representative reaction conditions that can be used as a starting point for optimizing the Suzuki coupling of this compound.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Potential YieldNotes
Pd(dppf)Cl₂ (2-5)-K₂CO₃ (2)Dioxane/H₂O (4:1)90-10012-24GoodA common and often reliable system.[4][13]
Pd(OAc)₂ (1-2)PPh₃ (2-4)Na₂CO₃ (2)Toluene/H₂O (10:1)10012-24Moderate to GoodA classic and cost-effective system.[7]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O (10:1)100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[7]
Pd(PPh₃)₄ (2-5)-Cs₂CO₃ (2)DME/H₂O (4:1)80-9012Good to ExcellentA widely used and effective catalyst.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to remove oxygen.[6]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if required, the ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench & Extract monitor->quench purify Purify (Chromatography) quench->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L2-X pd0->pd2_complex R-X transmetalation Transmetalation r_pd_r R-Pd(II)L2-R' pd2_complex->r_pd_r R'-B(OR)2 (Base) r_pd_r->pd0 R-R' reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Troubleshooting_Tree start Low Yield or No Reaction unreacted_sm Unreacted Starting Material? start->unreacted_sm side_products Major Side Products? unreacted_sm->side_products No increase_temp Increase Temperature unreacted_sm->increase_temp Yes protodeboronation Protodeboronation Observed? side_products->protodeboronation Yes change_catalyst Screen More Active Catalyst/Ligand increase_temp->change_catalyst change_base Screen Different Base (e.g., K3PO4, Cs2CO3) change_catalyst->change_base rerun Re-run Optimized Reaction change_base->rerun homocoupling Homocoupling Observed? protodeboronation->homocoupling No use_ester Use Boronic Ester (Pinacol, MIDA) protodeboronation->use_ester Yes degas Ensure Thorough Degassing homocoupling->degas Yes anhydrous Consider Anhydrous Conditions use_ester->anhydrous anhydrous->rerun check_purity Check Reagent Purity degas->check_purity check_purity->rerun

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Failed Heck Reactions with 3-Bromo-2-Alkoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Heck reactions involving 3-bromo-2-alkoxypyridine substrates. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are Heck reactions with 3-bromo-2-alkoxypyridines often challenging?

Heck reactions with 3-bromo-2-alkoxypyridines can be problematic due to a combination of electronic and steric factors, as well as the potential for catalyst inhibition. The 2-alkoxy group makes the pyridine ring electron-rich, which can slow down the oxidative addition step of the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or undesired side reactions. The substitution at the 2-position also introduces steric hindrance around the reaction center.

Q2: My Heck reaction shows no conversion of the starting material. What are the likely causes?

Several factors can lead to a complete lack of reactivity:

  • Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may be inhibited.

  • Low Reaction Temperature: Heck reactions often require elevated temperatures to proceed efficiently.[1]

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific substrate.

  • Incorrect Base: The base might not be strong enough or may be sterically hindered.

  • Solvent Issues: The solvent may not be appropriate for the reaction or could contain impurities.

Q3: I am observing significant amounts of dehalogenated 2-alkoxypyridine as a side product. How can I minimize this?

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] It can be influenced by the choice of base, solvent, and ligand. To minimize dehalogenation:

  • Optimize the Base: A weaker, non-coordinating base may be preferable.

  • Change the Solvent: Switching to a less polar or aprotic solvent can sometimes suppress this side reaction.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can sometimes disfavor the dehalogenation pathway.

Q4: The reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

While the Heck reaction is generally regioselective, issues can arise with certain substrates. For 3-bromo-2-alkoxypyridines, the electronic nature of the alkene coupling partner plays a significant role. Electron-deficient alkenes typically yield the linear product. If you are observing a mixture, consider:

  • Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the olefin insertion step.

  • Alkene Choice: If possible, using an alkene with stronger electronic bias can improve regioselectivity.

Q5: What is "palladium black" and why is it forming in my reaction?

Palladium black is finely divided, catalytically inactive palladium metal that has precipitated from the reaction mixture. Its formation indicates catalyst decomposition. This can be caused by:

  • High Temperatures: Prolonged heating at very high temperatures can lead to catalyst agglomeration and precipitation.

  • Absence of a Stabilizing Ligand: Insufficient or inappropriate ligand can fail to stabilize the Pd(0) species.

  • Impurities: Oxygen or other impurities in the reaction can lead to catalyst oxidation and subsequent decomposition. Ensure your reaction is performed under an inert atmosphere with degassed solvents.

Troubleshooting Guides

Issue 1: Low to No Product Yield

This is the most common issue encountered. The following guide provides a systematic approach to troubleshoot and optimize your reaction.

Troubleshooting Workflow:

G cluster_start Start: Low/No Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_end Outcome start Initial Reaction Fails catalyst Check Catalyst & Ligand start->catalyst precatalyst Switch Pd Precatalyst (e.g., Pd(OAc)2 to Pd2(dba)3) catalyst->precatalyst ligand Screen Phosphine Ligands (e.g., PPh3, P(o-tol)3, XPhos) precatalyst->ligand base Optimize Base (e.g., Et3N, K2CO3, Cs2CO3) ligand->base solvent Change Solvent (e.g., DMF, Dioxane, Toluene) base->solvent temperature Increase Temperature solvent->temperature success Successful Reaction temperature->success

Caption: Troubleshooting workflow for low to no yield in Heck reactions.

Detailed Steps:

  • Verify Reagent Quality: Ensure all reagents, especially the palladium catalyst, phosphine ligand, base, and solvent, are pure and anhydrous. Degas the solvent thoroughly before use.

  • Optimize the Catalyst System:

    • Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction to Pd(0).[3] Consider switching to a Pd(0) source like Pd₂(dba)₃.

    • Phosphine Ligand: The choice of ligand is critical. For electron-rich substrates like 2-alkoxypyridines, bulky and electron-rich phosphine ligands are often more effective.[4]

  • Screen Reaction Parameters:

    • Base: The strength and nature of the base can significantly impact the reaction. An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be tested.[5]

    • Solvent: Polar aprotic solvents like DMF or dioxane are commonly used. However, for some systems, less polar solvents like toluene might be beneficial.

    • Temperature: Heck reactions often require temperatures between 80-140 °C. Gradually increase the temperature and monitor the reaction progress.

Data Presentation: Effect of Reaction Parameters on Yield

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observations
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF100<5No conversion, starting material recovered.
2Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF12045Moderate conversion, some dehalogenation observed.
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane11085Good conversion, minimal side products.
4Pd(OAc)₂ (2)cataCXium® A (4)K₃PO₄ (2)Toluene13078Good yield, clean reaction.

Note: This data is representative and compiled from typical outcomes for similar electron-rich aryl bromides. Actual yields may vary.

Issue 2: Prevalent Side Reactions (Dehalogenation, Isomerization)

Even with product formation, side reactions can significantly lower the yield of the desired product.

Troubleshooting Workflow:

G cluster_start Start: Side Reactions cluster_dehalogenation Dehalogenation cluster_isomerization Olefin Isomerization cluster_end Outcome start Significant Side Products dehal_base Use Weaker/Non-coordinating Base start->dehal_base iso_base Use Stronger Base to Accelerate Pd(0) Regeneration start->iso_base dehal_solvent Switch to Aprotic, Less Polar Solvent dehal_base->dehal_solvent success Minimized Side Reactions dehal_solvent->success iso_additive Add Silver Salts (e.g., Ag₂CO₃) iso_base->iso_additive iso_additive->success

Caption: Troubleshooting workflow for common side reactions.

Detailed Steps:

  • Address Dehalogenation:

    • Base Selection: Strong bases can sometimes promote hydrodehalogenation. Consider switching from an inorganic base like K₂CO₃ to a milder one, or to a hindered organic base.

    • Solvent Effects: Protic solvents or those with trace amounts of water can be a source of hydrides for dehalogenation. Ensure anhydrous conditions and consider switching to a strictly aprotic solvent like toluene or dioxane.

  • Minimize Olefin Isomerization:

    • Base Role: A stronger base can facilitate the reductive elimination of HX from the Pd(II)-hydride intermediate, thus regenerating the Pd(0) catalyst more quickly and reducing the time for olefin isomerization to occur.[3]

    • Additives: The addition of silver salts can act as halide scavengers, which can help to prevent the re-addition of HPdX to the product alkene and subsequent isomerization.

Data Presentation: Impact of Base and Additives on Side Product Formation

EntrySubstrateBaseAdditiveSolventDesired Product (%)Dehalogenated Product (%)Isomerized Alkene (%)
13-bromo-2-methoxypyridineK₂CO₃NoneDMF602515
23-bromo-2-methoxypyridineEt₃NNoneToluene751510
33-bromo-2-methoxypyridineCs₂CO₃NoneDioxane8884
43-bromo-2-methoxypyridineK₂CO₃Ag₂CO₃DMF82108

Note: This data is illustrative, based on general trends in Heck reactions, to demonstrate the potential impact of reaction parameter changes.

Experimental Protocols

General Protocol for Heck Reaction of 3-Bromo-2-alkoxypyridine

This protocol is a starting point and may require optimization for specific substrates and alkenes.

Materials:

  • 3-Bromo-2-alkoxypyridine (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, 0.1 M)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-bromo-2-alkoxypyridine, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the alkene.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Solid Reagents inert Inert Atmosphere reagents->inert solvents Add Solvents & Alkene inert->solvents heat Heat & Stir solvents->heat monitor Monitor Progress heat->monitor cool Cool to RT monitor->cool filter Filter cool->filter extract Extract & Dry filter->extract purify Purify extract->purify

Caption: General experimental workflow for the Heck reaction.

References

Technical Support Center: 3-Bromo-2-propoxypyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling byproducts in cross-coupling reactions involving 3-Bromo-2-propoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reaction with this compound?

A1: Homocoupling is a significant side reaction where two molecules of one of the coupling partners react with each other, instead of with the desired cross-coupling partner. In the context of reactions with this compound, you may observe the formation of bipyridyls (from two molecules of the starting material) or symmetrical biaryls (from two molecules of your boronic acid or alkyne partner). This unwanted reaction consumes your starting materials and catalyst, ultimately lowering the yield of your desired product and complicating purification.[1][2][3]

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The two main culprits for homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[2][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents in Suzuki reactions.[1][2][5] Similarly, when using a Pd(II) salt, its reduction to the catalytically active Pd(0) can proceed via a pathway that involves the stoichiometric homocoupling of two molecules of the organoboron reagent.[2][6] In Sonogashira reactions, oxygen promotes the oxidative dimerization of copper acetylides, leading to alkyne homocoupling (Glaser coupling).[7][8]

Q3: Are pyridine-containing substrates like this compound particularly prone to side reactions?

A3: Yes, pyridine-containing substrates can present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity or leading to catalyst deactivation.[4][9] This can slow down the desired cross-coupling reaction, giving more opportunity for side reactions like homocoupling to occur.[9] Therefore, careful selection of ligands and reaction conditions is crucial when working with these substrates.

Q4: Which cross-coupling reactions are most susceptible to homocoupling byproducts?

A4: While homocoupling can occur in various cross-coupling reactions, it is a particularly common issue in:

  • Suzuki-Miyaura Coupling: Homocoupling of the organoboron reagent is a frequent side reaction.[1]

  • Sonogashira Coupling: Homocoupling of the terminal alkyne, known as Glaser coupling, is a significant competing reaction, especially when a copper co-catalyst is used.[1][7][8]

  • Heck Reaction: While sometimes less prevalent than in Suzuki or Sonogashira reactions, homocoupling of the aryl halide can still occur depending on the specific conditions.[1]

Troubleshooting Guides

Issue: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling

If you are observing a significant amount of byproduct from the self-coupling of your boronic acid partner when reacting with this compound, consider the following troubleshooting strategies.

Table 1: Troubleshooting Suzuki-Miyaura Homocoupling

Potential CauseTroubleshooting StrategyRationale
Presence of Oxygen - Rigorously degas all solvents and the reaction vessel (e.g., by sparging with nitrogen or argon for an extended period or using freeze-pump-thaw cycles).[5][8] - Maintain a positive pressure of inert gas throughout the reaction.[5]Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2][5]
Inappropriate Catalyst System - Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂).[1][4] - If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[10][11]This avoids an initial reduction step that can be inefficient and lead to homocoupling.[4] Mild reducing agents can help minimize the concentration of free Pd(II).[10][11]
Ligand Choice - Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald ligands.[4][12][13]These ligands promote the desired reductive elimination step, stabilize the catalyst, and their steric bulk can hinder the formation of intermediates that lead to homocoupling.[12][14]
Base Selection - Screen weaker inorganic bases like K₃PO₄ or K₂CO₃.[4][12] - Avoid strong bases like NaOH if homocoupling is severe.[12]The choice of base can significantly impact the reaction rate and selectivity. Weaker bases are often less likely to promote homocoupling.[12]
Reaction Conditions - Lower the reaction temperature.[1] - Add the boronic acid slowly to the reaction mixture.[1] - Use a slight excess of this compound.[1]These adjustments can disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling pathway.[1]

Experimental Workflow for Minimizing Suzuki Homocoupling

Suzuki_Workflow start Start: Suzuki Reaction with This compound check_homocoupling Significant Homocoupling Observed? start->check_homocoupling degas Step 1: Rigorous Degassing (Argon/Nitrogen Sparge) check_homocoupling->degas Yes no_issue Minimal Homocoupling check_homocoupling->no_issue No pd0_catalyst Step 2: Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) degas->pd0_catalyst bulky_ligand Step 3: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) pd0_catalyst->bulky_ligand optimize_base Step 4: Optimize Base (e.g., K3PO4) bulky_ligand->optimize_base optimize_conditions Step 5: Adjust Conditions (Lower Temp, Slow Addition) optimize_base->optimize_conditions end Successful Cross-Coupling optimize_conditions->end no_issue->end

A troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Issue: Significant Homocoupling of Alkyne in Sonogashira Coupling

The formation of a diyne byproduct (Glaser coupling) is a common challenge in Sonogashira reactions. Here’s how to address it when coupling a terminal alkyne with this compound.

Table 2: Troubleshooting Sonogashira (Glaser) Homocoupling

Potential CauseTroubleshooting StrategyRationale
Copper Co-catalyst - Implement copper-free Sonogashira conditions.[8]The copper acetylide intermediate is responsible for the oxidative dimerization that leads to homocoupling. Removing copper eliminates this primary pathway.[8]
Presence of Oxygen - Ensure strictly anaerobic conditions through rigorous degassing of all reagents and solvents.[8] - Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[8]Oxygen is the oxidant in the copper-mediated homocoupling pathway.[8]
Reaction Kinetics - Add the terminal alkyne slowly to the reaction mixture using a syringe pump.This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling reaction over homocoupling.
Catalyst System - Screen different palladium catalysts and phosphine ligands. Bulky ligands may be beneficial.[1]The ligand can influence the stability and reactivity of the palladium catalyst, affecting the rates of competing reaction pathways.[1]
Base and Solvent - Optimize the choice of amine base (e.g., triethylamine, diisopropylethylamine).[1] - Ensure the use of dry, deaerated solvents.[1]The base and solvent can influence the rates of both the desired and undesired reactions.

Logical Decision Tree for Sonogashira Reaction Optimization

Sonogashira_Decision_Tree start Start: Sonogashira Reaction with This compound check_glaser Glaser Homocoupling > 5%? start->check_glaser copper_free Switch to Copper-Free Conditions check_glaser->copper_free Yes end_ok Proceed with Purification check_glaser->end_ok No degas Ensure Rigorous Degassing copper_free->degas slow_addition Implement Slow Addition of Alkyne degas->slow_addition screen_ligands Screen Bulky Phosphine Ligands slow_addition->screen_ligands end_success Optimized Reaction screen_ligands->end_success

A decision tree for optimizing Sonogashira reactions to reduce homocoupling.
Issue: Low Yield or No Reaction in Buchwald-Hartwig Amination

While homocoupling of the aryl halide can occur, a more common issue in Buchwald-Hartwig amination is low conversion.

Table 3: Troubleshooting Buchwald-Hartwig Amination

Potential CauseTroubleshooting StrategyRationale
Catalyst Inhibition - Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, t-BuXPhos).[15]The pyridine nitrogen can coordinate to the palladium center, inhibiting its activity. Bulky ligands can shield the metal and prevent this unproductive binding.[9]
Base and Solvent Choice - Screen strong, non-nucleophilic bases like NaOtBu, LiOtBu, or K₃PO₄.[15] - Use anhydrous, non-polar aprotic solvents like toluene or dioxane.[15]The base is crucial for deprotonating the amine, and its strength and solubility are key. The solvent choice affects the solubility of all components and the overall reaction rate.[15]
Inactive Catalyst - Use a reliable precatalyst system.Ensures the efficient generation of the active Pd(0) species necessary for the catalytic cycle to begin.
Side Reactions - Ensure anhydrous conditions to prevent hydrodehalogenation of this compound.Water can lead to the formation of 2-propoxypyridine as a byproduct.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a starting point and should be optimized for your specific boronic acid.

  • Reagent Preparation:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.1 - 1.2 eq.)

    • K₃PO₄ (2.0 - 3.0 eq., finely powdered and dried)

    • Pd₂(dba)₃ (1-2 mol%)

    • SPhos (2-4 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction Setup and Deoxygenation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the powdered K₃PO₄.

    • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

    • Add the degassed solvent via syringe.

    • Sparge the resulting suspension with a subsurface stream of argon or nitrogen for at least 30 minutes while stirring to ensure complete removal of dissolved oxygen.[2]

  • Catalyst Addition and Reaction:

    • In a separate glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos to the reaction flask.

    • Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[4]

    • Dry the organic layer, concentrate, and purify by flash column chromatography.[4]

References

Technical Support Center: Purification of 3-Bromo-2-propoxypyridine Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-2-propoxypyridine coupling products by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do my spots/peaks show significant tailing during TLC analysis and column chromatography?

A: The basic nitrogen atom in the pyridine ring of your compound strongly interacts with the acidic silanol groups on the surface of the silica gel.[1][2] This interaction leads to uneven flow and results in significant peak tailing and poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system to neutralize the acidic sites on the silica gel.[1][3]

Q2: My crude product TLC shows multiple spots that are very close together. What are the likely impurities and how can I achieve better separation?

A: In cross-coupling reactions involving this compound, common impurities include unreacted starting materials (both the bromopyridine and the coupling partner), homocoupled byproducts, and residual palladium catalyst.[1] Achieving separation requires careful optimization of the solvent system. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems of differing polarities to find the optimal conditions.[1] A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[1][4][5] If separation is still challenging, consider a less polar system like dichloromethane in hexanes or using a longer chromatography column.[4]

Q3: I am experiencing low yield of my purified product. What are the common causes of product loss?

A: Product loss can occur at several stages. During the aqueous work-up, ensure the pH is neutral to slightly basic to prevent the protonation of the pyridine nitrogen, which would cause the product to be lost into the aqueous layer.[4] Using a saturated brine wash can also help minimize the solubility of your product in the aqueous phase.[4] Additionally, some halogenated pyridines can be unstable and decompose on acidic silica gel; minimizing the time the compound spends on the column by using a slightly more polar eluent can help reduce this loss.[4]

Q4: My crude material has poor solubility in the eluent, leading to band broadening when I load the column. How should I load my sample?

A: If your crude product has poor solubility in the chromatography eluent, it is best to use a dry loading technique.[1] Dissolve your crude product in a suitable solvent in which it is highly soluble (like dichloromethane), add a small amount of silica gel or Celite to the solution, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[1]

Q5: My compound seems to be sticking to the column and won't elute, even with a highly polar solvent system. What can I do?

A: Strong, irreversible binding to the silica gel can occur, especially with highly polar or basic compounds. If adding triethylamine to the eluent is not sufficient, consider deactivating the silica gel by pre-treating it with a triethylamine solution or switching to a different stationary phase altogether, such as neutral or basic alumina.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your this compound coupling products.

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Inappropriate Solvent System: The polarity of the eluent is not optimized for your specific product and impurities.Perform a detailed TLC screen using various solvent systems (e.g., Hexane/EtOAc, Hexane/DCM, Toluene/EtOAc). Aim for an Rf value of 0.2-0.4 for your desired product.
Column Overloading: Too much crude material was loaded for the column size.Reduce the amount of crude product loaded. As a general rule, the sample amount should be 1-5% of the silica gel weight.[6]
Improperly Packed Column: Air bubbles or channels in the silica gel lead to an uneven solvent front.Repack the column carefully, ensuring a uniform and well-settled slurry.
Significant Peak Tailing Acidic Silica Gel: The basic pyridine nitrogen is interacting with acidic silanol groups.[1]Add 0.1-1% triethylamine or another basic modifier to the eluent to suppress this interaction.[1]
Co-elution with a Tailing Impurity: An impurity may be causing the tailing.Re-evaluate the solvent system. Sometimes a completely different solvent combination (e.g., switching from EtOAc to ether) can alter selectivity and resolve the issue.
Low or No Product Recovery Product Loss During Work-up: Protonation of the pyridine nitrogen during aqueous extraction leads to loss in the aqueous phase.Maintain a neutral to slightly basic pH during all aqueous extraction steps.[4]
Product Decomposition on Column: The compound is sensitive to the acidic nature of silica gel.Minimize the time on the column by running the chromatography as quickly as possible without sacrificing separation. Consider using deactivated silica or an alternative stationary phase like alumina.[4]
Irreversible Adsorption: The product is too polar and binds irreversibly to the silica.Try eluting with a more polar system, such as 5-10% methanol in dichloromethane.[3] If this fails, an alternative purification method like recrystallization or preparative HPLC may be necessary.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis
PolaritySolvent SystemTypical Ratio (v/v)Notes
Low to Medium Ethyl Acetate / Hexanes5:95 to 30:70A standard and highly effective system for many pyridine derivatives.[5]
Medium Diethyl Ether / Hexanes10:90 to 40:60Offers different selectivity compared to ethyl acetate.
Medium to High Dichloromethane / Methanol99:1 to 95:5Useful for more polar coupling products.[3]
Basic Compounds Dichloromethane / (10% Ammonia in Methanol)99:1 to 90:10Specifically for moving stubborn basic compounds off the baseline.[3]

Experimental Protocols

Protocol 1: General Post-Coupling Aqueous Work-up

This protocol is a representative procedure for quenching and extracting the crude product after a typical Suzuki or Buchwald-Hartwig reaction.

  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[7]

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).[7]

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer two additional times with the same organic solvent (e.g., 2 x 15 mL of ethyl acetate).[7]

  • Washing: Combine all organic extracts and wash them with a saturated brine solution (20 mL) to remove residual water and inorganic salts.[7]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]

Protocol 2: Detailed Flash Column Chromatography Protocol
  • Column Preparation: Select an appropriately sized glass column. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing.[6] Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Load Method):

    • Dissolve the crude product obtained from the work-up in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 times the mass of silica gel to the solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the sand or silica bed.

    • Begin eluting the column, starting with a low polarity solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity (gradient elution) as required.

    • Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Fraction Pooling and Concentration:

    • Analyze the collected fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure to yield the purified this compound coupling product.

Mandatory Visualizations

G Crude Crude Product Workup Aqueous Work-up (Neutral/Basic pH) Crude->Workup Concentrate Concentrate in Vacuo Workup->Concentrate TLC_Analysis TLC Analysis (Optimize Solvents) Concentrate->TLC_Analysis Column Column Chromatography (Silica Gel + 0.5% Et3N) TLC_Analysis->Column Fractions Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Pure Pure Product Combine->Pure

Caption: Experimental workflow for the purification of coupling products.

G Start Start: Poor Separation on Column Tailing Is there significant peak tailing? Start->Tailing Add_Base Action: Add 0.1-1% Et3N to eluent Tailing->Add_Base Yes Spots_Overlap Are Rf values of spots too close? Tailing->Spots_Overlap No Add_Base->Spots_Overlap Optimize_Solvent Action: Re-optimize eluent polarity with TLC Spots_Overlap->Optimize_Solvent Yes Overloaded Was column overloaded? Spots_Overlap->Overloaded No Optimize_Solvent->Overloaded Reduce_Load Action: Reduce sample load (1-5% of silica wt.) Overloaded->Reduce_Load Yes End Separation Improved Overloaded->End No Reduce_Load->End

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Sonogashira Coupling of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges in the Sonogashira coupling of substituted pyridines. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is the Sonogashira coupling of substituted pyridines often challenging?

A1: Substituted pyridines can present unique challenges in Sonogashira couplings. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the electronic properties of substituents on the pyridine ring can significantly affect the reactivity of the halopyridine, making the oxidative addition step more difficult.[1][2]

Q2: My reaction with a bromopyridine is not working. What is the most common reason for failure?

A2: Low yields with bromopyridines are often due to the lower reactivity of the C-Br bond compared to a C-I bond.[1] Key factors contributing to low yields include an insufficiently active catalyst system, suboptimal reaction temperature, or an inappropriate choice of base or solvent. For many aryl bromides, the oxidative addition step is rate-limiting and may require higher temperatures to proceed efficiently.[3]

Q3: What is Glaser or Hay coupling, and how can I prevent it?

A3: Glaser or Hay coupling is the primary side reaction where the terminal alkyne undergoes oxidative homocoupling to form a diyne.[4][5] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[6][7] The most effective ways to prevent it are to run the reaction under strictly anaerobic (oxygen-free) conditions and to consider using a "copper-free" Sonogashira protocol.[4][6]

Q4: Is a copper co-catalyst always necessary?

A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst to increase the reaction rate, numerous copper-free protocols have been developed.[4][8] These are particularly advantageous for avoiding alkyne homocoupling.[6] Copper-free reactions may, however, require more specialized ligands, different bases, or higher temperatures to achieve good yields.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during your experiments.

Problem 1: Low to No Product Yield

This is the most common issue and can arise from multiple factors. Use the following workflow to diagnose the problem.

Troubleshooting_Low_Yield start Low or No Yield reagents 1. Verify Reagent Quality & Setup start->reagents catalyst 2. Evaluate Catalyst System reagents->catalyst sub_reagents1 Inert Atmosphere? (Degas Solvents) reagents->sub_reagents1 Setup sub_reagents2 Reagent Purity? (Fresh Catalysts, Distilled Base) reagents->sub_reagents2 Quality conditions 3. Optimize Reaction Conditions catalyst->conditions sub_catalyst1 Pd Black Precipitate? catalyst->sub_catalyst1 Observation sub_catalyst2 Substrate Reactivity? (I > Br >> Cl) catalyst->sub_catalyst2 Substrate side_reactions 4. Check for Side Reactions conditions->side_reactions sub_conditions1 Increase Temperature? conditions->sub_conditions1 Temp sub_conditions2 Screen Base/Solvent? conditions->sub_conditions2 System sub_side1 Homocoupling Product (Glaser)? side_reactions->sub_side1 Byproduct sub_side2 Dehalogenation? side_reactions->sub_side2 Byproduct solution_catalyst1 Use Bulky/Electron-Rich Ligands (e.g., XPhos, dppf) sub_catalyst1->solution_catalyst1 solution_catalyst2 Switch to Iodide or Use More Active Catalyst sub_catalyst2->solution_catalyst2 solution_side1 Use Copper-Free Conditions or Ensure Anaerobic Setup sub_side1->solution_side1

Caption: A logical workflow for troubleshooting low product yields.

Potential Causes & Solutions:

  • Inactive Catalyst or Catalyst Decomposition:

    • Observation: You may see a black precipitate ("palladium black"), indicating the palladium(0) has crashed out of the solution.[10] Some solvents, like THF, have been anecdotally reported to promote this.[10][11]

    • Solution: Use fresh catalysts. Consider using more robust ligands (e.g., bulky, electron-rich phosphines like XPhos or bidentate ligands like dppf) that stabilize the palladium center.[3][12] For Pd(II) precatalysts, ensure they are properly reduced to Pd(0) in situ; this is often accomplished by the amine base or alkyne homocoupling.[10]

  • Poor Substrate Reactivity:

    • Cause: The reactivity of halopyridines follows the trend I > Br > Cl.[1] Chloropyridines are particularly challenging and often require specialized conditions. Electron-rich pyridines can also slow the rate-determining oxidative addition step.[2][8]

    • Solution: If possible, switch to the more reactive iodopyridine analog. For less reactive bromides and chlorides, increase the reaction temperature and use a more active catalyst system with bulky, electron-rich ligands.[8][9]

  • Inappropriate Base or Solvent:

    • Cause: The choice of base and solvent is critical and often interdependent.[13] Amine bases (e.g., triethylamine, diisopropylethylamine) are common, but sometimes stronger inorganic bases (e.g., Cs₂CO₃, K₂CO₃) are more effective.[4][14] Solvents like DMF and DMSO can often give higher yields than THF for these substrates.[15]

    • Solution: Screen different base/solvent combinations. Refer to the quantitative data tables below for starting points.

  • Low Reaction Temperature:

    • Cause: The activation energy for the oxidative addition of less reactive halides (especially bromides) may not be overcome at room temperature.[3]

    • Solution: Increase the reaction temperature, often to 80-100 °C.[3][15]

Problem 2: Significant Alkyne Homocoupling (Glaser Product) is Observed

Potential Causes & Solutions:

  • Presence of Oxygen:

    • Cause: This is the primary cause of oxidative homocoupling, which is catalyzed by the copper(I) salt.[6][7][16]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly using techniques like freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) through them for an extended period.[6][17]

  • High Copper Catalyst Concentration:

    • Cause: An excess of the copper co-catalyst can promote this side reaction.[11]

    • Solution: Reduce the amount of copper(I) iodide used. The most effective solution is often to switch to a copper-free protocol.[6][11]

  • Slow Cross-Coupling:

    • Cause: If the desired cross-coupling reaction is slow, the competing homocoupling can become the dominant pathway.[2]

    • Solution: Address the factors that may be slowing down your primary reaction (see Problem 1). Optimizing the catalyst system and temperature to speed up the Sonogashira cycle can outcompete the Glaser pathway.

Quantitative Data on Reaction Conditions

Optimizing the Sonogashira coupling often involves screening various parameters. The following tables summarize the effects of different catalysts, solvents, and bases on the yield of products from the coupling of substituted bromopyridines.

Table 1: Optimization of Reaction Conditions for 2-Amino-3-bromopyridine with Phenylacetylene [15]

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5)Et₃NDMF100379
2Pd(CF₃COO)₂ (2.5) PPh₃ (5) Et₃N DMF 100 3 96
3PdCl₂(PPh₃)₂ (2.5)-Et₃NDMF100385
4Pd(OAc)₂ (2.5)PPh₃ (5)Et₃NDMSO100389
5Pd(OAc)₂ (2.5)PPh₃ (5)Et₃NTHF10030
6Pd(CF₃COO)₂ (2.5)PPh₃ (5)K₂CO₃DMF100365
7Pd(CF₃COO)₂ (2.5)PPh₃ (5)NaOAcDMF100353
8Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF80375

Conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), CuI (5 mol%), Base (1 mL), Solvent (2 mL). Yields are isolated yields.

Table 2: Effect of Catalyst System on Various Halopyridines

HalopyridinePd CatalystLigandCo-CatalystBaseSolventTemp (°C)Yield (%)Ref
2-BromopyridineNS-MCM-41-Pd (0.01 mol%)PPh₃CuIEt₃NToluene10085[18]
3-BromopyridineNS-MCM-41-Pd (0.01 mol%)PPh₃CuIEt₃NToluene10072[18]
2,6-DibromopyridinePdCl₂(PPh₃)₂-CuIEt₃NToluene8085[19]
2-IodopyridineDipyridyl-Pd complex-NoneTBAANMPRTHigh[4]

Experimental Protocols

General Protocol for Sonogashira Coupling of a Bromopyridine (Copper-Catalyzed)

This protocol is a representative starting point based on successful literature procedures.[15][20]

Materials:

  • Substituted Bromopyridine (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Copper(I) Iodide (CuI, 5.0 mol%)

  • Base (e.g., Triethylamine (Et₃N))

  • Anhydrous, degassed solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard anhydrous reaction glassware (e.g., Schlenk flask)

Experimental_Workflow

Caption: General experimental workflow for Sonogashira coupling.

Procedure:

  • Reaction Setup: To a dry 10 mL Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 4.2 mg, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a positive flow of inert gas.[15][20]

  • Solvent Addition: Add anhydrous, degassed DMF (2.0 mL) via syringe and stir the mixture for 30 minutes at room temperature.[20]

  • Reagent Addition: Add the substituted bromopyridine (0.5 mmol, 1.0 eq) followed by the terminal alkyne (0.6 mmol, 1.2 eq).[15]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 3 hours), monitoring the reaction's progress by TLC or LC-MS.[15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]

Key Reaction Mechanism: The Sonogashira Catalytic Cycle

Understanding the mechanism is crucial for effective troubleshooting. The reaction involves two interconnected catalytic cycles.

Sonogashira_Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of 3-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation of 3-bromopyridines in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of palladium-catalyzed cross-coupling reactions?

A1: Dehalogenation is a common side reaction where the bromine atom of the 3-bromopyridine is replaced by a hydrogen atom, leading to the formation of pyridine as a byproduct. This reduces the yield of the desired cross-coupled product.[1]

Q2: What are the primary mechanistic pathways that lead to dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including the base, solvent, or trace amounts of water. The Pd-H species can then react with the 3-bromopyridine intermediate to produce the dehalogenated pyridine.[1]

Q3: Why are 3-bromopyridines particularly susceptible to dehalogenation?

A3: N-heterocyclic halides like 3-bromopyridines are electron-deficient, which can make them more prone to side reactions. The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially influencing the reaction pathway and promoting dehalogenation.[1][2]

Q4: How does the choice of palladium catalyst and ligand affect dehalogenation?

A4: The ligand plays a crucial role in preventing dehalogenation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), can accelerate the desired cross-coupling reaction, outcompeting the dehalogenation pathway.[3][4] N-heterocyclic carbene (NHC) ligands can also be effective.[1] The use of pre-formed palladium catalysts (pre-catalysts) can also lead to more reproducible results and higher activity.[3]

Q5: What is the role of the base in promoting or preventing dehalogenation?

A5: The choice of base is critical. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can sometimes promote dehalogenation.[5][6] Weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often recommended to minimize this side reaction, especially with aryl bromides.[1][3][5]

Q6: Can the solvent choice influence the extent of dehalogenation?

A6: Yes, the solvent can be a source of hydrides. For example, solvents like DMF have been observed to promote dehalogenation in some cases.[4][6] It is often beneficial to use aprotic solvents like toluene, dioxane, or THF.[1][4][7]

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

CauseRecommendation
Inappropriate Ligand Choice Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.[1]
Incorrect Base Selection Avoid strong alkoxide bases if possible. Try a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[1][3]
High Reaction Temperature Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[4]
Solvent Effects If using a solvent known to be a potential hydride source (e.g., DMF), switch to an aprotic solvent like toluene or dioxane.[4][6]
Water Content While some water is often necessary in Suzuki reactions, excessive amounts can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are dry. In aqueous systems, consider varying the water ratio.[1]
Issue 2: Dehalogenation as a Major Side Product in Buchwald-Hartwig Amination

Possible Causes and Solutions:

CauseRecommendation
Ligand Choice Employ bulky, electron-rich ligands like Xantphos, DavePhos, or XPhos. These can accelerate the C-N bond-forming reductive elimination, outcompeting the hydrodehalogenation pathway.[3][4]
Base Selection While sodium tert-butoxide (NaOtBu) is commonly used, if dehalogenation is significant and the substrate is sensitive, consider screening other bases like LHMDS or K₃PO₄.[3][4]
Solvent Choice Toluene and dioxane are common and generally effective solvents for Buchwald-Hartwig amination.[4]
Issue 3: Dehalogenation in Sonogashira Coupling

Possible Causes and Solutions:

CauseRecommendation
Base Choice Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes be a source of hydrides. If dehalogenation is a problem, consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[4]
Solvent and Temperature Running the reaction at the lowest possible temperature that still allows for efficient coupling can minimize dehalogenation. Screening different solvents like THF or DMF may also be beneficial.[4]
Issue 4: Dehalogenation Observed in Heck Coupling

Possible Causes and Solutions:

CauseRecommendation
High Reaction Temperature The Heck reaction can be prone to dehalogenation at elevated temperatures. Lowering the reaction temperature is a primary strategy to mitigate this.[4]
Base and Solvent Combination The choice of base and solvent is interdependent. Using an inorganic base like K₂CO₃ or NaOAc is often effective. If dehalogenation is an issue in a solvent like DMF, switching to a less reducible solvent like toluene or dioxane might be beneficial.[4]

Quantitative Data Summary

The following tables summarize reaction conditions that have been shown to be effective for the cross-coupling of bromopyridine derivatives, with a focus on minimizing dehalogenation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Varies
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O85-95Varies

Note: Yields are highly dependent on the specific boronic acid and reaction conditions.[8][9]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂dpppNaOt-BuTolueneReflux90.7
Pd₂(dba)₃XPhosLiHMDSTHF65Varies
Pre-catalystRuPhosLiHMDSTHF65up to 83

Note: Data extracted from studies on various bromopyridine derivatives.[10][11]

Table 3: Representative Conditions for Sonogashira Coupling of 2-amino-3-bromopyridines

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃Et₃NDMF100396
PdCl₂(PPh₃)₂-Et₃NDMF100392
Pd(OAc)₂PPh₃Et₃NDMF100385
Pd₂(dba)₃PPh₃Et₃NDMF100382

Note: Data from a study on 2-amino-3-bromopyridines, which are structurally similar to 3-bromopyridine.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Dehalogenation
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a mild inorganic base such as K₃PO₄ (2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed aprotic solvent such as toluene or a mixture of dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination to Minimize Dehalogenation
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., a pre-catalyst like XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 1.5-3.0 equiv.).

  • Reagent Addition: Add 3-bromopyridine (1.0 equiv.) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[3]

Visualizations

Troubleshooting_Dehalogenation start Dehalogenation Observed in 3-Bromopyridine Cross-Coupling ligand Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. start->ligand base Optimize Base: Switch to a weaker inorganic base (e.g., K3PO4, Cs2CO3). ligand->base solvent Change Solvent: Use aprotic solvents like toluene or dioxane. base->solvent temperature Lower Reaction Temperature solvent->temperature success Dehalogenation Minimized temperature->success

Caption: Troubleshooting workflow for minimizing dehalogenation.

Competing_Pathways cluster_0 Catalytic Cycle cluster_1 Dehalogenation Pathway Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 3-Pyridyl-Pd(II)-BrL2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition ArPd(II)NuL2 3-Pyridyl-Pd(II)-NuL2 ArPd(II)BrL2->ArPd(II)NuL2 Transmetalation (Suzuki) or Amine Coordination (Buchwald) Ar-H Dehalogenated Product (Pyridine) ArPd(II)BrL2->Ar-H Reaction with Pd-H Ar-Nu Desired Product (3-Substituted Pyridine) ArPd(II)NuL2->Ar-Nu Reductive Elimination Pd-H Pd-H Species

Caption: Competing pathways of cross-coupling and dehalogenation.

References

Technical Support Center: Efficient Coupling of 3-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient coupling of 3-Bromo-2-propoxypyridine. The information is presented in a question-and-answer format to address specific challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Catalyst Selection and Reaction Optimization: FAQs

Q1: Which catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound with arylboronic acids?

A1: For the Suzuki-Miyaura coupling of this compound, palladium-based catalysts are the most effective. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction, so the choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often preferred to mitigate this effect. Based on successful couplings of similar 2-alkoxy and 2-methyl-substituted bromopyridines, the following systems are recommended as a starting point:

  • For general reliability: Pd(PPh₃)₄ with a carbonate base is a common and reliable choice.

  • For higher yields with challenging substrates: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos often provides excellent results.[1][2]

Q2: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A2: The Buchwald-Hartwig amination of this compound requires careful selection of the catalyst, ligand, and base to achieve high yields. The electron-donating nature of the 2-propoxy group can make the pyridine ring more electron-rich, which can affect the oxidative addition step. Key considerations include:

  • Catalyst and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky biarylphosphine ligand such as BINAP or Josiphos is often effective for the amination of bromopyridines.[3] The choice of ligand can be critical to prevent catalyst deactivation and promote efficient reductive elimination.[4][5]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for these reactions.[3]

  • Reaction Conditions: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Anhydrous solvents, typically toluene or dioxane, are preferred.

Q3: How can I optimize the Sonogashira coupling of this compound with terminal alkynes?

A3: The Sonogashira coupling of this compound typically involves a dual catalytic system of palladium and copper.[6][7] Optimization of this reaction involves several factors:

  • Catalyst System: A common and effective system consists of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂ and a copper(I) co-catalyst, most commonly CuI.[6][8] The use of a phosphine ligand like PPh₃ is also standard.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[6][8]

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly used.[6][8]

  • Temperature: The reaction is often heated, typically to around 100 °C, to ensure a reasonable reaction rate.[8]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Strategy
Low or No Conversion 1. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium catalyst, deactivating it. 2. Inactive Catalyst: The Pd(0) active species is not being generated or is degrading. 3. Poor Oxidative Addition: The C-Br bond is not breaking to start the catalytic cycle.1. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to shield the palladium center. 2. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure efficient reduction of a Pd(II) precatalyst. 3. Increase the reaction temperature or switch to a more active catalyst system.
Significant Side Products 1. Homocoupling of Boronic Acid: Oxygen in the reaction mixture can promote the unwanted coupling of two boronic acid molecules. 2. Protodeboronation: The boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base. 3. Debromination: The starting material loses its bromine atom.1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas. 2. Use anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) which is more stable. 3. Use milder reaction conditions (lower temperature, less aggressive base) if possible.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Strategy
Low Yield 1. Catalyst Deactivation: Similar to Suzuki coupling, the pyridine nitrogen can poison the catalyst. 2. β-Hydride Elimination: An unproductive side reaction that can occur with certain amine substrates.[4] 3. Base Incompatibility: The base may be reacting with other functional groups on the substrates.1. Screen different bulky phosphine ligands (e.g., BINAP, Josiphos, Xantphos).[9] 2. Use a ligand that promotes rapid reductive elimination. For primary amines, consider using a surrogate like benzophenone imine. 3. If sensitive functional groups are present, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system.[10]
Incomplete Reaction 1. Insufficient Base Strength: The base may not be strong enough to efficiently deprotonate the amine. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Ensure an adequate excess of a strong base like NaOt-Bu is used. 2. Cautiously increase the reaction temperature, monitoring for any signs of decomposition.
Sonogashira Coupling
Issue Potential Cause Troubleshooting Strategy
No Reaction or Low Conversion 1. Inactive Catalyst: The palladium or copper catalyst may be old or has been exposed to air. 2. Ineffective Base: The amine base is not sufficiently deprotonating the alkyne. 3. Alkyne Homocoupling (Glaser Coupling): The terminal alkyne is coupling with itself, promoted by the copper catalyst and oxygen.1. Use fresh, high-purity catalysts. 2. Ensure the base is anhydrous and used in sufficient excess. Consider a stronger amine base if needed. 3. Thoroughly degas the reaction mixture and maintain an inert atmosphere. A copper-free Sonogashira protocol can also be considered.
Formation of Byproducts 1. Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. 2. Polymerization of Alkyne: Especially with highly reactive alkynes at elevated temperatures.1. This can be promoted by impurities or catalyst degradation. Ensure high-purity reagents and an inert atmosphere. 2. Use the minimum effective temperature and reaction time. Adding the alkyne slowly to the reaction mixture can sometimes help.

Data Presentation

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of 3-Bromo-2-substituted-pyridines
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[1]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[1]
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[1]
Phenylboronic acidPd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good[1]
Phenylboronic acidPd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent[1]

Data for 3-bromo-2-methylpyridine and 2-bromo-3-methoxypyridine, which are expected to have similar reactivity to this compound.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Bromopyridines
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Cyclohexane-1,2-diaminePd₂(dba)₃ (3.6)(±)-BINAP (7)NaOt-Bu (2.8)Toluene80460[3]
AnilinePd₂(dba)₃ (1)XPhos (4)NaOt-Bu (2.1)Toluene10024>95 (conversion)[9]
MorpholinePd₂(dba)₃ (1)t-BuXPhos (4)NaOt-Bu (2.1)Toluene10024>95 (conversion)[9]

Data for 2-bromo-6-methylpyridine and bromobenzene, providing a starting point for this compound.

Table 3: Optimized Conditions for Sonogashira Coupling of 3-Bromo-2-aminopyridines
AlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392[8]
1-HexynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385[8]
4-EthynyltoluenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396[8]

Data for 2-amino-3-bromopyridines, which are structurally similar and provide a good model for the reactivity of this compound.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if applicable, the ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol is a starting point and should be optimized for the specific amine coupling partner.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

General Sonogashira Coupling Protocol

This is a general procedure that can be adapted for various terminal alkynes.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and the ligand (e.g., PPh₃, 4-10 mol%) if not part of the palladium complex.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF), followed by the amine base (e.g., Et₃N, 2-3 equiv.), and then the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[6]

Visualizations

Experimental_Workflow A Reaction Setup (Substrates, Base) B Inert Atmosphere (Evacuate/Backfill) A->B C Catalyst/Ligand Addition B->C D Solvent Addition C->D E Reaction (Heating & Stirring) D->E F Monitoring (TLC, LC-MS) E->F In-process control G Workup (Quench, Extract) E->G Reaction Complete F->E H Purification (Chromatography) G->H I Product H->I

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Flowchart start Low or No Yield q1 Check Starting Materials (Purity, Stoichiometry) start->q1 a1_yes Re-run with pure reagents q1->a1_yes Issue Found q2 Review Catalyst System (Activity, Ligand Choice) q1->q2 OK end Improved Yield a1_yes->end a2_yes Screen different catalysts/ligands q2->a2_yes Suboptimal q3 Evaluate Reaction Conditions (Temp, Base, Solvent) q2->q3 OK a2_yes->end a3_yes Optimize T, base, or solvent q3->a3_yes Suboptimal a3_yes->end

Caption: Troubleshooting flowchart for low-yielding coupling reactions.

Catalyst_Selection substrate This compound suzuki Suzuki-Miyaura (C-C bond) substrate->suzuki buchwald Buchwald-Hartwig (C-N bond) substrate->buchwald sonogashira Sonogashira (C-C alkyne bond) substrate->sonogashira suzuki_cat Pd(PPh₃)₄ or Pd(OAc)₂/SPhos suzuki->suzuki_cat Catalyst System buchwald_cat Pd₂(dba)₃/BINAP buchwald->buchwald_cat Catalyst System sonogashira_cat Pd(PPh₃)₂Cl₂/CuI sonogashira->sonogashira_cat Catalyst System

Caption: Catalyst selection guide based on the desired coupling reaction.

References

solvent and base optimization for 3-bromo-2-alkoxypyridine Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 3-bromo-2-alkoxypyridines.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the optimization of solvent and base for the Suzuki coupling of 3-bromo-2-alkoxypyridines.

Question 1: Why is my Suzuki coupling reaction with a 3-bromo-2-alkoxypyridine resulting in a low yield?

Answer:

Low yields in Suzuki couplings involving 2-alkoxypyridines can stem from several factors, often related to the inherent properties of the pyridine substrate.[1][2] Key areas to investigate include:

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, forming inactive species that hinder the catalytic cycle.[1][2][3] The adjacent 2-alkoxy group can potentially exacerbate this through a chelating effect.

  • Inefficient Oxidative Addition: While the bromine at the 3-position is generally reactive, the overall electron-donating nature of the alkoxy group might slightly disfavor the initial oxidative addition step compared to more electron-deficient pyridines.

  • Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, and it can be particularly problematic with aqueous bases or prolonged reaction times at elevated temperatures.[1][4][5]

  • Poor Solubility: The starting materials or the base may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[5][6]

Question 2: I am observing significant byproduct formation, such as homocoupling and/or debromination. How can I minimize these side reactions?

Answer:

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is frequently caused by the presence of oxygen in the reaction mixture.[1][4][5] To minimize this:

    • Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[1][4][7]

    • Maintain a positive pressure of an inert gas throughout the reaction.[4]

  • Debromination (Hydrodehalogenation): The replacement of the bromine atom on the pyridine ring with a hydrogen atom can occur under certain conditions. To mitigate this:

    • Optimize the reaction conditions by carefully screening the base, solvent, and temperature to find a balance that favors cross-coupling over dehalogenation.[4]

Question 3: Which base should I choose for my 3-bromo-2-alkoxypyridine Suzuki reaction?

Answer:

The choice of base is critical and depends on the stability of your substrates and the desired reaction rate.[5]

  • For substrates with base-sensitive functional groups, milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are recommended to prevent degradation.[4][5]

  • For less reactive or sterically hindered coupling partners, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[1][4][8] It's important to note that anhydrous reactions using K₃PO₄ may require a small amount of water to be effective.[4][9]

  • The solubility of the base is also a key factor; an insoluble base can lead to a slow and inefficient reaction.[5]

Question 4: What is the best solvent system for this type of reaction?

Answer:

The ideal solvent or solvent mixture will dissolve the reactants and facilitate the catalytic cycle.

  • Anhydrous polar aprotic solvents like 1,4-dioxane and tetrahydrofuran (THF) are commonly used and can help minimize protodeboronation.[3][4]

  • Toluene is another effective solvent, often used in combination with a strong base.[3][10]

  • Aqueous mixtures , such as dioxane/water or toluene/water, can be very effective, especially with inorganic bases like Na₂CO₃ or K₃PO₄, as water can aid in dissolving the base and influence the transmetalation step.[11] However, the presence of water can increase the risk of protodeboronation.[4]

  • Dimethylformamide (DMF) can be a good choice when reactant solubility is an issue.[1][10]

Data Presentation: Solvent and Base Screening

The following tables summarize common solvents and bases used in Suzuki reactions of substituted bromopyridines, providing a general guideline for optimization.

Table 1: Common Solvents for Suzuki Coupling of Bromopyridines

Solvent SystemTypical Temperature (°C)Notes
Toluene/H₂O85-110Good for many standard reactions with aqueous bases.[3][11]
1,4-Dioxane/H₂O90-100A versatile system, often provides good yields.[3][11]
Anhydrous Toluene100-110Used with strong, often anhydrous, bases like K₃PO₄.[3]
Anhydrous 1,4-Dioxane90-100Can minimize protodeboronation.[3]
Tetrahydrofuran (THF)65-70A lower boiling point solvent, suitable for more reactive substrates.[10]
Dimethylformamide (DMF)100-130Useful for substrates with poor solubility.[10]

Table 2: Common Bases for Suzuki Coupling of Bromopyridines

BaseEquivalentsStrengthCommon SolventsNotes
Na₂CO₃2-3ModerateToluene/H₂O, Dioxane/H₂OA standard, cost-effective choice.[1][3]
K₂CO₃2-3ModerateDioxane/H₂O, Acetonitrile/H₂OSlightly stronger than Na₂CO₃.
K₃PO₄2-3StrongToluene, Dioxane, THF/H₂OVery effective for less reactive substrates.[1][4][5]
Cs₂CO₃2-3StrongDioxane, TolueneOften provides higher yields but is more expensive.[1]
KF2-3WeakTolueneCan be effective and may prevent hydrolysis of sensitive groups.[6]

Experimental Protocols

General Procedure for Solvent and Base Optimization of a 3-Bromo-2-Alkoxypyridine Suzuki Reaction

Materials:

  • 3-Bromo-2-alkoxypyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)[3]

  • Base (e.g., K₃PO₄, Na₂CO₃, 2.0–3.0 equiv)[3][5]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[3][5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 3-bromo-2-alkoxypyridine, the boronic acid/ester, the base, and the palladium catalyst.[3][5]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: If not already performed on the individual components, degas the entire reaction mixture by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles (typically three cycles).[4][7]

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 4–24 hours).[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3][5]

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

G General Experimental Workflow for Suzuki Coupling A 1. Reagent Preparation (Substrates, Base, Catalyst) B 2. Reaction Setup (Under Inert Atmosphere) A->B C 3. Solvent Addition & Degassing B->C D 4. Heating & Stirring (e.g., 80-110 °C, 4-24h) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E E->D Incomplete? F 6. Work-up (Quench, Extraction) E->F Complete G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Caption: A general experimental workflow for a Suzuki coupling reaction.

G Troubleshooting Low Yield in Suzuki Reactions Start Low Yield Observed A Check for Byproducts (Homocoupling, Debromination) Start->A B Is Starting Material Unreacted? Start->B C Thoroughly Degas Solvents & Use Inert Atmosphere A->C Homocoupling? D Screen Different Bases (e.g., K3PO4, Cs2CO3) B->D Yes I Is Protodeboronation Suspected? B->I No E Screen Different Solvents (e.g., Dioxane, Toluene) D->E F Increase Reaction Temperature E->F G Switch to a More Active Catalyst System (e.g., Buchwald Ligands) F->G H Consider Using Boronic Ester (Pinacol or MIDA) I->H Yes

References

Technical Support Center: Monitoring 3-Bromo-2-propoxypyridine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 3-Bromo-2-propoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for monitoring reactions with this compound on silica gel TLC plates?

A good starting point for developing a TLC method for this compound and its derivatives is a mixture of a non-polar and a moderately polar solvent. A common and effective combination is ethyl acetate and hexanes.[1][2] It is recommended to start with a 1:1 mixture and adjust the ratio based on the observed separation.[2] To increase the Rf value (move the spots further up the plate), you should increase the proportion of the more polar solvent (ethyl acetate). Conversely, to decrease the Rf, increase the proportion of the non-polar solvent (hexanes).

Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking on a TLC plate can be caused by several factors, especially when working with pyridine derivatives:

  • Sample Overload: Applying too much sample to the plate is a common cause of streaking.[3][4] Try diluting your sample before spotting it.

  • Compound Interaction with Silica: Pyridine derivatives, being basic, can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking.[5] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia to your eluent system.[3]

  • Inappropriate Solvent System: If the polarity of the eluent is too high, it can cause all components to move up the plate as a streak. Conversely, if it's too low, the compounds may not move from the baseline. Systematic adjustment of the eluent system is key.

Q3: I can't see any spots on my TLC plate after development. What should I do?

If your compounds are not colored, you will need a visualization method to see the spots.

  • UV Light: this compound and many of its aromatic products are expected to be UV-active due to their conjugated π-systems. View the plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots.[6]

  • Staining: If UV light does not reveal the spots, or for a more sensitive detection, various chemical stains can be used. For pyridine derivatives and their likely reaction products (e.g., amines from Buchwald-Hartwig reactions or biaryls from Suzuki couplings), the following stains are often effective after dipping the plate and heating:

    • Potassium Permanganate (KMnO₄): A good general stain for most organic compounds, especially those that can be oxidized.[6][7]

    • Ninhydrin: Excellent for visualizing primary and secondary amines, which are common products in Buchwald-Hartwig amination reactions.[7][8]

    • Ceric Ammonium Molybdate (CAM): A versatile and sensitive general stain.[7]

  • Sample Concentration: It's also possible your sample is too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry between each application.[4]

Q4: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?

Improving the resolution between spots with similar Rf values can be achieved by:

  • Changing the Eluent System: Experiment with different solvent ratios. Sometimes, a small change in polarity can significantly impact separation. You can also try a different solvent system altogether, for example, dichloromethane/methanol.

  • Using a Co-spot: A "cospot" lane, where both the starting material and the reaction mixture are spotted on top of each other, is crucial.[9] If the two spots are not identical, they may appear as an elongated or "snowman" shaped spot in the co-spot lane, confirming that the reaction has progressed.[9]

  • Two-Dimensional TLC (2D-TLC): For very complex mixtures or to check for compound stability on silica, 2D-TLC can be employed. The sample is spotted in a corner and the plate is run in one direction, then dried, rotated 90 degrees, and run in a second eluent system.[5][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Spots are streaking or tailing 1. Sample is overloaded. 2. Compound is acidic or basic and interacting strongly with the silica. 3. Eluent polarity is not optimal.1. Dilute the sample before spotting.[3][4] 2. Add a modifier to the eluent (e.g., 0.1-2% triethylamine for basic compounds).[3] 3. Systematically vary the eluent composition.
Spots are not visible 1. Compound is not UV-active. 2. Sample is too dilute. 3. Compound is volatile and evaporated.1. Use a chemical stain (e.g., KMnO₄, Ninhydrin, CAM).[6][7][8] 2. Spot multiple times in the same location, drying between applications.[4] 3. Minimize heating of the plate before visualization.
Rf values are too high (spots near solvent front) The eluent system is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) or choose a less polar solvent system.[3]
Rf values are too low (spots near baseline) The eluent system is not polar enough.Increase the proportion of the polar solvent or choose a more polar solvent system.[3]
Poor separation of spots (Rf values are too close) 1. Eluent system is not optimized. 2. Difficult separation.1. Try different solvent systems and ratios. 2. Use a co-spot to help differentiate between starting material and product.[9]
Reaction mixture appears as a smear High-boiling point reaction solvent (e.g., DMF, DMSO) is present.After spotting the TLC plate, place it under high vacuum for a few minutes before developing it.[9]

Experimental Protocol: Monitoring a Suzuki Coupling Reaction

This protocol outlines a general procedure for monitoring a Suzuki coupling reaction of this compound with an arylboronic acid using TLC.[10][11]

1. Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent: Ethyl acetate/Hexanes (start with 1:4, adjust as needed)

  • Visualization: UV lamp (254 nm), Potassium permanganate stain

2. Procedure:

  • Prepare the TLC Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber.

  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spot the Plate:

    • SM Lane: Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot this solution on the "SM" mark.

    • Co Lane: Spot the starting material solution on the "Co" mark.

    • Rxn Lane: At time zero (and at subsequent time points, e.g., 30 min, 1 hr, 2 hr), take a small aliquot of the reaction mixture with a capillary tube and spot it on the "Rxn" mark. Also, spot the reaction mixture directly on top of the starting material spot in the "Co" lane.

  • Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the Spots:

    • View the plate under a UV lamp and circle any visible spots with a pencil.

    • Next, dip the plate into a jar containing potassium permanganate stain, remove it quickly, and gently heat it with a heat gun until colored spots appear.

  • Interpret the Results:

    • The starting material spot in the "SM" lane serves as a reference.

    • In the "Rxn" lane, observe the disappearance of the starting material spot and the appearance of a new spot for the product over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture.

    • The "Co" lane helps to confirm if the spot in the reaction mixture is indeed the starting material.

Data Presentation

Table of Estimated Rf Values

The following table provides estimated Rf values for this compound and a hypothetical Suzuki coupling product in different eluent systems. These are starting points and will require experimental optimization.

CompoundEluent System (Ethyl Acetate:Hexanes)Estimated Rf Value
This compound1:90.4 - 0.5
3-Phenyl-2-propoxypyridine1:90.3 - 0.4
This compound1:40.6 - 0.7
3-Phenyl-2-propoxypyridine1:40.5 - 0.6

Note: Generally, the biaryl product of a Suzuki coupling is slightly more polar than the starting aryl bromide, leading to a lower Rf value.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Eluent & TLC Chamber B Prepare & Mark TLC Plate A->B C Prepare Samples (SM, Rxn) B->C D Spot Plate (SM, Co, Rxn) C->D E Develop Plate in Chamber D->E F Mark Solvent Front & Dry E->F G Visualize under UV Light F->G H Apply Chemical Stain & Heat G->H I Interpret Results H->I

Caption: Experimental workflow for TLC monitoring.

Troubleshooting_TLC cluster_streaking Streaking/Tailing Spots cluster_visibility No Visible Spots cluster_rf Poor Rf Values cluster_separation Poor Separation Start Problem with TLC Result Streaking Streaking Start->Streaking Streaking? Visibility Visibility Start->Visibility No Spots? Rf Rf Start->Rf Bad Rf? Separation Separation Start->Separation Poor Separation? S1 Dilute Sample S2 Add Modifier to Eluent (e.g., Triethylamine) V1 Use Chemical Stain V2 Concentrate Sample Spot R1 Rf too high? Decrease Eluent Polarity R2 Rf too low? Increase Eluent Polarity P1 Change Eluent Ratio/System P2 Use a Co-spot Streaking->S1 Streaking->S2 Visibility->V1 Visibility->V2 Rf->R1 Rf->R2 Separation->P1 Separation->P2

Caption: Troubleshooting logic for common TLC issues.

References

Technical Support Center: 3-Bromo-2-propoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who are identifying byproducts in the coupling reactions of 3-Bromo-2-propoxypyridine using mass spectrometry (MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed in a Suzuki-Miyaura coupling reaction with this compound?

A1: In a typical Suzuki-Miyaura coupling, several side reactions can occur alongside the desired cross-coupling. The most prevalent byproducts include homocoupling of the boronic acid, dehalogenation of the starting material, and protodeboronation of the boronic acid.[1][2][3][4][5] The presence of oxygen can significantly promote the homocoupling of the boronic acid.[2][6][7]

To illustrate, consider the coupling of this compound with Phenylboronic Acid:

Table 1: Expected m/z Values for a Suzuki-Miyaura Reaction

Compound Name Role Chemical Formula Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z)
This compound Starting Material C₈H₁₀⁷⁹BrNO 215.00 216.01
Phenylboronic Acid Reagent C₆H₇BO₂ 122.05 123.06
2-Propoxy-3-phenylpyridine Desired Product C₁₄H₁₅NO 213.12 214.12
Biphenyl Boronic Acid Homocoupling C₁₂H₁₀ 154.08 155.09
2-Propoxypyridine Dehalogenation Byproduct C₈H₁₁NO 137.08 138.09
3,3'-Bi(2-propoxypyridine) Halide Homocoupling C₁₆H₂₀N₂O₂ 272.15 273.16

| Benzene | Protodeboronation Byproduct | C₆H₆ | 78.05 | 79.05 |

Note: Masses are calculated for the most abundant isotopes. The presence of bromine in the starting material will produce a characteristic M, M+2 isotopic pattern (~1:1 ratio).

Q2: I'm performing a Buchwald-Hartwig amination with this compound. What byproducts should I be looking for in my MS analysis?

A2: For Buchwald-Hartwig aminations, the primary side reactions are often hydrodehalogenation of the aryl bromide and homocoupling of the aryl bromide.[8] The specific byproducts will depend on the amine used.

For the coupling of this compound with Morpholine:

Table 2: Expected m/z Values for a Buchwald-Hartwig Amination

Compound Name Role Chemical Formula Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z)
This compound Starting Material C₈H₁₀⁷⁹BrNO 215.00 216.01
Morpholine Reagent C₄H₉NO 87.07 88.07
4-(2-propoxypyridin-3-yl)morpholine Desired Product C₁₂H₁₈N₂O₂ 222.14 223.15
2-Propoxypyridine Dehalogenation Byproduct C₈H₁₁NO 137.08 138.09

| 3,3'-Bi(2-propoxypyridine) | Halide Homocoupling | C₁₆H₂₀N₂O₂ | 272.15 | 273.16 |

Q3: My mass spectrum shows several unexpected peaks that don't match common byproducts. What else could they be?

A3: Unidentified peaks in a mass spectrum can arise from several sources other than reaction byproducts. It is crucial to consider:

  • MS Adducts: In Electrospray Ionization (ESI), molecules frequently associate with ions from the solvent or additives.[9][10] This is a very common occurrence and can be controlled or manipulated via mobile phase additives.[9] Common adducts include those with sodium ([M+Na]⁺), potassium ([M+K]⁺), and acetonitrile ([M+ACN+H]⁺).[11][12]

  • Starting Material Impurities: Check the purity of your starting this compound and coupling partner.

  • Solvent Peaks & Contaminants: Solvents, plasticizers from lab equipment, or residual cleaning agents can appear in the spectrum. Running a blank (injecting only the mobile phase) is essential to identify these signals.[13]

Table 3: Common Adducts in Positive-Mode ESI-MS

Adduct Ion Mass Added (Da) Common Source
[M+H]⁺ 1.0073 Protic solvents, acid additives
[M+Na]⁺ 22.9892 Glassware, reagents, solvents
[M+K]⁺ 38.9632 Glassware, reagents, solvents
[M+NH₄]⁺ 18.0338 Ammonium salt additives
[M+CH₃CN+H]⁺ 42.0338 Acetonitrile mobile phase

| [M+H₂O+H]⁺ | 19.0184 | Water in mobile phase |

Q4: How can I troubleshoot my reaction if I observe a high percentage of a specific byproduct?

A4: The prevalence of a particular byproduct can provide insight into optimizing the reaction conditions.

  • High Homocoupling: This often indicates the presence of oxygen or issues with the palladium catalyst's oxidation state.[2][5][6][7]

    • Solution: Ensure all reagents and solvents are thoroughly degassed. Use a fresh, high-quality palladium catalyst. In some cases, adding a mild reducing agent can suppress homocoupling.[6]

  • High Dehalogenation: This byproduct suggests that a hydrogen source is competing in the catalytic cycle.[14][15]

    • Solution: Ensure anhydrous conditions, as water can be a hydrogen source.[15] The choice of ligand and base can also influence the rate of dehalogenation versus cross-coupling.[14][16]

  • High Protodeboronation: This indicates the hydrolysis of the boronic acid is happening faster than the cross-coupling.[17][18]

    • Solution: Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue by slowing the release of the active boronic acid.[19][20] Adjusting the base and solvent system can also alter the hydrolysis rate.[18]

Visual Guides

The following diagrams illustrate logical workflows and reaction pathways to aid in troubleshooting.

Byproduct_Identification_Workflow cluster_0 MS Data Analysis cluster_1 Troubleshooting Unexpected Peaks start Crude Reaction Mixture Analyzed by MS detect_peaks Detect All Significant Peaks start->detect_peaks compare_expected Compare with Expected m/z of Product detect_peaks->compare_expected product_found Desired Product Identified compare_expected->product_found  Match Found unexpected_peaks Unexpected Peaks Present compare_expected->unexpected_peaks No Match or Additional Peaks check_adducts 1. Check for Common Adducts ([M+Na]⁺, [M+K]⁺, etc.) unexpected_peaks->check_adducts check_byproducts 2. Calculate m/z for Potential Byproducts check_adducts->check_byproducts No adduct_ion Peak Identified as Adduct check_adducts->adduct_ion Yes check_impurities 3. Analyze Starting Materials & Run Blank check_byproducts->check_impurities No byproduct Peak Identified as Byproduct check_byproducts->byproduct Yes impurity Peak Identified as Impurity or Contaminant check_impurities->impurity Yes unknown Peak Remains Unidentified (Consider MS/MS Fragmentation) check_impurities->unknown No

Caption: Troubleshooting workflow for identifying unknown peaks in an MS spectrum.

Suzuki_Reaction_Pathways cluster_byproducts Common Side Reactions SM_Aryl This compound Catalyst Pd(0) Catalyst SM_Aryl->Catalyst SM_Boronic Ar'-B(OH)₂ SM_Boronic->Catalyst Homocoupling_B Homocoupling Product (Ar'-Ar') SM_Boronic->Homocoupling_B Boronic Acid Homocoupling (O₂ or Pd(II) mediated) Protodeboronation Protodeboronation (Ar'-H) SM_Boronic->Protodeboronation Hydrolysis/Protonolysis Product Desired Cross-Coupling Product (2-propoxy-3-Ar'-pyridine) Catalyst->Product Desired Pathway Dehalogenation Dehalogenation Product (2-Propoxypyridine) Catalyst->Dehalogenation Hydrodehalogenation Homocoupling_A Homocoupling Product (Dimer of Starting Material) Catalyst->Homocoupling_A Halide Homocoupling

Caption: Potential reaction pathways in a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: General Sample Preparation for MS Analysis

  • Quench Reaction: After the reaction is deemed complete by TLC or another method, quench a small aliquot (~50 µL) of the crude reaction mixture. A typical quench involves diluting the aliquot into a larger volume of a solvent like methanol or acetonitrile (e.g., 1 mL).

  • Dilute Sample: Perform a serial dilution of the quenched sample. A final concentration of 1-10 µg/mL is typically suitable for ESI-MS analysis. The optimal concentration may require some method development.

  • Filter Sample: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or other appropriate material) into an MS vial to remove any particulate matter, such as catalyst or base residues, which could contaminate the instrument.

  • Add Modifier (Optional): For positive ion mode, adding a small amount of an acid modifier (e.g., 0.1% formic acid) to the final sample can improve ionization efficiency for many compounds.

  • Analyze Blank: Before running the sample, inject a vial containing only the final dilution solvent (the "blank") to identify background signals.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and must be optimized for specific substrates.

  • Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Degassing: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Sub-surface sparging of the solvent is highly effective.[6]

  • Add Solvent and Catalyst: Add a degassed solvent (e.g., Dioxane/Water, Toluene, or DMF). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure before purification.

References

Validation & Comparative

comparative reactivity of 3-bromo-2-alkoxypyridines in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 3-Bromo-2-alkoxypyridines in Suzuki Coupling

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. This guide provides a comparative analysis of the reactivity of 3-bromo-2-alkoxypyridines in Suzuki coupling, focusing on the influence of the 2-alkoxy substituent on reaction outcomes. The presented data, collated from various sources, aims to inform substrate selection and reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] The reactivity of the organohalide is a critical factor for the success of this transformation. In the context of 3-bromo-2-alkoxypyridines, the electronic and steric nature of the alkoxy group at the 2-position can significantly influence the reactivity of the C-Br bond at the 3-position. Generally, the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition and lower yields.[2] The substituent at the 2-position can modulate this effect and impact the overall efficiency of the coupling reaction.

Comparative Reactivity Data

The following tables summarize representative experimental data for the Suzuki coupling of 3-bromo-2-alkoxypyridines with phenylboronic acid. While direct comparative studies under identical conditions are limited, this curated data provides insights into the general reactivity trends.

Table 1: Suzuki Coupling of 3-Bromo-2-methoxypyridine with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent[3]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent[3]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent[3]

Table 2: Representative Suzuki Coupling Data for 3-Bromo-2-alkoxypyridines with Phenylboronic Acid

2-Alkoxy GroupCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Notes
MethoxyPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O9012~85General condition for substituted bromopyridines.[4]
EthoxyPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016~90Conditions optimized for electron-rich substrates.
IsopropoxyPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~75Steric hindrance may require specific ligand selection.

Note: The data in Table 2 is compiled from various sources and represents typical conditions and expected yields. Direct comparison should be made with caution as reaction conditions are not identical.

Discussion of Reactivity Trends

The reactivity of 3-bromo-2-alkoxypyridines in Suzuki coupling is influenced by a combination of electronic and steric factors.

  • Electronic Effects: The alkoxy group is an electron-donating group, which increases the electron density on the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to unsubstituted 3-bromopyridine. However, the electron-donating nature of the alkoxy group can also increase the nucleophilicity of the pyridine nitrogen, potentially leading to stronger coordination with the palladium catalyst and catalyst inhibition.

  • Steric Effects: The steric bulk of the alkoxy group at the 2-position can significantly impact the reaction rate and yield. As the size of the alkoxy group increases (methoxy < ethoxy < isopropoxy), the steric hindrance around the C-Br bond and the nitrogen atom increases. This hindrance can impede the approach of the palladium catalyst, thereby slowing down the oxidative addition step. For bulkier alkoxy groups, the use of sterically demanding phosphine ligands like SPhos or XPhos is often beneficial as they can promote the formation of a coordinatively unsaturated palladium species, which is more reactive in the oxidative addition step.

Based on the collated data and general principles of Suzuki couplings, a general reactivity trend can be proposed: methoxy > ethoxy > isopropoxy . The less sterically hindered methoxy group generally allows for higher yields under standard conditions. As the steric bulk increases, more specialized catalytic systems and potentially longer reaction times may be required to achieve comparable yields.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of a 3-bromo-2-alkoxypyridine with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • 3-Bromo-2-alkoxypyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-2-alkoxypyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction's progress periodically using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Visualizations

The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_reactants A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A  Regeneration of Catalyst ArAr Ar-Ar' F->ArAr  Product ArX Ar-X ArX->B  R-X ArB Ar'-B(OR)2 ArB->D  R'-B(OR)2 Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: 3-bromo-2-alkoxypyridine, Arylboronic acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Reactivity Showdown: 3-Bromo-2-propoxypyridine vs. 3-Bromo-2-chloropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. For researchers and professionals in drug development, substituted pyridines are of particular interest due to their prevalence in pharmaceuticals. This guide provides an objective, data-supported comparison of two key pyridine-based building blocks, 3-bromo-2-propoxypyridine and 3-bromo-2-chloropyridine, in the context of widely-used palladium-catalyzed cross-coupling reactions.

The choice between a 2-alkoxy and a 2-chloro substituent on a 3-bromopyridine core can significantly influence reactivity, reaction conditions, and ultimately, the efficiency of a synthetic route. This comparison focuses on three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing available experimental data and detailed protocols to guide synthetic strategy.

At a Glance: Key Differences and Reactivity Profiles

FeatureThis compound3-Bromo-2-chloropyridine
Structure Propoxy group at the 2-positionChloro group at the 2-position
Dominant Reactive Site C-Br bond at the 3-positionC-Br bond at the 3-position (typically)
Electronic Nature of 2-Substituent Electron-donating (alkoxy)Electron-withdrawing (chloro)
General Reactivity in Cross-Coupling Generally less reactive at the C-Br bond due to the electron-donating propoxy group.Generally more reactive at the C-Br bond due to the electron-withdrawing chloro group.
Potential for Sequential Coupling Limited, as the C-O bond of the propoxy group is generally unreactive in standard cross-coupling.High potential for sequential coupling, allowing for functionalization at both the 3- and 2-positions.
Challenges Potential for lower yields and may require more forcing conditions. Data is less available in the literature.Potential for catalyst inhibition by the pyridine nitrogen. Regioselectivity can be a challenge in some cases.

Comparative Performance in Cross-Coupling Reactions

While direct head-to-head comparative studies for this compound and 3-bromo-2-chloropyridine are limited in the literature, the following tables summarize available quantitative data for these and structurally similar compounds to provide a comparative overview.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the C-Br bond is influenced by the electronic nature of the substituent at the 2-position.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-2-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85[1]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-[1]
2,3-DibromopyridinePhenylboronic acidPd(OAc)₂ (5 mol%) / PPh₃ (10 mol%)K₂CO₃MeCN/MeOH (2:1)502483
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The efficiency of this reaction can be sensitive to the electronic properties of the pyridine ring.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18 mmol) / (±)-BINAP (0.35 mmol)NaOBuᵗToluene80460[2]
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2 mol%) / RuPhos (8 mol%)LiHMDSTHF651671[3]
2-BromopyridineBenzamide[Pd(cinnamyl)Cl]₂ (1.5 mol%) / Xantphos (6 mol%)DBUPhMe1001887[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%)Et₃NDMF100379[5]
2-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%)Et₃NDMF100389[5]
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1 mol%) / CuI / PPh₃Et₃NToluene1002456[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, based on reactions with analogous substrates.

General Synthesis of 3-Bromo-2-substituted Pyridines

Synthesis of this compound: A common route to 2-alkoxypyridines involves the Williamson ether synthesis from the corresponding 2-hydroxypyridine or the displacement of a more labile leaving group like a chloro or bromo substituent with an alkoxide. For this compound, a plausible synthesis starts from 2,3-dibromopyridine.

  • To a solution of propan-1-ol in a suitable anhydrous solvent such as THF or DMF, add a strong base like sodium hydride (NaH) at 0 °C to generate the sodium propoxide in situ.

  • After the evolution of hydrogen gas ceases, add 2,3-dibromopyridine to the reaction mixture.

  • Heat the reaction to a temperature typically ranging from 60 to 100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Synthesis of 3-Bromo-2-chloropyridine: 3-Bromo-2-chloropyridine can be prepared via several methods, including the diazotization of 3-amino-2-chloropyridine.[7]

  • To a solution of 3-amino-2-chloropyridine in aqueous hydrobromic acid at a reduced temperature (e.g., 0-5 °C), add a solution of sodium nitrite in water dropwise.

  • Stir the reaction mixture at low temperature for a specified time.

  • The resulting diazonium salt is then decomposed, often with a copper(I) bromide catalyst (Sandmeyer reaction), to yield 3-bromo-2-chloropyridine.

  • The product is then extracted and purified.

Representative Cross-Coupling Protocols

Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative: [8]

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 3-bromopyridine derivative (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

  • Add a degassed solvent system, such as 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90 °C and stir for 18 hours or until completion as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative: [2]

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 2-bromopyridine derivative (18 mmol), the amine (8.8 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.18 mmol), (±)-BINAP (0.35 mmol), and sodium tert-butoxide (25 mmol).

  • Add anhydrous toluene (50 mL) and heat the mixture to 80 °C with stirring for 4 hours.

  • After cooling to room temperature, add diethyl ether and wash the organic layer with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the product from a suitable solvent system.

Sonogashira Coupling of a 3-Bromopyridine Derivative: [5]

  • To a round-bottomed flask, add the 3-bromopyridine derivative (0.5 mmol), palladium(II) trifluoroacetate (2.5 mol%), triphenylphosphine (5 mol%), and copper(I) iodide (5 mol%).

  • Purge the flask with an inert gas.

  • Add anhydrous DMF (2.0 mL), triethylamine (1 mL), and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Synthetic Landscape

To better understand the relationships and workflows discussed, the following diagrams are provided.

Cross_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product A 3-Bromo-2-X-Pyridine (X = OPr or Cl) F Reaction Setup (Inert Atmosphere) A->F B Coupling Partner (Boronic Acid, Amine, or Alkyne) B->F C Palladium Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating & Stirring F->G H Monitoring (TLC/LC-MS) G->H I Quenching & Extraction H->I J Drying & Concentration I->J K Purification (Chromatography) J->K L Coupled Product K->L

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison cluster_propoxypyridine This compound cluster_chloropyridine 3-Bromo-2-chloropyridine Propoxy Electron-donating -OPr group Reactivity_Propoxy Decreased reactivity at C-Br bond Propoxy->Reactivity_Propoxy deactivates Conclusion_Propoxy Potentially lower yields Reactivity_Propoxy->Conclusion_Propoxy Requires more forcing conditions Chloro Electron-withdrawing -Cl group Reactivity_Chloro Increased reactivity at C-Br bond Chloro->Reactivity_Chloro activates Conclusion_Chloro Generally higher yields Reactivity_Chloro->Conclusion_Chloro Milder conditions often suffice

References

Validating the Synthesis of 3-Bromo-2-propoxypyridine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 3-Bromo-2-propoxypyridine, a valuable building block in pharmaceutical and materials science research. The focus is on the validation of its synthesis through detailed spectroscopic analysis, offering a benchmark for researchers to confirm the successful formation of the target compound. This document presents a primary synthesis protocol based on the Williamson ether synthesis and discusses the Ullmann condensation as a viable alternative. Spectroscopic data of closely related analogs are provided for comparative validation.

Synthesis Strategies: A Comparative Overview

The synthesis of this compound can be approached through several methods, with the Williamson ether synthesis being a common and efficient choice. An alternative, the Ullmann condensation, offers another route, particularly for aryl ether formations.

Synthesis Method Starting Materials Key Reagents General Reaction Conditions Advantages Disadvantages
Williamson Ether Synthesis 3-Bromo-2-hydroxypyridine, Propyl halide (e.g., 1-bromopropane or 1-iodopropane)A strong base (e.g., NaH, K₂CO₃)Anhydrous polar aprotic solvent (e.g., DMF, THF), moderate temperatureHigh yields, readily available starting materials, versatile for various alkyl groups.Requires anhydrous conditions, the base can be sensitive to moisture.
Ullmann Condensation 3-Bromo-2-halopyridine (e.g., 3-bromo-2-chloropyridine), Sodium propoxideCopper catalyst (e.g., CuI, Cu₂O), Ligand (optional)High-boiling polar solvent (e.g., DMF, NMP), elevated temperaturesEffective for aryl ether synthesis, can tolerate a range of functional groups.Often requires high temperatures, the catalyst can be expensive and needs to be removed from the product.

Experimental Protocols

Primary Method: Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound starting from 3-Bromo-2-hydroxypyridine.

Materials:

  • 3-Bromo-2-hydroxypyridine

  • 1-Bromopropane (or 1-Iodopropane)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-2-hydroxypyridine (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise, or potassium carbonate (1.5 eq).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Validation

The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques. Below is a summary of expected data, based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is crucial for identifying the propyl group and its attachment to the pyridine ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound (Expected) ~ 8.1 (dd, 1H, H6-py), ~ 7.8 (dd, 1H, H4-py), ~ 6.9 (dd, 1H, H5-py), ~ 4.3 (t, 2H, O-CH₂-), ~ 1.8 (sext, 2H, -CH₂-), ~ 1.0 (t, 3H, -CH₃)~ 163 (C2-py), ~ 148 (C6-py), ~ 140 (C4-py), ~ 118 (C5-py), ~ 108 (C3-py), ~ 70 (O-CH₂-), ~ 22 (-CH₂-), ~ 10 (-CH₃)
3-Bromo-2-methoxypyridine (Comparative) 8.12 (dd, J=4.7, 1.9 Hz, 1H), 7.79 (dd, J=7.6, 1.9 Hz, 1H), 6.88 (dd, J=7.6, 4.7 Hz, 1H), 3.99 (s, 3H)Not readily available
3-Bromo-2-propylpyridine (Comparative) Not readily availableNot readily available
Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Compound Key IR Absorptions (cm⁻¹)
This compound (Expected) ~ 2960-2850 (C-H stretching of propyl group), ~ 1580, 1460 (C=C and C=N stretching of pyridine ring), ~ 1250 (C-O-C stretching), ~ 1050 (C-Br stretching)
3-Bromopyridine (Comparative) 3050 (aromatic C-H stretch), 1570, 1470, 1420 (aromatic C=C and C=N stretch), 1020 (C-Br stretch)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Compound Molecular Ion (m/z) Key Fragmentation Peaks (m/z)
This compound (Expected) [M]⁺ and [M+2]⁺ in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. Expected m/z: 215 and 217.Loss of the propyl group, loss of propene, cleavage of the ether bond.
3-Bromopyridine (Comparative) [M]⁺ and [M+2]⁺ at m/z 157 and 159.Loss of Br, fragmentation of the pyridine ring.

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the selection of starting materials to the final spectroscopic validation of the synthesized this compound.

G cluster_synthesis Synthesis Stage cluster_validation Spectroscopic Validation Stage start Starting Materials: 3-Bromo-2-hydroxypyridine 1-Bromopropane reaction Williamson Ether Synthesis (Base + Solvent) start->reaction workup Reaction Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: This compound purification->product nmr NMR Analysis (¹H and ¹³C) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry product->ms Sample data_analysis Data Analysis and Comparison to Expected Values nmr->data_analysis ir->data_analysis ms->data_analysis validation Structure Confirmation data_analysis->validation

Caption: Workflow of this compound Synthesis and Validation.

A Comparative Guide to Catalytic Systems for the Functionalization of 3-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry, as this heterocycle is a privileged structure in a vast number of pharmaceuticals. 3-Bromopyridine serves as a versatile building block, offering a reactive handle for introducing molecular complexity through various cross-coupling reactions. The choice of the catalytic system is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of prevalent catalytic systems for the functionalization of 3-bromopyridine, supported by experimental data to aid researchers in selecting the optimal conditions for their synthetic challenges.

Logical Workflow for Catalyst System Selection

The selection of an appropriate catalytic system is a multi-faceted process that involves evaluating the desired transformation, substrate compatibility, and desired performance metrics. The following workflow illustrates a systematic approach to this process.

cluster_0 Phase 1: Reaction Definition cluster_1 Phase 2: Catalyst System Screening cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Final Selection A Define Desired Transformation (e.g., C-N, C-C, C-O bond) B Identify Coupling Partners (Amine, Boronic Acid, Alkyne, etc.) A->B C Select Initial Catalyst Class (Pd, Ni, Cu, Photoredox) B->C D Screen Ligands & Bases C->D E Optimize Solvent & Temperature D->E F Analyze Key Metrics (Yield, TON, TOF, Time) E->F G Assess Substrate Scope & Functional Group Tolerance F->G H Select Optimal Catalytic System G->H

Caption: A logical workflow for selecting and optimizing a catalytic system for 3-bromopyridine functionalization.

Performance Comparison of Catalytic Systems

The following sections provide a quantitative comparison of palladium-, nickel-, and copper-based systems for three key transformations of bromopyridines: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The data is compiled from literature reports on 3-bromopyridine and structurally similar aminobromopyridines, which serve as valuable proxies for reactivity.

Table 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. The choice of ligand is critical and is often tailored to the specific class of amine being coupled.[1][2][3][4] For challenging substrates like 3-bromopyridine, where the pyridine nitrogen can coordinate to and inhibit the palladium catalyst, bulky, electron-rich phosphine ligands are often required for high efficiency.[5][6]

Coupling PartnerCatalyst / Pre-catalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2 mol%)RuPhosLiHMDSTHF651671[5]
MorpholineRuPhos Pre-catalyst (2 mol%)-LiHMDSTHF651683[5]
CyclopentylamineBrettPhos Pre-catalyst (2 mol%)-LiHMDSTHF651678[5]
BenzylamineBrettPhos Pre-catalyst (2 mol%)-LiHMDSTHF651670[5]
AnilinePd(OAc)₂ (2 mol%)XPhosK₂CO₃t-BuOH1001895[7]
Table 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for C(sp²)-C(sp²) bond formation. Palladium catalysts, particularly Pd(OAc)₂, are highly efficient for coupling heteroaryl halides like 3-bromopyridine with organoboron reagents.[8][9][10] The reaction is valued for its mild conditions and the stability of the boronic acid reagents.[9]

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenyltrifluoroboratePd(OAc)₂ (1)PPh₃ (2)K₂CO₃EtOH/H₂O80292[8]
4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001298[7]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101694[11]
Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851289[7]
Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts.[12][13][14][15] The methodology provides a direct route to alkynylpyridines, which are important intermediates in medicinal chemistry.[13]

Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100396[12][13][15]
4-EthynylanisolePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100395[12][13][15]
CyclopropylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100388[16]
1-DecynePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100385[16]

Catalytic Cycles and Mechanisms

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions. The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex pd0->oa_complex  Ar-Br pd2_amide Pd(II) Amido Complex oa_complex->pd2_amide oa_complex->pd2_amide  HNR¹R²,  Base pd2_amide->pd0   pd2_amide->pd0 Ar-NR¹R²   final_product pd2_amide->final_product product Ar-NR¹R² product->final_product label_oa Oxidative Addition label_re Reductive Elimination label_deprot Base-mediated Deprotonation start Ar-Br start->pd0 amine HNR¹R² amine->oa_complex base Base base->oa_complex

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination of an aryl bromide (Ar-Br).

Experimental Protocols

The following are generalized protocols derived from high-yielding examples in the literature. Optimization may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine with Morpholine[5]
  • Materials: 2-Amino-3-bromopyridine (1.0 equiv), Morpholine (1.2 equiv), RuPhos Pre-catalyst (2 mol%), Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a dry, argon-flushed reaction vessel, add the RuPhos Pre-catalyst.

    • Add 2-amino-3-bromopyridine and LiHMDS.

    • Add anhydrous THF, followed by morpholine via syringe.

    • Seal the vessel and heat the reaction mixture to 65 °C with stirring.

    • Monitor the reaction by TLC or GC-MS. Upon completion (typically 16 hours), cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromopyridine with Potassium Phenyltrifluoroborate[8]
  • Materials: 3-Bromopyridine (1.0 equiv), Potassium phenyltrifluoroborate (1.2 equiv), Palladium(II) acetate [Pd(OAc)₂] (1 mol%), Triphenylphosphine [PPh₃] (2 mol%), Potassium carbonate (K₂CO₃) (3.0 equiv), 95% Ethanol/Water mixture.

  • Procedure:

    • In a round-bottom flask, combine 3-bromopyridine, potassium phenyltrifluoroborate, and potassium carbonate.

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in a small amount of the ethanol/water solvent.

    • Add the catalyst solution to the main reaction flask. Add the remaining solvent.

    • Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

    • After 2 hours, or upon completion as indicated by TLC/GC-MS, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the desired biaryl product.

Protocol 3: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene[12][13][15]
  • Materials: 2-Amino-3-bromopyridine (1.0 equiv), Phenylacetylene (1.2 equiv), Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%), Copper(I) iodide [CuI] (5.0 mol%), Triphenylphosphine [PPh₃] (5.0 mol%), Triethylamine (Et₃N), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a dry, nitrogen-purged Schlenk flask, add Pd(CF₃COO)₂, CuI, and PPh₃.

    • Add anhydrous DMF and stir for 15-30 minutes at room temperature.

    • Add 2-amino-3-bromopyridine, phenylacetylene, and triethylamine to the flask.

    • Heat the reaction mixture to 100 °C for 3 hours.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the product via column chromatography on silica gel.

References

A Comparative Guide to Ligand Efficacy in the Cross-Coupling of 3-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a critical endeavor in the synthesis of a vast array of biologically active compounds. The strategic introduction of substituents onto the pyridine ring via palladium-catalyzed cross-coupling reactions is a powerful tool in medicinal chemistry. The choice of ligand is paramount to the success of these transformations, profoundly influencing reaction yield, substrate scope, and overall efficiency. This guide provides a comparative analysis of various phosphine ligands for four major classes of cross-coupling reactions with 3-Bromo-2-propoxypyridine as the substrate, supported by experimental data from closely related systems.

Note on Data: Direct comparative experimental data for the cross-coupling of this compound is limited in the available literature. The following data tables present yields for the coupling of 3-Bromo-2-aminopyridine, a structurally similar substrate, to provide a strong indication of the expected ligand performance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen bonds. The selection of a suitable phosphine ligand is crucial for achieving high yields, particularly with heteroaromatic substrates.

Data Presentation: Ligand Performance in the Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine

LigandCatalyst SystemBaseSolventTemperature (°C)Yield (%)
RuPhos (L3)Pd₂(dba)₃LiHMDSTHF6571[1]
SPhos (L4)Pd₂(dba)₃LiHMDSTHF6576[1]
BINAP (L9)Pd₂(dba)₃LiHMDSTHF6571[1]
RuPhos-precatalyst (Pre-L3)-LiHMDSTHF6583[1]
BrettPhos-precatalyst (Pre-L8)-LiHMDSTHF6578 (with cyclopentylamine)[1]
XPhos (L1)Pd₂(dba)₃LiHMDSTHF6540[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.

Data Presentation: Catalyst System Performance in the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene

Palladium SourceLigandCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100396[2]
PdCl₂(PPh₃)₂-CuIEt₃NDMF100392[3]
Pd(OAc)₂PPh₃CuIEt₃NDMF100385[3]
Pd₂(dba)₃PPh₃CuIEt₃NDMF100382[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. The choice of ligand is critical for efficient coupling with heteroaryl halides.

Data Presentation: Representative Ligand Systems for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

LigandCatalyst PrecursorBaseSolventSubstrateYield (%)
PPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-amineModerate to Good[4]
SPhosPd(OAc)₂K₃PO₄Toluene3-amino-2-chloropyridineNot specified
XPhosPd₂(dba)₃Cs₂CO₃THF3-Bromo-2-methylpyridine88[5]
dppfPdCl₂(dppf)Na₂CO₃Toluene/DioxaneGeneral HaloaromaticsNot specified

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Data Presentation: Representative Conditions for the Heck Reaction of 3-Bromopyridine

Ligand/Catalyst SystemAlkeneBaseSolventTemperature (°C)Time (h)Yield (%)
Supramolecular Ligand L / Pd(OAc)₂Butyl acrylateK₂CO₃Toluene130178[6]
Supramolecular Ligand L / Pd(OAc)₂StyreneK₂CO₃Toluene130195[6]
PPh₃ / Pd(OAc)₂n-Butyl acrylateTEA---53[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions, which can be adapted for this compound.

General Buchwald-Hartwig Amination Protocol [8][9]

An oven-dried Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equivalents) under an inert atmosphere. The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene or THF), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents) are then added. The Schlenk tube is sealed and the mixture is heated in an oil bath (typically 65-110 °C) until the starting material is consumed as indicated by TLC or GC analysis. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

General Sonogashira Coupling Protocol [2][10]

To a degassed solution of this compound (1.0 equivalent) in a suitable solvent (e.g., DMF or a mixture of THF/Et₃N), a palladium catalyst (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₄, 2.5-5 mol%), a phosphine ligand (if not using a pre-formed catalyst, e.g., PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%) are added under an inert atmosphere. The terminal alkyne (1.2 equivalents) is then added, and the reaction mixture is heated (typically to 100 °C) for several hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

General Suzuki-Miyaura Coupling Protocol [1][11]

In a Schlenk flask under an inert atmosphere, this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents) are combined. A degassed solvent system, such as 1,4-dioxane and water (4:1), is added. The mixture is heated (typically 80-100 °C) with vigorous stirring for 12-24 hours. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

General Heck Reaction Protocol [12][13]

In a sealed tube, this compound (1.0 equivalent), the alkene (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equivalents) are combined in an anhydrous solvent such as DMF or toluene. The tube is sealed and heated to 80-140 °C for several hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Visualizations

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd Source, Ligand, Base, and this compound B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent and Amine B->C D Heat and Stir C->D E Monitor Progress (TLC/GC) D->E F Cool to RT E->F G Dilute and Filter F->G H Wash and Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd Catalyst, Ligand, and CuI B Degas Solvent and Add to Flask A->B C Add Base and Terminal Alkyne B->C D Heat Reaction Mixture C->D E Monitor Progress D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: General workflow for Sonogashira coupling.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Boronic Acid, Pd Catalyst, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat with Stirring C->D E Monitor Reaction D->E F Cool to RT E->F G Dilute and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Heck Reaction Workflow

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Alkene, Pd Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Seal Reaction Vessel B->C D Heat Reaction Mixture C->D E Monitor Progress D->E F Cool and Dilute E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: General workflow for the Heck reaction.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-Bromo-2-propoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds such as 3-bromo-2-propoxypyridine and its derivatives, which hold potential in medicinal chemistry, unambiguous structural confirmation is paramount. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a comprehensive analysis often involves complementary spectroscopic techniques. This guide provides an objective comparison of X-ray crystallography with other widely used analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural confirmation of 3-bromo-2-alkoxypyridine derivatives.

While a specific crystal structure for this compound is not publicly available, this guide utilizes data from a closely related derivative, 3-bromo-2-methoxypyridine, to illustrate the principles and comparative strengths of each analytical technique. For the purpose of demonstrating the output of an X-ray crystallography study, data from a relevant substituted bromopyridine will be presented.

Comparative Analysis of Structural Elucidation Techniques

The selection of an analytical method for structural confirmation depends on the nature of the sample, the information required, and the stage of research. Below is a comparative overview of the key techniques.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingUnambiguous determination of absolute structure and stereochemistry in the solid state.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state.
NMR Spectroscopy (¹H & ¹³C) Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution.Provides detailed information about the molecular structure in solution, non-destructive.Complex spectra for large molecules, may not provide absolute stereochemistry without specialized techniques.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques.Primarily provides information on molecular formula and fragments, not direct connectivity or 3D structure.
FTIR Spectroscopy Presence of functional groups.Fast, simple to operate, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure and connectivity.

Experimental Data and Protocols

This section presents representative experimental data for 3-bromo-2-methoxypyridine and outlines the methodologies for each key analytical technique.

Single-Crystal X-ray Diffraction

As a definitive structural elucidation technique, single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and the overall molecular geometry in the solid state.

Representative Crystallographic Data for a Substituted Bromopyridine Derivative

Parameter Value
Empirical Formula C₁₀H₇BrN₂O₂
Formula Weight 267.08
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.543(2) Å, b = 13.987(3) Å, c = 9.123(2) Å
α = 90°, β = 101.34(3)°, γ = 90°
Volume 1069.1(4) ų
Z 4
Density (calculated) 1.658 Mg/m³

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: A suitable single crystal of the compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. For 3-bromo-2-alkoxypyridine derivatives, solvents such as ethanol, ethyl acetate, or hexane mixtures could be explored.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution.

¹H and ¹³C NMR Data for 3-Bromo-2-methoxypyridine

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm)
7.95 (dd, J = 7.6, 1.9 Hz, 1H)160.8
7.68 (dd, J = 4.8, 1.9 Hz, 1H)142.1
6.88 (dd, J = 7.6, 4.8 Hz, 1H)140.2
3.98 (s, 3H)118.3
110.5
54.1

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a single-pulse experiment. For ¹³C NMR, proton-decoupled spectra are usually obtained to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Data for 3-Bromo-2-methoxypyridine

Technique m/z (relative intensity)
Electron Ionization (EI-MS) 187/189 ([M]⁺, due to ⁷⁹Br/⁸¹Br isotopes), 172/174, 144/146, 92

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds like 3-bromo-2-methoxypyridine, gas chromatography-mass spectrometry (GC-MS) is a common method.

  • Ionization: The sample molecules are ionized. In EI-MS, a high-energy electron beam is used, which often causes fragmentation of the molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Spectroscopy Data for 3-Bromo-2-methoxypyridine

Wavenumber (cm⁻¹) Vibrational Mode
~3050Aromatic C-H stretch
~2950, 2850Aliphatic C-H stretch (methoxy)
~1580, 1470C=C and C=N stretching (pyridine ring)
~1250Asymmetric C-O-C stretch (aryl ether)
~1020Symmetric C-O-C stretch (aryl ether)
~780C-H out-of-plane bending
~680C-Br stretch

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a liquid sample like 3-bromo-2-methoxypyridine, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared beam is passed through it. The detector measures the amount of light that is transmitted through the sample at each wavelength.

  • Data Processing: The resulting interferogram is Fourier transformed to produce a spectrum that plots absorbance or transmittance versus wavenumber.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural confirmation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 3-Bromo-2-alkoxypyridine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray Single-Crystal X-ray Diffraction Purification->Xray Confirmation Final Structural Confirmation NMR->Confirmation MS->Confirmation FTIR->Confirmation Xray->Confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of a novel compound.

logical_relationship cluster_question Structural Question cluster_techniques Analytical Techniques cluster_answer Structural Answer Molecule Unknown 3-Bromo-2-alkoxypyridine Derivative NMR NMR (Connectivity) Molecule->NMR MS MS (Molecular Formula) Molecule->MS FTIR FTIR (Functional Groups) Molecule->FTIR Xray X-ray (3D Structure) Molecule->Xray Structure Confirmed Structure NMR->Structure Solution Conformation MS->Structure Molecular Weight FTIR->Structure Functional Groups Xray->Structure Solid-State Structure

Caption: Logical relationship of analytical techniques in structural elucidation.

Purity Analysis of Synthesized 3-Bromo-2-propoxypyridine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 3-Bromo-2-propoxypyridine, a key heterocyclic building block. Detailed experimental protocols and comparative data are presented to facilitate informed method selection for robust and reliable purity determination.

Comparative Analysis of Purity Determination Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, including the nature of the analyte, potential impurities, required sensitivity, and available instrumentation. While HPLC is a predominant technique, orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) provide complementary and confirmatory data.

Table 1: Comparison of Key Performance Parameters for Purity Analysis Methods

ParameterHPLC-UV (Recommended Method)GC-MSQuantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based identification.Direct quantification based on the relationship between NMR signal intensity and the number of atomic nuclei.[1][2]
Primary Use Quantitative purity assessment (% area), detection of non-volatile and thermally labile impurities.Identification and quantification of volatile and semi-volatile impurities; structural confirmation.[3][4]Absolute purity determination without a specific reference standard, structural confirmation, and quantification of impurities.[5][6]
Typical Purity Result > 99.5% (by area normalization)> 99.5% (by area normalization for volatile components)99.2% ± 0.5% (absolute purity by mass)
Detection Limit Approx. 0.01% (impurity dependent)Low ppm to ppb level for many impurities.Approx. 0.1% (impurity dependent)
Sample Throughput High (with autosampler)Moderate to HighLow to Moderate
Destructive? YesYesNo
Key Advantage Widely applicable, robust, precise for quantitative analysis of the main component and non-volatile impurities.High sensitivity and specificity for volatile impurities, definitive identification through mass spectra.[7][8]Primary analytical method providing absolute purity; does not require an identical reference standard for the analyte.[9]

Recommended Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the recommended method for routine quality control and purity analysis of this compound due to its precision, robustness, and ability to separate a wide range of potential impurities.

Experimental Protocol: HPLC Purity of this compound

This protocol outlines a standard reverse-phase HPLC method suitable for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10][11]

  • Acetonitrile (MeCN), HPLC grade.

  • Ultrapure water.

  • Formic acid (FA), HPLC grade.

  • This compound sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak using the area percent normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Illustrative HPLC Purity Data for Synthesized this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
13.51,5000.043-Bromo-2-hydroxypyridine (Starting Material)
28.23,950,00099.85This compound (Product)
311.54,2000.11Unknown Impurity
Total 3,955,700 100.00

Note: This data is for illustrative purposes only.

Analytical Workflow Visualization

The logical flow from sample preparation to final purity determination is a critical aspect of a robust analytical procedure.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Weigh Sample B Dissolve in Diluent (0.5 mg/mL) A->B C Filter (0.45 µm) B->C D Inject Sample onto C18 Column C->D E Gradient Elution (ACN/H2O with FA) D->E F UV Detection (275 nm) E->F G Integrate Chromatogram F->G H Calculate Area % G->H I Generate Purity Report H->I

References

Comparative Study of Reaction Times for 3-Bromo-2-Substituted Pyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of reaction times and conditions for various palladium-catalyzed cross-coupling reactions involving 3-bromo-2-substituted pyridines. The data presented is collated from multiple studies to offer a broader understanding of the reactivity of this important class of compounds, which are key building blocks in medicinal chemistry and materials science. While a direct comparison of reaction times under identical conditions is challenging due to the varied nature of published research, this guide summarizes key findings to aid in reaction planning and optimization.

Data Presentation: Reaction Conditions and Performance

The following tables summarize reaction times, yields, and other critical parameters for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of different 3-bromo-2-substituted pyridines.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine[1]
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888
Table 2: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine[2]
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (8)LiHMDS (2.5)THF651640
2CyclopentylamineBrettPhos-precatalyst-LiHMDSTHF651678
3BenzylamineBrettPhos-precatalyst-LiHMDSTHF6516Moderate to good
4Linear primary aminesBrettPhos-precatalyst-LiHMDSTHF6516Moderate to good
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes[3]
EntryTerminal AlkyneCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
OptimizedVariousPd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (1 mL)DMF100372-96

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted from established procedures.[1][2]

Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine[1]
  • To a flame-dried flask under an inert atmosphere, add 3-bromo-2-methylpyridine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base.

  • Add the palladium catalyst and ligand to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine[2]
  • In a glovebox or under an inert atmosphere, combine the 3-bromo-2-aminopyridine (1 equivalent), the amine (1.2 equivalents), the palladium precatalyst, and the base in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by an appropriate method (e.g., GC-MS or LC-MS).

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling of 2-Amino-3-bromopyridines[3]
  • To a reaction tube, add 2-amino-3-bromopyridine (1 equivalent), the terminal alkyne (1.2 equivalents), the palladium catalyst, the ligand, and the copper(I) iodide additive.

  • Add the solvent and the base.

  • Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions of 3-bromo-2-substituted pyridines.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - 3-Bromo-2-substituted Pyridine - Coupling Partner - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Anhydrous Solvent B->C D Heat to Specified Temperature C->D Initiate Reaction E Stir Vigorously under Inert Atmosphere D->E F Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Quench and Extract G->H I Dry and Concentrate H->I J Purify Product (Column Chromatography, etc.) I->J

Fig. 1: Generalized workflow for Pd-catalyzed cross-coupling.

Conclusion

The reactivity of 3-bromo-2-substituted pyridines in palladium-catalyzed cross-coupling reactions is influenced by a multitude of factors including the nature of the 2-substituent, the specific coupling partners, and the choice of catalyst system, base, and solvent. For Suzuki-Miyaura reactions of 3-bromo-2-methylpyridine, reaction times typically range from 12 to 18 hours.[1] Buchwald-Hartwig amination of 3-bromo-2-aminopyridine can be achieved within 16 hours.[3] Notably, Sonogashira couplings of 2-amino-3-bromopyridines have been optimized to proceed in as little as 3 hours, demonstrating a significant rate enhancement under the reported conditions.[2] This guide highlights the importance of tailored reaction conditions to achieve optimal outcomes and provides a foundation for further investigation and methods development in the synthesis of complex pyridine derivatives.

References

A Comparative Guide to the Stability of 3-Bromo-2-propoxypyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic campaign. 3-Bromo-2-propoxypyridine is a valuable heterocyclic intermediate, frequently employed in the construction of complex molecules for pharmaceutical and agrochemical applications. Its utility stems from the presence of a reactive bromine atom, amenable to a variety of cross-coupling reactions, and a propoxy group that modulates the electronic properties of the pyridine ring. However, the stability of this reagent under diverse reaction conditions is a crucial factor that dictates its suitability for a given transformation.

This guide provides an objective comparison of the stability and performance of this compound under various common reaction conditions, contrasted with its chloro and iodo analogues. The information presented is supported by established chemical principles and extrapolated from experimental data on analogous systems to provide a comprehensive evaluation for synthetic chemists.

Comparative Stability in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern organic synthesis. The reactivity of the halide in these reactions is a key determinant of reaction efficiency.

The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond strength.[1] Consequently, 3-iodopyridine derivatives are the most reactive, often enabling reactions to proceed at lower temperatures and with shorter reaction times. Conversely, 3-chloropyridine derivatives are less reactive and may necessitate more forcing conditions or specialized, highly active catalyst systems to achieve comparable yields to their bromo counterparts.[1]

While this compound offers a good balance of reactivity and stability, potential side reactions such as hydrodehalogenation can occur, particularly in the presence of strong bases and certain phosphine ligands.[2]

Reaction Condition3-Iodo-2-propoxypyridineThis compound3-Chloro-2-propoxypyridine
Suzuki-Miyaura Coupling High Reactivity: Couples readily at lower temperatures (e.g., RT to 80 °C). Prone to side reactions like homocoupling if not managed carefully.Moderate Reactivity: Generally good yields at moderate temperatures (e.g., 80-110 °C). A good balance of reactivity and stability.[3]Low Reactivity: Requires higher temperatures (e.g., >100 °C), more active catalysts (e.g., those with bulky, electron-rich ligands), and potentially longer reaction times.[4]
Buchwald-Hartwig Amination High Reactivity: Efficient coupling at lower temperatures. Increased risk of catalyst inhibition with certain amines.Good Reactivity: Reliable coupling with a wide range of amines under standard conditions (e.g., 80-120 °C).[5]Low Reactivity: Often requires specialized ligands (e.g., biarylphosphines) and stronger bases to achieve good yields.[6]

Stability Under Other Common Synthetic Conditions

Beyond cross-coupling, the stability of this compound under other common reaction conditions, such as lithiation, and in the presence of acids, bases, oxidizing, and reducing agents, is critical for its successful application in multi-step syntheses.

ConditionStability of this compoundPotential Decomposition Pathways
Lithiation (e.g., n-BuLi) Moderate to Low: Susceptible to lithium-halogen exchange at low temperatures (e.g., -78 °C). The resulting lithiated species can be unstable and may undergo side reactions if not trapped promptly.[7]Formation of 3-lithiopyridine, which can be unstable at higher temperatures. Potential for "halogen dance" rearrangements in related dihalopyridines.[8]
Acidic Conditions (e.g., HCl, H₂SO₄) Moderate: The propoxy group is susceptible to cleavage under strong acidic conditions and elevated temperatures, proceeding via an SN2 or SN1 mechanism depending on the conditions.[8]Acid-catalyzed hydrolysis of the ether linkage to yield 3-bromo-2-hydroxypyridine.[9]
Basic Conditions (e.g., NaOH, KOtBu) Generally High: The ether linkage is stable to most basic conditions. However, very strong bases at high temperatures could potentially lead to degradation.The pyridine ring itself is generally stable, but harsh conditions could lead to complex decomposition pathways.
Oxidative Conditions (e.g., H₂O₂, KMnO₄) Moderate: The pyridine ring has some inherent stability towards oxidation, but strong oxidants can lead to the formation of N-oxides or ring cleavage.[10]Oxidation of the pyridine nitrogen to an N-oxide. Under harsh conditions, oxidative cleavage of the pyridine ring can occur.[10][11]
Reductive Conditions (e.g., H₂/Pd, NaBH₄) Moderate: The C-Br bond is susceptible to reductive dehalogenation, for example, via catalytic hydrogenation.[1] Sodium borohydride is generally not strong enough to reduce an aryl bromide.[10]Reductive cleavage of the carbon-bromine bond to yield 2-propoxypyridine.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example for the coupling of a 3-halopyridine with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 3-halo-2-propoxypyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction

This protocol provides a general method for the amination of a 3-halopyridine.

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add the 3-halo-2-propoxypyridine (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-120 °C) until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.[12]

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a systematic approach to quantify the degradation of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 1 M HCl to a final concentration of 0.1 mg/mL. Heat at 60 °C.

    • Basic Hydrolysis: Dilute the stock solution with 1 M NaOH to a final concentration of 0.1 mg/mL. Heat at 60 °C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature.

    • Reductive Degradation: Prepare a solution of this compound (0.1 mg/mL) in methanol and add NaBH₄ (10 equiv.). Stir at room temperature.

    • Thermal Degradation: Store the stock solution at 60 °C.

  • Time Points: Withdraw aliquots from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for HPLC: Quench the reaction if necessary (e.g., neutralize the acidic and basic samples). Dilute the aliquots to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. A typical method might use a C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.[5][13]

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of degradation over time for each stress condition. Identify and, if possible, characterize any major degradation products.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar'-X) Ar-Pd(II)(OH)L2 Ar-Pd(II)(OH)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OH)L2 Ligand Exchange (-X, +OH) Ar-Pd(II)(B(OR)2)L2 Ar-Pd(II)-B(OR)2L2 Ar-Pd(II)(OH)L2->Ar-Pd(II)(B(OR)2)L2 Transmetalation (Ar-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(B(OR)2)L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L2 Ar-Pd(II)-NR2L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2 Reductive Elimination Ar-NR2->Pd(0)L2 Kinase_Inhibitor_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis cluster_screening Biological Evaluation Start This compound Coupling Buchwald-Hartwig Amination Start->Coupling Amine Heterocyclic Amine Amine->Coupling Purify1 Column Chromatography Coupling->Purify1 Reduction Nitro Group Reduction Cyclization Ring Formation Reduction->Cyclization Purify2 Crystallization Cyclization->Purify2 Purify1->Reduction Analysis Spectroscopic Characterization (NMR, MS, HPLC) Purify2->Analysis Screening Kinase Inhibition Assay (e.g., GSK-3 or p38) Analysis->Screening

References

A Comparative Analysis of 3-Bromo-2-propoxypyridine and its Methoxy Analogue: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-alkoxypyridines are a class of heterocyclic compounds that serve as versatile scaffolds in the synthesis of novel therapeutic agents. The nature of the alkoxy substituent at the 2-position can significantly influence the physicochemical properties and, consequently, the biological activity of these molecules. This guide provides a comparative overview of 3-Bromo-2-propoxypyridine and its methoxy analogue, 3-Bromo-2-methoxypyridine, focusing on potential differences in their biological profiles and outlining experimental approaches for their evaluation. While both compounds are primarily recognized as intermediates in pharmaceutical and agrochemical synthesis, understanding their potential biological activities is crucial for new drug discovery endeavors.[1][2][3]

Physicochemical and Stereoelectronic Properties: A Comparative Overview

The primary difference between this compound and 3-Bromo-2-methoxypyridine lies in the nature of their alkoxy substituent. These differences can influence several key parameters that dictate biological activity.

Property3-Bromo-2-methoxypyridineThis compoundPotential Biological Implication
Molecular Weight 188.02 g/mol [3]216.07 g/mol Alterations in cell permeability and pharmacokinetics.
Lipophilicity (cLogP) HigherLowerDifferences in membrane permeability, protein binding, and metabolism.
Steric Hindrance LowerHigherCan affect binding affinity to target proteins.
Metabolic Stability Potentially more susceptible to O-demethylationPropoxy group may offer increased metabolic stability.Influences half-life and duration of action.

Hypothetical Biological Activities and Therapeutic Targets

While specific biological data for these two compounds is lacking, the 2-alkoxypyridine scaffold is present in molecules with a wide range of biological activities. Based on related structures, potential therapeutic targets for this compound and its methoxy analogue could include:

  • Kinase Inhibition: Many pyridine-based compounds are known to be kinase inhibitors, playing a role in cancer and inflammatory diseases.

  • GPCR Modulation: The pyridine nucleus is a common feature in ligands for G-protein coupled receptors, which are involved in a vast array of physiological processes.

  • Ion Channel Modulation: Certain pyridine derivatives have been shown to interact with ion channels, suggesting potential applications in neurological disorders.

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the biological activities of this compound and its methoxy analogue, a tiered experimental approach is recommended.

In Vitro Target-Based Screening
  • Objective: To identify potential molecular targets for the compounds.

  • Methodology:

    • Primary Screening: Screen both compounds against a broad panel of kinases, GPCRs, and ion channels at a fixed concentration (e.g., 10 µM).

    • Assay Formats: Utilize established assay formats such as:

      • Kinase Assays: LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay.

      • GPCR Assays: Tango™ GPCR Assay System for ligand-induced receptor activation and arrestin recruitment.

      • Ion Channel Assays: PatchXpress® automated patch-clamp system for functional ion channel assessment.

    • Hit Identification: Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation).

In Vitro Cellular Assays
  • Objective: To assess the effects of the compounds on cellular functions.

  • Methodology:

    • Cell Viability/Cytotoxicity Assays:

      • Treat a panel of cancer cell lines (e.g., MCF-7, HeLa) and normal cell lines with serial dilutions of each compound.[4]

      • After 48-72 hours, assess cell viability using the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

      • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

    • Functional Cellular Assays: Based on the results of the target-based screening, conduct relevant functional assays. For example, if a compound inhibits a specific kinase, assess its effect on downstream signaling pathways using Western blotting or ELISA.

In Vitro ADME Profiling
  • Objective: To evaluate the drug-like properties of the compounds.

  • Methodology:

    • Metabolic Stability: Incubate the compounds with liver microsomes and measure the rate of metabolism using LC-MS/MS.

    • Cell Permeability: Assess the permeability of the compounds across a Caco-2 cell monolayer.

    • Plasma Protein Binding: Determine the extent of binding to plasma proteins using equilibrium dialysis.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the proposed experimental approach and potential mechanisms of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Comparative Analysis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Hypothetical) target_screening Target-Based Screening (Kinases, GPCRs, Ion Channels) cellular_assays Cellular Assays (Viability, Functional) target_screening->cellular_assays Identified Hits adme ADME Profiling (Metabolic Stability, Permeability) cellular_assays->adme Active Compounds pk_studies Pharmacokinetic Studies adme->pk_studies Promising Candidates efficacy_models Disease Efficacy Models pk_studies->efficacy_models end Lead Optimization efficacy_models->end start Compound Synthesis (Propoxy & Methoxy Analogues) start->target_screening

Caption: A generalized workflow for the comparative biological evaluation of novel compounds.

hypothetical_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation compound 3-Bromo-2-alkoxypyridine (Potential Inhibitor) compound->raf

Caption: A potential signaling pathway that could be modulated by the subject compounds.

Conclusion

While this compound and its methoxy analogue are established as valuable synthetic intermediates, their own biological activities remain to be thoroughly investigated. A systematic and comparative evaluation, as outlined in this guide, is essential to unlock their therapeutic potential. The subtle structural difference between a propoxy and a methoxy group can lead to significant variations in biological activity, pharmacokinetics, and metabolic stability. Therefore, a head-to-head comparison using the described experimental protocols will be invaluable for any drug discovery program focused on this chemical scaffold.

References

Safety Operating Guide

Navigating the Disposal of 3-Bromo-2-propoxypyridine: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Bromo-2-propoxypyridine are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for halogenated organic compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE): Always wear the following when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear protective clothing to prevent skin contact.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Classification: this compound is a halogenated organic compound. This classification is critical for proper waste segregation.

  • Segregation: It is imperative to collect waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • Do not mix with non-halogenated organic waste.[1][2][3][4]

    • Do not mix with other incompatible waste streams such as acids, bases, or oxidizers.[5][6]

2. Waste Collection and Container Management:

  • Container Selection: Use a chemically compatible and leak-proof container, clearly marked for "Halogenated Organic Waste."[3][7] The container should have a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1][5] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and volume.

    • The date accumulation started.

    • Associated hazards (e.g., "Toxic," "Irritant").

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[3][5][8] Store the container in a designated satellite accumulation area within the laboratory.

3. Spill and Contamination Management:

  • Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent and place it in the designated halogenated waste container.

  • Decontamination of Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste in the same halogenated waste stream.[8]

4. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[9]

  • Regulatory Compliance: Ensure that all disposal activities are documented and comply with the Resource Conservation and Recovery Act (RCRA) and other relevant regulations.[7]

Quantitative Data Summary

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4 (Harmful)H302
Skin Corrosion/IrritationCategory 2 (Irritant)H315
Serious Eye Damage/IrritationCategory 2A (Irritant)H319
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)H335

This data is extrapolated from similar compounds and should be used for guidance. Always refer to the specific Safety Data Sheet (SDS) if available.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_segregation Segregation Rules cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Use Designated 'Halogenated Organic Waste' Container B->C D Label Container with Contents, Date, and Hazards C->D F Do NOT Mix with Non-Halogenated Waste C->F G Do NOT Mix with Acids or Bases C->G E Keep Container Securely Closed D->E H Store in Satellite Accumulation Area E->H I Arrange Pickup by EHS or Licensed Disposal Vendor H->I J Document Waste Transfer I->J

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-2-propoxypyridine was not found during a comprehensive search. The following guidance is based on safety information for structurally related compounds such as 3-bromo-2-isopropoxypyridine and other brominated pyridines. This information should be used for preliminary planning only. It is imperative to obtain and review the official SDS from your supplier before handling this compound.

Immediate Safety and Handling Information

This guide provides essential procedural information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards.
Skin Protection Wear chemically impermeable gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[1] Clothing should prevent any possibility of skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high or exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[1]
First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation occurs or persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids.

Handling and Use
  • Ventilation: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment: Always wear the specified PPE before handling the substance.

  • Dispensing: Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Spill Management
  • Evacuation: Evacuate personnel from the immediate spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Absorb the spill with inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Identification: Segregate waste containing this compound from other waste streams.

  • Containerization: Use a designated, leak-proof, and clearly labeled container for the waste. The label should include the full chemical name and appropriate hazard warnings.

  • Disposal: Dispose of the waste through a licensed chemical waste disposal company. Do not dispose of it down the drain or in regular trash.[1]

Experimental Workflow

The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Fume Hood DonPPE->PrepareWorkArea RetrieveChemical Retrieve Chemical PrepareWorkArea->RetrieveChemical Dispense Dispense Reagent RetrieveChemical->Dispense PerformExperiment Perform Experiment Dispense->PerformExperiment Spill Spill Occurs Dispense->Spill CleanWorkArea Clean Work Area PerformExperiment->CleanWorkArea Exposure Exposure Occurs PerformExperiment->Exposure SegregateWaste Segregate Waste CleanWorkArea->SegregateWaste DisposeWaste Dispose of Waste SegregateWaste->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE FollowSpillProtocol Follow Spill Protocol Spill->FollowSpillProtocol FollowFirstAid Follow First Aid Exposure->FollowFirstAid

Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.